Product packaging for 2,3-Dichloro-2-butene(Cat. No.:CAS No. 1587-29-7)

2,3-Dichloro-2-butene

Cat. No.: B073511
CAS No.: 1587-29-7
M. Wt: 124.99 g/mol
InChI Key: YRCBNVMRRBIDNF-ONEGZZNKSA-N
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Description

2,3-Dichloro-2-butene is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2 B073511 2,3-Dichloro-2-butene CAS No. 1587-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1587-29-7

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(E)-2,3-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+

InChI Key

YRCBNVMRRBIDNF-ONEGZZNKSA-N

SMILES

CC(=C(C)Cl)Cl

Isomeric SMILES

C/C(=C(/C)\Cl)/Cl

Canonical SMILES

CC(=C(C)Cl)Cl

Other CAS No.

1587-29-7
4279-21-4

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

2,3-Dichloro-2-butene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2,3-Dichloro-2-butene

Introduction

This compound (C₄H₆Cl₂) is a chlorinated alkene existing as two geometric stereoisomers: cis (Z) and trans (E). This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and key reactions, and safety information. The data presented is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a six-carbon halogenated hydrocarbon.[1][2] The presence of a double bond between the second and third carbon atoms, each bonded to a chlorine atom, gives rise to cis and trans isomerism. These isomers exhibit distinct physical properties due to their different molecular geometries.

Isomer Structures and Identification

The spatial arrangement of the methyl and chloro groups around the central carbon-carbon double bond defines the two isomers.

G cluster_cis (Z)-2,3-dichloro-2-butene (cis) cluster_trans (E)-2,3-dichloro-2-butene (trans) cis_c1 C cis_c2 C cis_c1->cis_c2 = cis_h3c1 H₃C cis_c1->cis_h3c1 - cis_cl1 Cl cis_c1->cis_cl1 - cis_h3c2 CH₃ cis_c2->cis_h3c2 - cis_cl2 Cl cis_c2->cis_cl2 - trans_c1 C trans_c2 C trans_c1->trans_c2 = trans_h3c1 H₃C trans_c1->trans_h3c1 - trans_cl1 Cl trans_c1->trans_cl1 - trans_c2->cis_h3c2 - trans_c2->cis_cl2 - trans_h3c2 CH₃ trans_cl2 Cl G cluster_workflow Synthesis and Isomerization Workflow start Reactants chlorination Vapor-Phase Chlorination (240-300°C) start->chlorination Butadiene + Cl₂ mixture Crude Product Mixture (3,4- and 1,4-isomers) chlorination->mixture isomerization Catalytic Isomerization (CuCl, 80-120°C) mixture->isomerization analysis GC Analysis isomerization->analysis Monitor Progress purification Fractional Distillation isomerization->purification analysis->isomerization final_product Purified Isomers (incl. This compound) purification->final_product G cluster_reaction Dehydrochlorination Pathway start 2,3,4-Trichloro-1-butene product 2,3-Dichloro-1,3-butadiene start->product -HCl reagent + NaOH byproducts + NaCl + H₂O

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dichloro-2-butene, a halogenated alkene with applications in organic synthesis. The document details validated experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways to facilitate understanding and replication in a research and development setting.

Introduction and Overview

This compound (C₄H₆Cl₂) is a chlorinated hydrocarbon existing as two geometric isomers: (E)-2,3-dichloro-2-butene (trans) and (Z)-2,3-dichloro-2-butene (cis). The synthesis of these isomers is of interest for their potential as intermediates in the preparation of more complex molecules. The primary and most documented methods for their synthesis involve the direct chlorination of 2-butyne (B1218202) and the dehalogenation of 2,2,3,3-tetrachlorobutane (B86205).

The direct chlorination of 2-butyne typically yields the trans-isomer as the major product due to the stereochemistry of the reaction mechanism. Conversely, both isomers can be produced via the dehalogenation of the corresponding tetrachlorobutane, offering a route to obtain the cis-isomer, albeit often as the minor component. A third, less documented potential pathway is the dehydrochlorination of a suitable trichlorobutane precursor. This guide will focus on the two well-established methods, providing detailed protocols and comparative data.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound.

Parameter Method 1: Direct Chlorination of 2-Butyne Method 2: Dehalogenation of 2,2,3,3-Tetrachlorobutane
Starting Material 2-Butyne2,2,3,3-Tetrachlorobutane
Primary Reagent Chlorine (Cl₂)Zinc Dust
Solvent None (Vapor Phase) / Ethanol (B145695)Ethanol
Reported Yield 22-24% of (E)-isomer[1]60% (total isomers)[1]
Isomer Ratio (trans:cis) Predominantly trans90:10[1]
Key Byproducts 2,2,3,3-Tetrachlorobutane[1]Zinc Chloride, Ethanol Azeotropes

Physical Properties of this compound Isomers

Property (E)-2,3-dichloro-2-butene (trans) (Z)-2,3-dichloro-2-butene (cis)
CAS Number 1587-29-7[2]1587-26-4[3]
Boiling Point 98-101°C[1]124-126°C[1]
Refractive Index (n²⁰D) 1.4570 - 1.4582[1]1.4672[1]
Molecular Weight 124.99 g/mol 124.99 g/mol

Note: Spectroscopic data including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) can be found in various online databases such as the NIST WebBook and PubChem.[2][4]

Experimental Protocols

Method 1: Synthesis of (E)-2,3-Dichloro-2-butene via Direct Chlorination of 2-Butyne

This protocol is adapted from the vapor-phase chlorination of 2-butyne.[1] This method predominantly yields the trans-isomer.

Materials:

  • 2-Butyne (C₄H₆)

  • Chlorine gas (Cl₂)

  • Reaction flask (evacuated)

  • Collection receiver

  • Distillation apparatus with a glass helices packed column

Procedure:

  • Evacuate the reaction flask.

  • Introduce 2-butyne and chlorine gas into the reaction flask in a 1:2 molar ratio.

  • The reaction proceeds spontaneously at a controlled temperature of 36-38°C.

  • The liquid product will collect in the receiver at the bottom of the apparatus. Solid byproducts (2,2,3,3-tetrachlorobutane) may form on the walls of the reaction flask.

  • The reaction is complete when all the 2-butyne has been added.

  • Fractionally distill the collected liquid product using a glass helices packed column.

  • Collect the fraction boiling at 98-100°C, which is (E)-2,3-dichloro-2-butene.

Work-up and Analysis:

  • The primary purification method is fractional distillation.

  • The identity and purity of the product can be confirmed by gas chromatography and by measuring its refractive index.

Method 2: Synthesis of (E)- and (Z)-2,3-Dichloro-2-butene via Dehalogenation

This protocol describes the dehalogenation of 2,2,3,3-tetrachlorobutane to yield a mixture of cis- and trans-2,3-dichloro-2-butene.[1]

Materials:

  • 2,2,3,3-Tetrachlorobutane (C₄H₆Cl₄)

  • Zinc dust

  • Ethanol

  • Reflux apparatus

  • Distillation apparatus

Procedure:

  • In a reflux apparatus, add 15 g of zinc dust to a volume of ethanol.

  • Heat the zinc-ethanol mixture to reflux.

  • Slowly add a solution of 28 g of 2,2,3,3-tetrachlorobutane dissolved in 200 mL of ethanol to the refluxing mixture.

  • Continue refluxing until the reaction is complete.

  • Distill the products as azeotropes with ethanol. Approximately 200 mL of distillate needs to be collected to ensure all the halide product has been removed.

Work-up and Analysis:

  • The ethanolic distillate is worked up in the usual manner (e.g., washing with water to remove ethanol, followed by extraction with a suitable organic solvent, drying, and solvent removal).

  • The resulting mixture of isomers can be separated by careful fractional distillation.

  • The trans-isomer will distill at 99-101°C, while the cis-isomer will distill at 124-126°C.

  • The isomeric composition can be determined by gas chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Method_1 Butyne 2-Butyne Intermediate Cyclic Chloronium Ion Intermediate Butyne->Intermediate Electrophilic Addition Chlorine Chlorine (1 eq.) Chlorine->Intermediate Product_trans (E)-2,3-Dichloro-2-butene (trans-isomer) Intermediate->Product_trans Nucleophilic Attack by Cl- Byproduct 2,2,3,3-Tetrachlorobutane (with excess Chlorine) Product_trans->Byproduct Further Chlorination

Caption: Synthetic pathway for the direct chlorination of 2-butyne.

Synthesis_Method_2 Tetrachlorobutane 2,2,3,3-Tetrachlorobutane Product_mixture Mixture of Isomers Tetrachlorobutane->Product_mixture Dehalogenation Reagents Zinc Dust Ethanol (Reflux) Reagents->Product_mixture Product_trans (E)-2,3-Dichloro-2-butene (trans, 90%) Product_mixture->Product_trans Fractional Distillation Product_cis (Z)-2,3-Dichloro-2-butene (cis, 10%) Product_mixture->Product_cis Fractional Distillation

Caption: Synthetic pathway for the dehalogenation of 2,2,3,3-tetrachlorobutane.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: direct chlorination of 2-butyne and dehalogenation of 2,2,3,3-tetrachlorobutane. The choice of method will depend on the desired isomer and the acceptable yield. Direct chlorination provides a straightforward route to the (E)-isomer, while dehalogenation offers a pathway to a mixture of both (E)- and (Z)-isomers, which can then be separated. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling informed decisions in the preparation of these chlorinated butene intermediates.

References

An In-depth Technical Guide to 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-2-butene, a chlorinated alkene of interest in synthetic organic chemistry. The document details its chemical properties, stereoisomers, potential synthetic routes, and known reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound exists as two geometric isomers: (E)-2,3-dichloro-2-butene and (Z)-2,3-dichloro-2-butene. The Chemical Abstracts Service (CAS) numbers for these isomers are crucial for their unambiguous identification in research and commerce.

Table 1: CAS Numbers and Nomenclature for this compound Isomers

IsomerIUPAC NameSynonymsCAS Number
(E)(E)-2,3-dichlorobut-2-enetrans-2,3-dichloro-2-butene1587-29-7[1][2]
(Z)(Z)-2,3-dichlorobut-2-enecis-2,3-dichloro-2-butene1587-26-4[1][3]

A summary of the key physicochemical properties for the isomeric mixture and individual isomers, where available, is presented in Table 2. These properties are essential for designing and executing synthetic protocols and for understanding the compound's behavior in various chemical environments.

Table 2: Physicochemical Properties of this compound

Property(E)-Isomer(Z)-IsomerMixture/Unspecified
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂C₄H₆Cl₂[1][2][3]
Molecular Weight 124.99 g/mol 124.99 g/mol 124.99 g/mol [1][2][3]
Boiling Point 118.18°C (rough estimate)118.18°C (rough estimate)97-99 °C (680 mmHg)[4]
Melting Point -27.02°C (estimate)-27.02°C (estimate)Not available
Density 1.1416 g/cm³1.1618 g/cm³Not available
Refractive Index 1.45821.4590Not available

Synthesis of this compound

The stereoselective synthesis of the (E) and (Z) isomers of this compound is of primary interest for their application in stereospecific reactions. The most direct conceptual approach involves the electrophilic addition of chlorine to 2-butyne (B1218202).

Experimental Protocol: Electrophilic Addition of Chlorine to 2-Butyne

This protocol describes a general method for the stereospecific synthesis of (E)- and (Z)-2,3-dichloro-2-butene. The reaction proceeds via a cyclic chloronium ion intermediate, and the stereochemical outcome is determined by the anti-addition of the chloride ion.[5][6]

Objective: To synthesize (E)- and (Z)-2,3-dichloro-2-butene from 2-butyne.

Materials:

  • 2-Butyne

  • Chlorine (Cl₂)

  • An inert aprotic solvent (e.g., dichloromethane, carbon tetrachloride)

  • Standard glassware for gas handling and reactions at controlled temperatures

  • Apparatus for product purification (e.g., distillation setup)

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a condenser, dissolve 2-butyne in an appropriate volume of an inert, dry aprotic solvent.

  • Cool the reaction mixture to a desired temperature (e.g., 0 °C) using an ice bath to control the exothermicity of the reaction.

  • Slowly bubble a stream of chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent excessive temperature increases and side reactions.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Upon completion of the reaction, cease the chlorine flow and allow the reaction mixture to warm to room temperature.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

  • The crude product mixture, containing both (E)- and (Z)-2,3-dichloro-2-butene, can be purified by fractional distillation under reduced pressure. The separation of the isomers may be challenging due to their similar boiling points.

Expected Outcome: The electrophilic addition of one equivalent of chlorine to 2-butyne is expected to yield a mixture of (E)- and (Z)-2,3-dichloro-2-butene. The anti-addition mechanism dictates that the initial product will be the (E)-isomer. Further reaction with a second equivalent of chlorine would lead to the formation of 2,2,3,3-tetrachlorobutane (B86205).[7]

Logical Relationship of Synthesis:

Synthesis 2-Butyne 2-Butyne Cyclic Chloronium Ion Intermediate Cyclic Chloronium Ion Intermediate 2-Butyne->Cyclic Chloronium Ion Intermediate Cl2 (E)-2,3-Dichloro-2-butene (E)-2,3-Dichloro-2-butene Cyclic Chloronium Ion Intermediate->(E)-2,3-Dichloro-2-butene Cl- (anti-addition) 2,2,3,3-Tetrachlorobutane 2,2,3,3-Tetrachlorobutane (E)-2,3-Dichloro-2-butene->2,2,3,3-Tetrachlorobutane Cl2

Caption: Synthesis of this compound from 2-butyne.

Potential Synthetic Routes and Related Reactions

While the direct chlorination of 2-butyne is the most straightforward conceptual route, other methods, such as the dehydrochlorination of tetrachlorobutanes, could also be envisioned for the synthesis of this compound.

Dehydrochlorination of Tetrachlorobutanes

The elimination of hydrogen chloride from a suitable tetrachlorobutane precursor could potentially yield this compound. For instance, the dehydrochlorination of 2,2,3,3-tetrachlorobutane would be a direct route.

Hypothetical Reaction Pathway:

Dehydrochlorination 2,2,3,3-Tetrachlorobutane 2,2,3,3-Tetrachlorobutane This compound This compound 2,2,3,3-Tetrachlorobutane->this compound Base (e.g., KOH)

Caption: Hypothetical dehydrochlorination to this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. These features make it a potential building block in organic synthesis.

Electrophilic Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. For example, further chlorination leads to the formation of 2,2,3,3-tetrachlorobutane.[7]

Nucleophilic Substitution Reactions

The chlorine atoms in this compound are vinylic and generally less reactive towards nucleophilic substitution compared to allylic or alkyl halides. However, under specific conditions, they might be displaced by strong nucleophiles.

Applications in Drug Development

Currently, there is a lack of direct evidence in the scientific literature for the use of this compound as a key intermediate in the synthesis of pharmaceutical compounds. However, other dichlorobutene (B78561) isomers, such as 1,4-dichloro-2-butene, have been utilized as building blocks in medicinal chemistry. The unique stereochemistry and electronic properties of this compound suggest its potential as a scaffold for the synthesis of novel bioactive molecules. Further research is required to explore its utility in this area.

Conclusion

References

An In-depth Technical Guide to the Isomers of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-2-butene is a chlorinated alkene that exists as two geometric isomers: (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans). The spatial arrangement of the chlorine and methyl groups around the central carbon-carbon double bond gives rise to these distinct isomers, each with unique physical and spectroscopic properties. The selective synthesis and characterization of these isomers are crucial for their application in various fields, including as intermediates in organic synthesis and potentially in the development of new chemical entities. This guide provides a comprehensive overview of the isomers of this compound, including their physical properties, detailed experimental protocols for their synthesis and separation, and a thorough discussion of their spectroscopic characterization.

Isomeric Relationship

The geometric isomerism in this compound arises from the restricted rotation about the C=C double bond. The (Z)-isomer has the two chlorine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides.

Caption: Geometric isomers of this compound.

Data Presentation

Physical Properties

The physical properties of the (E)- and (Z)-isomers of this compound are summarized in the table below. It is important to note that some of these values are estimated due to limited availability in published literature.

Property(Z)-2,3-dichloro-2-butene (cis)(E)-2,3-dichloro-2-butene (trans)
CAS Number 1587-26-4[1]1587-29-7[2]
Molecular Formula C₄H₆Cl₂[1]C₄H₆Cl₂[2]
Molecular Weight 124.99 g/mol [1]124.99 g/mol
Boiling Point ~118.18 °C (rough estimate)[3]97-99 °C (at 680 mmHg)[2]
Melting Point ~ -27.02 °C (estimate)[3]~ -27.02 °C (estimate)[2]
Density ~1.1618 g/cm³ (estimate)[3]~1.1416 g/cm³ (estimate)[2]
Refractive Index ~1.4590 (estimate)[3]~1.4582 (estimate)[2]
Spectroscopic Data (Predicted)

Due to the scarcity of experimentally verified spectra in the literature, the following tables present predicted spectroscopic data for the isomers of this compound based on established principles and data from similar compounds.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)

IsomerChemical Shift (δ) ppmMultiplicityAssignment
(Z)-Isomer~2.2 - 2.4SingletCH₃
(E)-Isomer~2.1 - 2.3SingletCH₃

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (in CDCl₃)

IsomerChemical Shift (δ) ppmAssignment
(Z)-Isomer~20 - 25CH₃
~125 - 130C=C
(E)-Isomer~18 - 23CH₃
~128 - 133C=C

FT-IR (Fourier-Transform Infrared) Spectroscopy - Predicted Absorption Bands

Wavenumber (cm⁻¹)VibrationIsomer Specificity
~2900 - 3000C-H stretch (sp³)Both
~1650 - 1680C=C stretchBoth (may be weak or inactive in the symmetric E-isomer)
~1370 - 1450C-H bend (methyl)Both
~600 - 800C-Cl stretchBoth

Mass Spectrometry (MS) - Predicted Fragmentation

m/zFragment IonComments
124/126/128[C₄H₆Cl₂]⁺Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
89/91[C₄H₆Cl]⁺Loss of a chlorine radical.
53[C₄H₅]⁺Loss of two chlorine atoms and a proton.

Experimental Protocols

Synthesis of this compound Isomers

A mixture of (E)- and (Z)-2,3-dichloro-2-butene can be synthesized via the chlorination of 2-butyne (B1218202).

Materials:

  • 2-Butyne

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Reaction vessel with a gas inlet, stirrer, and condenser

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 2-butyne in an equal volume of CCl₄ in the reaction vessel.

  • Cool the reaction vessel in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.

  • Once the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature.

  • The resulting solution contains a mixture of (E)- and (Z)-2,3-dichloro-2-butene.

SynthesisWorkflow start Start: 2-Butyne Solution chlorination Chlorination with Cl2 (0-5 °C, CCl4) start->chlorination monitoring Monitor Reaction Progress chlorination->monitoring workup Reaction Completion & Workup monitoring->workup product Product: Mixture of (E)- and (Z)-2,3-dichloro-2-butene workup->product

Caption: Synthesis workflow for this compound.

Separation of (E)- and (Z)-Isomers

The separation of the (E)- and (Z)-isomers can be achieved by fractional distillation due to their different boiling points.

Apparatus:

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle

  • Thermometer

  • Collection flasks

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Charge the distillation flask with the mixture of this compound isomers.

  • Slowly heat the mixture to its boiling point.

  • Carefully control the heating rate to maintain a slow and steady distillation.

  • Monitor the temperature at the head of the column. The lower-boiling (E)-isomer will distill first.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the (E)-isomer.

  • After the first fraction is collected, increase the heating to distill the higher-boiling (Z)-isomer.

  • Collect the second fraction at its characteristic boiling point.

  • Analyze the purity of each fraction using Gas Chromatography (GC) or NMR spectroscopy.

SeparationWorkflow start Start: Mixture of (E)- and (Z)-isomers distillation Fractional Distillation start->distillation fraction1 Collect Lower Boiling Fraction ((E)-isomer) distillation->fraction1 fraction2 Collect Higher Boiling Fraction ((Z)-isomer) distillation->fraction2 analysis Purity Analysis (GC/NMR) fraction1->analysis fraction2->analysis product_E Pure (E)-isomer analysis->product_E product_Z Pure (Z)-isomer analysis->product_Z

Caption: Separation workflow for E/Z isomers.

Conclusion

This technical guide provides a detailed overview of the isomers of this compound for researchers, scientists, and professionals in drug development. The provided data and experimental protocols serve as a valuable resource for the synthesis, separation, and characterization of these compounds. While experimentally determined spectroscopic data remains limited, the predicted values herein offer a strong basis for the identification and analysis of these isomers. Further research to experimentally validate the spectroscopic data and optimize synthetic and purification methods is encouraged.

References

An In-depth Technical Guide to 2,3-Dichloro-2-butene: Molecular Weight, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-dichloro-2-butene, a halogenated alkene of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its molecular properties, outlines synthetic and analytical methodologies, and discusses its toxicological profile within the broader context of related compounds.

Core Molecular and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₂.[1][2][3] Its structure consists of a four-carbon butene backbone with two chlorine atoms attached to the second and third carbon atoms. The presence of a double bond at this position gives rise to geometric isomerism, resulting in two distinct isomers: (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans).[4][5]

The molecular weight of this compound can be calculated from the atomic weights of its constituent elements: carbon (≈12.011 g/mol ), hydrogen (≈1.008 g/mol ), and chlorine (≈35.453 g/mol ).

Calculation of Molecular Weight:

  • (4 × 12.011 g/mol ) + (6 × 1.008 g/mol ) + (2 × 35.453 g/mol ) = 125.00 g/mol

This calculated value aligns with the experimentally determined molecular weight of approximately 124.998 g/mol .[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₄H₆Cl₂
Molecular Weight124.998 g/mol
Exact Mass123.9846556 u
Boiling Point97 - 99 °C (at 680 mmHg)
Density1.1416 g/cm³
Refractive Index1.4582
XLogP32.5

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often resulting in a mixture of cis and trans isomers. Two potential synthetic pathways are outlined below.

Logical Workflow for Synthesis

synthesis_workflow cluster_0 Synthesis Pathway 1 cluster_1 Synthesis Pathway 2 2_chloro_but_2_ene 2-Chloro-but-2-ene reaction_1 Chlorination 2_chloro_but_2_ene->reaction_1 chlorine_gas Chlorine (Cl₂) chlorine_gas->reaction_1 product_mixture Product Mixture (cis/trans isomers) reaction_1->product_mixture dimethylacetylene Dimethylacetylene reaction_2 Chlorination dimethylacetylene->reaction_2 chlorine_gas_2 Chlorine (Cl₂) chlorine_gas_2->reaction_2 reaction_2->product_mixture purification Purification (e.g., Distillation) product_mixture->purification final_product This compound purification->final_product isomers cluster_cis cis Isomer Structure cluster_trans trans Isomer Structure central_node This compound (C₄H₆Cl₂) cis_isomer (Z)-2,3-dichloro-2-butene (cis isomer) central_node->cis_isomer Geometric Isomer trans_isomer (E)-2,3-dichloro-2-butene (trans isomer) central_node->trans_isomer Geometric Isomer cis_structure Cl and CH₃ on the same side cis_isomer->cis_structure trans_structure Cl and CH₃ on opposite sides trans_isomer->trans_structure metabolism_pathway parent_compound Halogenated Alkene (e.g., this compound) cyp450 Cytochrome P450 Monooxygenases parent_compound->cyp450 epoxide_intermediate Reactive Epoxide Intermediate cyp450->epoxide_intermediate detoxification Detoxification (e.g., Glutathione Conjugation) epoxide_intermediate->detoxification covalent_binding Covalent Binding to Macromolecules (Toxicity) epoxide_intermediate->covalent_binding excretion Excretion detoxification->excretion

References

physical properties of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichloro-2-butene

Introduction

This compound (C₄H₆Cl₂) is a halogenated alkene that serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] It exists as two geometric isomers, (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans), each possessing distinct physical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physicochemical Data

The physical properties of the cis and trans isomers of this compound are summarized below. These values are critical for researchers in designing reaction conditions, purification protocols, and for overall chemical handling.

(Z)-2,3-Dichloro-2-butene (cis-isomer)

The cis isomer, systematically named (Z)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-26-4.[2][3][4]

Physical PropertyValue
Molecular Formula C₄H₆Cl₂[2][3]
Molecular Weight 124.99 g/mol [4][5]
Melting Point -27.02°C (estimate)[2][3]
Boiling Point 118.18°C (rough estimate)[2][3]
Density 1.1618 g/cm³[2][3]
Refractive Index 1.4590[2][3]
(E)-2,3-Dichloro-2-butene (trans-isomer)

The trans isomer, systematically named (E)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-29-7.[6][7] It is described as a colorless liquid with a sharp, pungent odor.[1]

Physical PropertyValue
Molecular Formula C₄H₆Cl₂[1][7]
Molecular Weight 125.00 g/mol [1]
Melting Point -27.02°C (estimate)[1][6]
Boiling Point 97 - 99 °C (at 680 mmHg)[6]
Density 1.1416 g/cm³[1][6]
Refractive Index 1.4582[1][6]

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physical properties of haloalkanes and haloalkenes like this compound.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid.

  • Methodology: The capillary tube method is standard. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube. The tube is attached to a thermometer and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For substances with melting points below room temperature, a cryostat is used.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8]

  • Methodology: For gram-scale quantities, the boiling point is typically measured by simple distillation. The liquid is heated in a flask equipped with a condenser and a thermometer. The thermometer bulb is positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the boiling liquid. The stable temperature recorded during the collection of the distillate is the boiling point. The atmospheric pressure must be recorded, as boiling points are pressure-dependent.

Density Measurement

Density is the mass of a substance per unit volume.

  • Methodology: A pycnometer (a flask with a specific, accurately known volume) is used for precise density measurements.

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid (e.g., this compound) and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

    • All measurements are conducted at a constant, recorded temperature. The density of the sample is calculated by comparing its mass to the mass and density of the reference liquid.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic constant.

  • Methodology: An Abbé refractometer is the standard instrument.

    • A few drops of the liquid sample are placed on the prism surface of the refractometer.

    • The prisms are closed and thermostatted to a specific temperature (commonly 20°C).

    • Light is passed through the sample, and the user adjusts the instrument's knob until the boundary line (the line separating light and dark fields) is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is then read directly from the instrument's calibrated scale.

Synthetic Pathway Visualization

This compound is a crucial intermediate in the synthesis of other compounds. For instance, it can be involved in the production of 2,3-dichloro-1,3-butadiene, a valuable monomer for polymerization.[9] The following diagram illustrates a conceptual synthetic relationship.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_target Isomer of Interest cluster_product Downstream Product Butadiene 1,3-Butadiene DCB_mixture Dichlorobutene Isomers (Mixture) Butadiene->DCB_mixture Chlorine Chlorine (Cl₂) Chlorine->DCB_mixture Target This compound DCB_mixture->Target Purification/ Isomerization FinalProduct 2,3-Dichloro-1,3-butadiene Target->FinalProduct Dehydrochlorination

Caption: Conceptual workflow for the synthesis of 2,3-dichloro-1,3-butadiene.

References

(E)-2,3-Dichloro-2-butene structure

Author: BenchChem Technical Support Team. Date: December 2025

[8] 2,3-Dichloro-2-butene | C4H6Cl2 | CID 54351979 - PubChem - NIH this compound | C4H6Cl2 | CID 54351979 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... this compound | C4H6Cl2 | CID 54351979 - PubChem. 1

[2] 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem 2-Butene, 2,3-dichloro-, (E)- ... 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... (E)-2,3-Dichloro-2-butene. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... 2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox. 2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji). J80.789C. Japan Chemical Substance Dictionary (Nikkaji) ... ... (E)-2,3-Dichloro-2-butene. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... MolGenie Organic Chemistry Ontology. --INVALID-LINK-- · PATENTSCOPE (WIPO). SID 396109995. --INVALID-LINK--. Connect with NLM. Twitter · Facebook · YouTube · National Library of Medicine 8600 Rockville Pike, Bethesda, MD ... ... 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem. ...

  • 2.4.1 Depositor-Supplied Synonyms

  • 1587-29-7.

  • RefChem:1062569.

  • 2-Butene, 2,3-dichloro-, (E)-

  • (E)-2,3-dichlorobut-2-ene.

  • (E)-2,3-Dichloro-2-butene.

  • trans-2,3-dichloro-but-2-ene.

  • SCHEMBL268881.

  • SCHEMBL818784.

  • trans-2,3-Dichloro-2-butene.

  • YRCBNVMRRBIDNF-ONEGZZNKSA-N.

  • DTXSID501307517.

  • NS00079048. ...

  • 2.1 Computed Descriptors

  • 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.

  • 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+

  • 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.

  • 2.1.4 SMILES. C/C(=C(/C)\Cl)/Cl. ...

  • 2.4 Synonyms

  • 1587-29-7.

  • RefChem:1062569.

  • 2-Butene, 2,3-dichloro-, (E)-

  • (E)-2,3-dichlorobut-2-ene.

  • (E)-2,3-Dichloro-2-butene.

  • trans-2,3-dichloro-but-2-ene.

  • SCHEMBL268881.

  • SCHEMBL818784.

  • trans-2,3-Dichloro-2-butene.

  • YRCBNVMRRBIDNF-ONEGZZNKSA-N.

  • DTXSID501307517.

  • NS00079048. ...

  • 2 Names and Identifiers

  • "2.1 Computed Descriptors. 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene. 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N. 2.1.4 SMILES. ... "

  • 2.2 Molecular Formula. C4H6Cl2 Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.

  • "2.3 Other Identifiers. 2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA) 2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA) ... "

  • 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 1587-29-7. RefChem:1062569. 2-Butene, 2,3-dichloro-, (E)- (E)-2,3-dichlorobut-2-ene. (E)-2,3-Dichloro-2-butene. ...

  • 3 Chemical and Physical Properties

  • 3.1 Computed Properties. Property Name. 124.99 g/mol . 2.5. 123.9846556 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 123.9846556 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 0 Ų 63.6. PubChem.

  • 3.2 SpringerMaterials Properties. Optical coefficient. Refractive index. SpringerMaterials. ...

  • 2 Names and Identifiers

  • 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.

  • 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+

  • 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.

  • 2.1.4 SMILES. C/C(=C(/C)\Cl)/Cl. ...

  • 2.3 Other Identifiers

  • 2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA)

  • 2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA)

  • 2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox.

  • 2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji) J80.789C. Japan Chemical Substance Dictionary (Nikkaji) 3 (E)-2,3-Dichloro-2-butene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2,3-dichloro-2-butene is a chlorinated alkene that serves as a versatile intermediate in organic synthesis. Its stereochemistry and the presence of two chlorine atoms on the double bond make it a unique building block for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides a detailed overview of the structure, properties, synthesis, and reactivity of (E)-2,3-dichloro-2-butene, intended to be a valuable resource for professionals in research and development.

Chemical Structure and Properties

(E)-2,3-dichloro-2-butene, also known as trans-2,3-dichloro-2-butene, is a molecule with the chemical formula C₄H₆Cl₂. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the two chlorine atoms are on opposite sides of the double bond. This arrangement is in contrast to its (Z) or cis-isomer, where the chlorine atoms are on the same side.

The key structural feature of (E)-2,3-dichloro-2-butene is the C=C double bond at the second carbon, with a chlorine atom and a methyl group attached to each of the doubly bonded carbons.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (E)-2,3-dichloro-2-butene is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₄H₆Cl₂[4][5][6]
Molecular Weight 124.99 g/mol [4][6]
CAS Number 1587-29-7[4][5][6]
Boiling Point 97-99 °C (at 680 mmHg)[6]
Density 1.1416 g/cm³[4][6]
Refractive Index 1.4582[4][6]
Melting Point -27.02 °C (estimate)[4][6]
XLogP3-AA 2.5[4]
Exact Mass 123.9846556[4][6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: Due to the symmetry of the (E)-isomer, a single signal would be expected for the six equivalent protons of the two methyl groups. This signal would likely appear as a singlet in the upfield region of the spectrum.

  • ¹³C NMR: Two distinct signals would be predicted. One signal for the two equivalent methyl carbons and another for the two equivalent sp² hybridized carbons of the double bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching and bending vibrations of the methyl groups.

  • A C=C stretching vibration, which might be weak or absent due to the symmetrical nature of the substitution.

  • C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 124. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would also be observed in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35 and M-37) and a methyl group (M-15).

Synthesis of (E)-2,3-Dichloro-2-butene

A primary method for the synthesis of (E)-2,3-dichloro-2-butene is through the addition of chlorine to 2-butyne (B1218202). This reaction typically proceeds via an anti-addition mechanism, leading to the preferential formation of the (E)-isomer.

Experimental Protocol: Chlorination of 2-Butyne

Objective: To synthesize (E)-2,3-dichloro-2-butene by the electrophilic addition of chlorine to 2-butyne.

Materials:

  • 2-Butyne

  • Chlorine (Cl₂) gas

  • An inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Cooling bath

  • Apparatus for fractional distillation

Procedure:

  • Dissolve 2-butyne in an appropriate volume of the inert solvent in a round-bottom flask equipped with a gas inlet tube and a stirrer.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C) using a cooling bath to control the exothermicity of the reaction.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent over-chlorination and side reactions.

  • Monitor the reaction progress by a suitable method (e.g., gas chromatography) until the starting material is consumed.

  • Once the reaction is complete, stop the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate (E)-2,3-dichloro-2-butene from any remaining starting material, the (Z)-isomer, and other byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as both chlorine gas and chlorinated hydrocarbons are toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Chemical Reactivity and Applications

(E)-2,3-dichloro-2-butene is a reactive intermediate that can participate in a variety of organic transformations, making it a valuable precursor in the synthesis of more complex molecules. The presence of the double bond and the two chlorine atoms provides multiple sites for chemical modification.

Nucleophilic Substitution Reactions

The chlorine atoms in (E)-2,3-dichloro-2-butene are susceptible to nucleophilic substitution, although the vinylic nature of the C-Cl bonds makes these reactions less facile than with saturated alkyl halides. Strong nucleophiles can displace one or both chlorine atoms to form new carbon-nucleophile bonds.

Addition Reactions

The double bond can undergo addition reactions, such as hydrogenation or halogenation, although the electron-withdrawing effect of the chlorine atoms deactivates the double bond towards electrophilic attack.

Use in Polymer Chemistry

Chlorinated alkenes can serve as monomers or co-monomers in polymerization reactions. While specific large-scale polymerization applications of (E)-2,3-dichloro-2-butene are not widely documented, its structure suggests potential for incorporation into specialty polymers.

Intermediate in Drug and Agrochemical Synthesis

The use of chlorinated hydrocarbons as intermediates in the synthesis of pharmaceuticals and agrochemicals is a common strategy. The chlorine atoms can be replaced by other functional groups, and the carbon skeleton can be further elaborated to build the desired molecular architecture. However, specific examples of marketed drugs or pesticides that utilize (E)-2,3-dichloro-2-butene as a direct precursor are not readily found in the public literature.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification Reactant1 2-Butyne Process Electrophilic Addition in Inert Solvent (e.g., CCl4) at Low Temperature Reactant1->Process Reactant2 Chlorine (Cl2) Reactant2->Process Product (E)-2,3-Dichloro-2-butene Process->Product Purification Fractional Distillation Product->Purification

Caption: Synthesis of (E)-2,3-dichloro-2-butene from 2-butyne.

General Reactivity Pathways

Reactivity_Pathways cluster_substitution Nucleophilic Substitution cluster_addition Addition Reactions cluster_polymerization Polymerization Start (E)-2,3-Dichloro-2-butene Subst_Product Substituted Butene Derivatives Start->Subst_Product  + Nucleophile (Nu-) Add_Product Saturated Dichloroalkanes Start->Add_Product  + H2/Catalyst Polymer Specialty Polymers Start->Polymer  Initiator

Caption: General reactivity of (E)-2,3-dichloro-2-butene.

Conclusion

(E)-2,3-dichloro-2-butene is a halogenated hydrocarbon with a defined stereochemistry that offers potential as an intermediate in various fields of chemical synthesis. While detailed spectroscopic and reaction data in the public domain are limited, its structural features suggest a range of possible chemical transformations. This guide has summarized the available information on its properties, provided a plausible synthesis protocol, and outlined its general reactivity, serving as a foundational resource for scientists and researchers interested in utilizing this compound in their work. Further research into the specific applications and reaction pathways of (E)-2,3-dichloro-2-butene would be beneficial for expanding its utility in drug development and materials science.

References

An In-depth Technical Guide to (Z)-2,3-Dichloro-2-butene: Properties, Synthesis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,3-Dichloro-2-butene is a chlorinated alkene of significant interest in synthetic chemistry and toxicological research. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols. Detailed methodologies for its synthesis from 2-butyne (B1218202) and its analysis via gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this document elucidates the potential metabolic pathways and mechanisms of genotoxicity associated with dichlorobutenes, visualized through a detailed signaling pathway diagram. All quantitative data are summarized in structured tables for ease of comparison and reference.

Chemical and Physical Properties

(Z)-2,3-Dichloro-2-butene, also known as cis-2,3-dichloro-2-butene, possesses the chemical formula C₄H₆Cl₂.[1][2] It is one of two geometric isomers of 2,3-dichloro-2-butene, the other being the (E)-isomer (trans-2,3-dichloro-2-butene). The presence of the double bond and two chlorine atoms on the same side of the butene backbone imparts specific chemical and physical properties that are crucial for its reactivity and analytical identification.

Table 1: Physical and Chemical Properties of (Z)-2,3-Dichloro-2-butene
PropertyValueReference(s)
Molecular Formula C₄H₆Cl₂[1][2]
Molecular Weight 124.99 g/mol [1]
CAS Number 1587-26-4[1][2]
Density 1.1618 g/cm³[2]
Boiling Point 118.18 °C (rough estimate)[2]
Melting Point -27.02 °C (estimate)[2]
Refractive Index 1.4590[2]
InChI Key YRCBNVMRRBIDNF-ARJAWSKDSA-N[1]
SMILES C/C(=C(\C)/Cl)/Cl[1]

Experimental Protocols

Synthesis of this compound from 2-Butyne

Objective: To synthesize a mixture of (E)- and (Z)-2,3-dichloro-2-butene via the chlorination of 2-butyne.

Materials:

  • 2-Butyne

  • Chlorine (Cl₂) gas

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Cooling bath

  • Apparatus for fractional distillation or preparative gas chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 2-butyne in an appropriate inert solvent within a round-bottom flask equipped with a gas inlet tube and a stirrer.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C) using a cooling bath to control the exothermicity of the reaction.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent excessive temperature increases and side reactions.

  • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the dichlorinated products.

  • Once the reaction is complete, cease the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved unreacted chlorine.

  • The resulting solution contains a mixture of (E)- and (Z)-2,3-dichloro-2-butene, along with potentially other chlorinated byproducts.

Purification: The separation of the (Z)- and (E)-isomers of this compound can be achieved through fractional distillation under reduced pressure or by preparative gas chromatography, taking advantage of the slight differences in their boiling points and polarities.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of dichlorobutene (B78561) isomers.

Objective: To separate and identify (Z)-2,3-dichloro-2-butene from a mixture of its isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector.

  • Capillary Column: A non-polar stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for separation based on boiling points.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation: Prepare a dilute solution of the dichlorobutene isomer mixture in a suitable solvent, such as methanol (B129727) or hexane.

Toxicological Profile

The toxicological properties of (Z)-2,3-dichloro-2-butene are not as extensively studied as some of its isomers, such as 1,4-dichloro-2-butene. However, based on data from related chlorinated hydrocarbons, it is anticipated to be a hazardous compound.

Table 2: Toxicological Data for Dichlorobutene Isomers and Related Compounds
CompoundTestResultReference(s)
1,3-Dichloro-2-butene LC50 (rat, 4-hour inhalation)3,930 mg/m³[3]
1,3-Dichloro-2-butene Skin Irritation (rabbit)Moderate to severe irritant[4]
1,4-Dichloro-2-butene Carcinogenicity (IARC)Not classifiable as to its carcinogenicity to humans (Group 3)
Dichlorobutanes Genotoxicity (in vitro chromosomal aberration)Positive with metabolic activation[1]

Metabolic Activation and Genotoxicity Pathway

The genotoxicity of many chlorinated hydrocarbons is linked to their metabolic activation into reactive electrophilic species. While a specific metabolic pathway for (Z)-2,3-dichloro-2-butene has not been fully elucidated, a general pathway for dichlorobutenes can be proposed based on the metabolism of other chlorinated alkenes. This activation typically involves two main routes: oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH).

The following diagram illustrates the proposed metabolic activation and subsequent genotoxic effects of dichlorobutenes.

Metabolic_Activation_of_Dichlorobutenes cluster_activation Metabolic Activation cluster_p450 Phase I Metabolism cluster_gsh Phase II Metabolism cluster_genotoxicity Genotoxicity Dichlorobutene (Z)-2,3-Dichloro-2-butene P450 Cytochrome P450 Oxidation Dichlorobutene->P450 Oxidative Pathway GST Glutathione S-transferase (GST) Dichlorobutene->GST Conjugation Pathway (+ Glutathione) Epoxide Reactive Epoxide Intermediate P450->Epoxide DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Alkylation GSH_conjugate Glutathione Conjugate GST->GSH_conjugate GSH_conjugate->DNA_Adducts Further Metabolism & Alkylation DNA_Damage DNA Damage (Strand Breaks, Mutations) DNA_Adducts->DNA_Damage Cancer Cancer Initiation DNA_Damage->Cancer

Metabolic activation and genotoxicity of dichlorobutenes.

This proposed pathway highlights the formation of reactive intermediates, such as epoxides and glutathione conjugates, which can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and other forms of DNA damage, which are critical events in the initiation of cancer.

Conclusion

(Z)-2,3-Dichloro-2-butene is a halogenated alkene with distinct chemical and physical properties. While its direct, stereoselective synthesis remains a challenge, it can be produced as part of an isomeric mixture from the chlorination of 2-butyne and subsequently analyzed and separated using techniques such as GC-MS. The toxicological profile of dichlorobutenes suggests that they are hazardous compounds capable of undergoing metabolic activation to genotoxic species. Further research is warranted to fully elucidate the specific metabolic pathways and toxicological effects of the (Z)-isomer to better understand its potential risks and to inform the development of safe handling procedures and potential therapeutic or industrial applications.

References

Technical Guide: Physicochemical Properties of 2,3-Dichloro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the cis and trans isomers of 2,3-dichloro-2-butene. It includes a summary of reported physical constants and outlines the standard experimental methodologies for their determination.

Data Presentation: Physical Properties of this compound Isomers

The following table summarizes the reported boiling and melting points for the cis-(Z) and trans-(E) isomers of this compound. It is important to note that some of the available data is estimated and there are discrepancies among different sources.

IsomerCAS NumberBoiling Point (°C)Pressure (mmHg)Melting Point (°C)
cis-2,3-dichloro-2-butene 1587-26-4118.18 (rough estimate)[1][2][3][4][5]Not Specified-27.02 (estimate)[1][2][3][4][5]
125.5760
trans-2,3-dichloro-2-butene 1587-29-797 - 99[6][7]680-27.02 (estimate)[6][7]
118.18 (rough estimate)Not Specified

Experimental Protocols

Precise determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following are detailed, standard methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid substance.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: The solid sample is first thoroughly dried and then finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, typically with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating medium within the Thiele tube.

  • Heating and Observation: The Thiele tube is heated gently and evenly. The temperature is carefully monitored.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Rubber band

Procedure:

  • Sample Preparation: A small volume of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Assembly: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a heating medium.

  • Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the heating medium to rise uniformly.

  • Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown dichlorobutene (B78561) isomer, a common task in chemical research and development.

G cluster_0 Sample Reception & Initial Analysis cluster_1 Physical Property Determination cluster_2 Data Comparison & Hypothesis cluster_3 Spectroscopic Confirmation cluster_4 Final Identification A Unknown Dichlorobutene Isomer Sample B Visual Inspection (Color, Physical State) A->B C Determine Boiling Point (Thiele Tube Method) B->C D Determine Melting Point (Capillary Method) B->D E Compare with Literature Values (Boiling & Melting Points) C->E D->E F Hypothesize Isomer Identity (cis or trans) E->F G NMR Spectroscopy (¹H and ¹³C) F->G H Infrared (IR) Spectroscopy F->H I Mass Spectrometry (MS) F->I J Confirm Isomer Structure G->J H->J I->J

Caption: Workflow for Isomer Identification

References

Solubility of 2,3-Dichloro-2-butene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 2,3-dichloro-2-butene. However, a thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this particular compound. While general physicochemical properties are available, detailed experimental results on its solubility in various solvents are not readily found in published resources. This guide, therefore, summarizes the available information on this compound and its isomers, provides general principles of solubility for similar compounds, and outlines standard experimental protocols for solubility determination.

Physicochemical Properties of Dichlorobutene Isomers

Understanding the basic physical and chemical characteristics of this compound and its isomers is crucial for predicting its solubility behavior. The properties of the cis ((Z)-2,3-dichloro-2-butene) and trans ((E)-2,3-dichloro-2-butene) isomers are summarized below, along with data for a related isomer, 1,3-dichloro-2-butene (B238901), for comparative purposes.

Property(Z)-2,3-dichloro-2-butene(E)-2,3-dichloro-2-butene1,3-dichloro-2-butene
CAS Number 1587-26-4[1]1587-29-7[2]926-57-8[3]
Molecular Formula C₄H₆Cl₂[1]C₄H₆Cl₂[2]C₄H₆Cl₂[3]
Molecular Weight 124.99 g/mol 124.998 g/mol [2]124.996 g/mol [3]
Density 1.1618 g/cm³[1]1.1416 g/cm³[2]1.161 g/cm³
Boiling Point ~118.18 °C (rough estimate)[1]97 - 99 °C (at 680 mmHg)[2]131 °C
Melting Point ~-27.02 °C (estimate)[1]~-27.02 °C (estimate)[2]-75 °C
Refractive Index 1.4590[1]1.4582[2]1.4692 at 20 °C

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents is not well-documented. However, based on the principles of "like dissolves like" and information available for structurally similar compounds, a qualitative solubility profile can be inferred.

For instance, the related compound 2,3-dichloro-2-methylbutane is reported to be more soluble in non-polar solvents like hexane (B92381) and toluene, and it exhibits limited solubility in polar solvents such as water[4]. Similarly, safety data sheets for 1,3-dichloro-2-butene indicate it is insoluble in water but soluble in acetone, benzene, ether, and ethanol[5].

Based on these observations, it is reasonable to predict that this compound will exhibit low solubility in water and higher solubility in common organic solvents.

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterLowThis compound is a non-polar molecule with no significant hydrogen bonding capabilities.
EthanolHighEthanol has both polar and non-polar characteristics, allowing it to dissolve a range of solutes.
AcetoneHighAcetone is a polar aprotic solvent capable of dissolving many organic compounds.
HexaneHighAs a non-polar solvent, hexane is expected to readily dissolve the non-polar this compound.
TolueneHighToluene is a non-polar aromatic solvent that should effectively solvate this compound.

It is important to note that the cis and trans isomers of this compound may exhibit slight differences in their solubility due to variations in their molecular polarity and crystal lattice energies.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, standard methods for determining the solubility of liquid organic compounds can be applied. A general experimental workflow is outlined below.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Workflow for Gravimetric Solubility Determination:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Prepare saturated solution by adding excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow phases to separate B->C D Carefully withdraw a known volume of the supernatant C->D E Evaporate the solvent from the aliquot D->E F Weigh the remaining solute E->F G Calculate solubility (e.g., in g/100mL) F->G

Caption: Gravimetric method for solubility determination.

Detailed Steps:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow the undissolved solute to settle, resulting in a clear, saturated supernatant.

  • Sampling: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring no undissolved solute is transferred.

  • Solvent Evaporation: The solvent from the collected aliquot is removed under controlled conditions (e.g., rotary evaporation or gentle heating in a fume hood) to leave behind the dissolved solute.

  • Mass Determination: The mass of the remaining solute is accurately measured using an analytical balance.

  • Calculation: The solubility is calculated by dividing the mass of the solute by the volume of the solvent in the aliquot and is typically expressed in units such as g/100 mL or mol/L.

Spectroscopic Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. A calibration curve of absorbance versus concentration would first need to be established.

Applications in Drug Development

While there is no direct evidence of this compound being used as a pharmaceutical intermediate, its structural motifs are present in various bioactive molecules. Understanding its solubility is a critical first step in evaluating its potential for use in synthetic organic chemistry and medicinal chemistry research. The presence of two chlorine atoms and a double bond provides reactive handles for further chemical transformations.

Conclusion

This technical guide has synthesized the limited available information on the solubility of this compound. While specific quantitative data remains elusive, a qualitative understanding of its solubility profile can be inferred from its physicochemical properties and the behavior of similar compounds. The provided experimental protocols offer a general framework for researchers to determine the precise solubility of this compound in various solvents of interest. Further experimental investigation is clearly needed to fill the existing data gap for this compound.

References

Technical Guide to the Safety of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2,3-dichloro-2-butene. Due to the limited specific toxicological data for this compound, this guide also includes information on related dichlorobutene (B78561) isomers and general safety protocols for handling chlorinated hydrocarbons.

Chemical Identification and Isomers

This compound is a chlorinated alkene with the molecular formula C₄H₆Cl₂. It exists as two geometric isomers: (E)-2,3-dichloro-2-butene (trans) and (Z)-2,3-dichloro-2-butene (cis). It is important to distinguish between these isomers as their physical and chemical properties can differ.

Below is a diagram illustrating the isomeric relationship of this compound.

G Isomers of this compound cluster_isomers This compound Z_isomer (Z)-2,3-dichloro-2-butene (cis) CAS: 1587-26-4 E_isomer (E)-2,3-dichloro-2-butene (trans) CAS: 1587-29-7 Z_isomer->E_isomer Geometric Isomers

Isomers of this compound

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for the isomers of this compound. Data for related dichlorobutene isomers are also included for comparison where specific data for this compound is unavailable.

Property(E)-2,3-dichloro-2-butene(Z)-2,3-dichloro-2-butene1,3-Dichloro-2-butene
CAS Number 1587-29-71587-26-4926-57-8
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂C₄H₆Cl₂
Molecular Weight ~125 g/mol ~125 g/mol ~125 g/mol
Appearance Colorless liquid with a sharp, pungent odor.[1]Colorless liquidClear to straw-colored liquid
Boiling Point 97 - 99 °C (at 680 mmHg)118.18 °C (rough estimate)Not available
Melting Point -27.02 °C (estimate)-27.02 °C (estimate)Not available
Density 1.1416 g/cm³1.1618 g/cm³Not available
Flash Point Not availableNot available27 °C
Solubility Insoluble in water.Not availableLow water solubility.

Hazard Identification and Classification

Potential Hazards:

  • Flammability: Dichlorobutene isomers are generally flammable liquids and can form explosive vapor-air mixtures.

  • Acute Toxicity: Likely to be toxic if swallowed or inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns upon prolonged contact.

  • Eye Damage/Irritation: Vapors and direct contact are likely to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are general methodologies for key toxicological endpoints relevant to this class of chemical.

a) Acute Inhalation Toxicity Study (General Procedure):

This type of study is typically conducted according to OECD Guideline 403 or EPA Health Effects Test Guidelines OPPTS 870.1300.

  • Test System: Young adult rats of a standard laboratory strain are commonly used.

  • Exposure: Animals are exposed to the test substance as a vapor or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.

  • Concentrations: At least three concentrations are tested to determine a dose-response relationship and to calculate an LC50 (median lethal concentration).

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.

b) Acute Dermal Irritation/Corrosion Study (General Procedure):

This is generally performed following OECD Guideline 404.

  • Test System: Albino rabbits are the traditional model.

  • Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The reversibility of skin reactions is also observed.

Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following diagram outlines a general workflow for responding to a chemical spill, which is applicable to this compound.

G Chemical Spill Emergency Response Workflow cluster_workflow Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Emergency Services evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Incident Reported and Documented dispose->end

Chemical Spill Emergency Response Workflow

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases such as hydrogen chloride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

An In-Depth Technical Guide on the Dipole Moment of trans-2,3-dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment of trans-2,3-dichloro-2-butene. The document elucidates the theoretical underpinnings of its molecular polarity, details the experimental protocols for dipole moment determination, and presents comparative data to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Executive Summary

trans-2,3-dichloro-2-butene is a symmetrically substituted alkene. Due to the geometric arrangement of its polar carbon-chlorine (C-Cl) bonds, the individual bond dipoles cancel each other out, resulting in a molecule with a net dipole moment of zero or near-zero . This nonpolar nature influences its physical properties, such as solubility and intermolecular interactions, which are critical parameters in scientific research and drug development. While the cis-isomer of 2,3-dichloro-2-butene possesses a significant dipole moment due to the additive effect of its bond dipoles, the trans configuration leads to a nonpolar molecule. This guide will explore the theoretical basis for this property and the experimental methods used for its verification.

Theoretical Framework: Molecular Symmetry and Polarity

The dipole moment of a molecule is the vector sum of the individual bond dipole moments. In trans-2,3-dichloro-2-butene, the molecule possesses a center of inversion, a key symmetry element that precludes the existence of a net dipole moment.

The C-Cl bonds are inherently polar due to the difference in electronegativity between carbon and chlorine. The chlorine atom, being more electronegative, draws electron density away from the carbon atom, creating a bond dipole with a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the carbon.

In the trans isomer, the two C-Cl bond dipoles are oriented in opposite directions with respect to the carbon-carbon double bond. As illustrated in the diagram below, the vector addition of these two equal and opposite bond dipoles results in a net dipole moment of zero.

G C1 C C2 C C1->C2 C1->C2 Cl1 Cl C1->Cl1 CH3_1 CH3 C1->CH3_1 Cl2 Cl C2->Cl2 CH3_2 CH3 C2->CH3_2 t1 t1->Cl1 μ(C-Cl) t2 t2->Cl2 μ(C-Cl)

Caption: Vector representation of bond dipoles in trans-2,3-dichloro-2-butene.

Quantitative Data

As theoretically predicted for a symmetrical trans-alkene, the experimental determination of the dipole moment of trans-2,3-dichloro-2-butene is expected to yield a value of zero Debye. Due to this, specific experimental values for the dipole moment of the trans isomer are not commonly reported in the literature. In contrast, the cis isomer, which lacks a center of inversion, exhibits a measurable dipole moment.

For comparative purposes, the table below includes data for related compounds.

CompoundIsomerDipole Moment (D)Refractive Index (n_D)
This compoundtrans~0 (theoretically)1.4582 (for cis/trans mixture)
This compoundcis> 0 (expected)1.4582 (for cis/trans mixture)
1,2-dichloroethenetrans01.449
1,2-dichloroethenecis1.91.4519
trans-1,4-dichloro-2-butenetrans01.488

Experimental Protocols for Dipole Moment Determination

The dipole moment of a substance is typically determined by measuring the dielectric constant and density of its dilute solutions in a nonpolar solvent. The Guggenheim and Debye methods are two of the most common approaches.

The Guggenheim Method

The Guggenheim method is a widely used technique that simplifies the determination of the dipole moment by avoiding the need to measure the densities of the solutions.

Methodology:

  • Solution Preparation: A series of dilute solutions of trans-2,3-dichloro-2-butene in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) are prepared with varying mole fractions of the solute.

  • Dielectric Constant Measurement: The dielectric constant (ε) of the pure solvent and each solution is measured using a precision capacitance bridge or a dielectric constant meter.

  • Refractive Index Measurement: The refractive index (n) of the pure solvent and each solution is measured using an Abbe refractometer.

  • Data Analysis: The dipole moment (μ) is calculated using the following equation:

    μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [ (Δε / w) - (Δn² / w) ]

    where:

    • k is the Boltzmann constant

    • T is the absolute temperature

    • N is Avogadro's number

    • ε₁ is the dielectric constant of the solvent

    • n₁ is the refractive index of the solvent

    • Δε is the difference between the dielectric constant of the solution and the solvent

    • Δn² is the difference between the square of the refractive index of the solution and the solvent

    • w is the weight fraction of the solute

A plot of (ε - ε₁) versus the concentration and (n² - n₁²) versus the concentration should yield straight lines, the slopes of which are used in the calculation.

G cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis Solute trans-2,3-dichloro-2-butene Solutions Dilute Solutions Solute->Solutions Solvent Nonpolar Solvent Solvent->Solutions Dielectric Dielectric Constant (ε) Capacitance Bridge Solutions->Dielectric Refractive Refractive Index (n) Abbe Refractometer Solutions->Refractive Plotting Plot Δε and Δn² vs. Concentration Dielectric->Plotting Refractive->Plotting Calculation Guggenheim Equation Plotting->Calculation Result Result Calculation->Result Dipole Moment (μ)

Caption: Experimental workflow for the Guggenheim method.

The Debye Equation Method

This method involves the measurement of the molar polarization of the solute.

Methodology:

  • Solution Preparation: Similar to the Guggenheim method, prepare a series of dilute solutions in a nonpolar solvent.

  • Measurement of Dielectric Constant and Density: Measure the dielectric constant (ε) and density (ρ) of the pure solvent and each solution.

  • Calculation of Molar Polarization: The molar polarization (P) of the solution is calculated using the Clausius-Mosotti equation:

    P = [(ε - 1) / (ε + 2)] * [(x₁M₁ + x₂M₂) / ρ]

    where x₁, M₁, and x₂, M₂ are the mole fractions and molar masses of the solvent and solute, respectively.

  • Extrapolation to Infinite Dilution: The molar polarization of the solute at infinite dilution (P₂∞) is determined by extrapolating a plot of P versus x₂ to x₂ = 0.

  • Dipole Moment Calculation: The dipole moment (μ) is then calculated from the Debye equation:

    μ² = [9kT / (4πN)] * [P₂∞ - (Pₑ + Pₐ)]

    where (Pₑ + Pₐ) is the sum of the electronic and atomic polarizations, which can be estimated from the molar refraction.

Conclusion

The molecular structure of trans-2,3-dichloro-2-butene, characterized by its centrosymmetric arrangement of polar C-Cl bonds, dictates a net dipole moment of zero. This theoretical understanding is verifiable through established experimental protocols such as the Guggenheim and Debye methods, which rely on the precise measurement of dielectric constants and refractive indices of dilute solutions. For professionals in fields requiring a deep understanding of molecular properties, recognizing the nonpolar nature of trans-2,3-dichloro-2-butene is crucial for predicting its behavior in various chemical and biological systems.

Methodological & Application

Application Notes and Protocols for 2,3-Dichloro-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-dichloro-2-butene, a versatile C4 building block in organic synthesis. This document details its application in the synthesis of substituted dienes, heterocyclic compounds, and as a potential precursor for organometallic reagents. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and development setting.

Synthesis of 2,3-Disubstituted-1,3-Butadienes

This compound serves as a valuable precursor for the synthesis of 2,3-disubstituted-1,3-butadienes. These dienes are important building blocks for the construction of complex cyclic systems through cycloaddition reactions, such as the Diels-Alder reaction. The general strategy involves a double elimination reaction or a metal-catalyzed cross-coupling reaction.

Dehydrohalogenation to form 2,3-Dichloro-1,3-butadiene

A strong base can be employed to induce a double dehydrohalogenation of a saturated precursor, which could be conceptually formed from this compound. However, a more direct approach to a related diene involves the dehydrochlorination of tetrachlorobutane isomers.

Synthesis of 2-Alkyl-1,3-Butadienes (by Analogy)

Proposed Reaction Scheme:

G cluster_0 Functionalization cluster_1 Diene Formation A This compound C 2,3-Dialkyl-2-butene A->C Coupling B 2 R-MgX, Cu(I) catalyst E 2,3-Dialkyl-1,3-butadiene C->E Elimination D Base

Caption: Proposed synthesis of 2,3-dialkyl-1,3-butadienes.

Table 1: Synthesis of 2-Substituted-1,3-butadienes from 1,4-Dibromo-2-butene (B147587) (for methodological reference) [1]

Grignard Reagent (R-MgBr)Product (2-R-1,3-butadiene)Overall Yield (%)
Isobutylmagnesium bromide2-Isobutyl-1,3-butadiene52
Benzylmagnesium bromide2-Benzyl-1,3-butadiene65
n-Butylmagnesium bromide2-n-Butyl-1,3-butadiene72
Experimental Protocol: Synthesis of 2-Isobutyl-1,3-butadiene from 1,4-Dibromo-2-butene[1]

Materials:

Procedure:

Step 1: Synthesis of 3-(Bromomethyl)-5-methyl-1-hexene

  • To a stirred mixture of CuI (3.31 g, 17.5 mmol) and 1,4-dibromo-2-butene (4.8 g, 23 mmol) in anhydrous diethyl ether (35 mL) at -10 °C, add a solution of isobutylmagnesium bromide (14 mL, 35 mmol, 2.5 M in ether) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexanes as the eluent.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-Isobutyl-1,3-butadiene

  • Dissolve the crude 3-(bromomethyl)-5-methyl-1-hexene from Step 1 in anhydrous dichloromethane (50 mL).

  • Add DBU (1.2 equivalents) to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash with 10% hydrochloric acid (20 mL).

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain 2-isobutyl-1,3-butadiene as a colorless oil.[1]

Synthesis of Heterocyclic Compounds

This compound is a potential precursor for various heterocyclic systems, including pyrroles and thiophenes, by reacting with appropriate nucleophiles to form the heterocyclic ring.

Synthesis of 3,4-Dimethylpyrroles (Proposed)

A plausible route to 3,4-dimethyl-1H-pyrrole involves the reaction of this compound with a primary amine or ammonia, followed by cyclization. This approach is analogous to established pyrrole (B145914) syntheses from 1,4-dicarbonyl compounds or their equivalents.

Proposed Reaction Workflow:

G A This compound C Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C D Intermediate Diamine C->D E Intramolecular Cyclization D->E F 3,4-Dimethyl-1-R-pyrrole E->F

Caption: Proposed synthesis of 3,4-dimethylpyrroles.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrrole (Proposed)

Materials:

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), aniline (2.2 eq), sodium carbonate (2.5 eq), palladium acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 3,4-dimethyl-1-phenyl-1H-pyrrole.

Synthesis of 3,4-Dimethylthiophene (Proposed)

The reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878), is a potential route to 3,4-dimethylthiophene.

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene (Proposed)

Materials:

  • This compound (cis/trans mixture)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by GC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully by rotary evaporation (the product is volatile).

  • Purify the crude product by distillation to obtain 3,4-dimethylthiophene.

Formation of Organometallic Reagents (Proposed)

The vinyl chloride moieties in this compound suggest its potential for conversion into organometallic reagents, such as Grignard or organolithium reagents. These reagents would be valuable intermediates for forming new carbon-carbon bonds.

Preparation of a Di-Grignard Reagent (Proposed)

Proposed Reaction:

This compound + 2 Mg → 2,3-Butene-diyl-bis(magnesium chloride)

Experimental Protocol: Preparation and Trapping of the Di-Grignard Reagent (Proposed)

Materials:

  • Magnesium turnings (activated)

  • Iodine (crystal)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride

  • 1 M Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (2.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add a small portion of the dichlorobutene (B78561) solution to the magnesium suspension and gently warm to initiate the reaction (disappearance of the iodine color and bubble formation).

  • Once the reaction has started, add the remaining dichlorobutene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1-2 hours until most of the magnesium is consumed.

  • Cool the resulting Grignard reagent solution to 0 °C.

  • Add a solution of the electrophile (e.g., benzaldehyde, 2.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Acidify the mixture with 1 M hydrochloric acid and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.

Diels-Alder Reactions (Proposed Application)

While this compound itself is an electron-rich alkene and not a typical dienophile for a normal-demand Diels-Alder reaction, its derivatives, or the dienes synthesized from it, can be valuable participants in [4+2] cycloadditions. For instance, the 2,3-dialkyl-1,3-butadienes synthesized as described in Section 1 would be excellent dienes.

Conceptual Diels-Alder Reaction:

G A 2,3-Dialkyl-1,3-butadiene C [4+2] Cycloaddition A->C B Dienophile (e.g., Maleic Anhydride) B->C D Cyclohexene Derivative C->D

Caption: Diels-Alder reaction with a synthesized diene.

Table 2: Representative Diels-Alder Reactions

DieneDienophileProduct
2,3-Dimethyl-1,3-butadieneMaleic anhydride4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride
1,3-ButadieneAcrylonitrile4-Cyanocyclohexene

Disclaimer: The experimental protocols provided for the reactions of this compound are proposed based on established organic chemistry principles and analogous reactions. These protocols may require optimization for specific laboratory conditions and should be performed with appropriate safety precautions by qualified personnel.

References

Application Notes and Protocols for Reactions of 2,3-Dichloro-2-butene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions of 2,3-dichloro-2-butene with various nucleophiles, including alkoxides, amines, thiols, and azides. This document offers detailed experimental protocols, data presentation in tabular format, and mechanistic visualizations to guide researchers in synthesizing novel compounds and intermediates relevant to drug discovery and development.

Introduction

This compound is a versatile bifunctional electrophile, presenting two reactive sites for nucleophilic attack at the vinylic carbons. The presence of two chlorine atoms on a double bond makes it a valuable precursor for the synthesis of a variety of substituted butene and butadiene derivatives. The reactivity of this compound is influenced by the nature of the nucleophile, reaction conditions, and the stereochemistry of the starting material ((E)- or (Z)-isomer). Nucleophilic substitution at a vinylic carbon is generally less facile than at an sp3-hybridized carbon and can proceed through different mechanisms, including addition-elimination and elimination-addition pathways, often with varying degrees of stereoselectivity.[1][2][3] Understanding these reaction pathways is crucial for controlling product formation.

General Reaction Pathway

The general reaction of this compound with a nucleophile (Nu⁻) can lead to mono- or di-substituted products. The initial substitution of one chlorine atom is typically followed by a second substitution, which may occur under more forcing conditions.

G Substrate This compound Intermediate Mono-substituted Intermediate Substrate->Intermediate + Nu⁻ - Cl⁻ Nucleophile Nucleophile (Nu⁻) Product Di-substituted Product Intermediate->Product + Nu⁻ - Cl⁻ G start Start step1 Dissolve NaOMe in anhydrous MeOH start->step1 step2 Add this compound dropwise at RT step1->step2 step3 Reflux and monitor reaction step2->step3 step4 Quench with H₂O step3->step4 step5 Extract with organic solvent step4->step5 step6 Purify product step5->step6 end End step6->end G Z_Isomer (Z)-2,3-Dichloro-2-butene Z_Product (Z)-Product Z_Isomer->Z_Product Retention E_Product (E)-Product Z_Isomer->E_Product Inversion E_Isomer (E)-2,3-Dichloro-2-butene E_Isomer->Z_Product Inversion E_Isomer->E_Product Retention Nucleophile Nucleophile Nucleophile->Z_Isomer Nucleophile->E_Isomer

References

Application Notes and Protocols for the Synthesis of Heterocycles from 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various five- and six-membered heterocycles, utilizing 2,3-dichloro-2-butene as a versatile starting material. The synthetic strategies focus on the conversion of this compound to the key intermediate, 2,3-butanedione (B143835) (diacetyl), followed by well-established cyclization reactions to afford substituted furans, pyrroles, thiophenes, and pyridazines.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry and drug discovery. This compound, a readily available chlorinated alkene, presents itself as a valuable C4 building block for the synthesis of heterocycles bearing a 2,3-dimethyl substitution pattern. This substitution is prevalent in many biologically active molecules.

The primary synthetic approach detailed herein involves a two-step sequence. First, the conceptual hydrolysis of this compound to 2,3-butanedione. Second, the application of the Paal-Knorr synthesis and related condensation reactions to cyclize 2,3-butanedione with appropriate reagents to yield the desired heterocyclic cores.[1][2]

Strategic Overview: From Dichlorobutene to Heterocycles

The central strategy revolves around the transformation of this compound into a versatile 1,4-dicarbonyl equivalent, 2,3-butanedione. This intermediate can then be subjected to various cyclization conditions to generate a library of 2,3-dimethyl-substituted heterocycles.

logical_relationship A This compound B Hydrolysis A->B Step 1 C 2,3-Butanedione (Diacetyl) B->C D Paal-Knorr Synthesis & Related Condensations C->D Step 2 E 2,3-Dimethyl-substituted Heterocycles (Furan, Pyrrole (B145914), Thiophene, Pyridazine) D->E

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2,3-Butanedione

While a direct, high-yield, and detailed experimental protocol for the hydrolysis of this compound to 2,3-butanedione is not extensively documented in readily available literature, the transformation is chemically plausible. Vinylic dichlorides can undergo hydrolysis under acidic or basic conditions, or via a two-step process involving substitution with acetate (B1210297) followed by hydrolysis.

Conceptual Protocol: Hydrolysis of this compound

Reaction: C₄H₆Cl₂ + 2 H₂O → C₄H₆O₂ + 2 HCl

Procedure Outline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound would be treated with an aqueous acidic or basic solution.

  • Reaction Conditions: The reaction would likely require heating to drive the hydrolysis. The choice of acid (e.g., sulfuric acid, hydrochloric acid) or base (e.g., sodium hydroxide (B78521), sodium carbonate) and its concentration would need to be optimized.

  • Work-up and Isolation: After cooling, the reaction mixture would be neutralized. The 2,3-butanedione, being a volatile liquid, could be isolated by distillation or extraction with a suitable organic solvent, followed by drying and removal of the solvent.

Alternative Conceptual Protocol: Acetate Substitution followed by Hydrolysis

Reaction 1 (Substitution): C₄H₆Cl₂ + 2 CH₃COONa → C₈H₁₂O₄ + 2 NaCl

Reaction 2 (Hydrolysis): C₈H₁₂O₄ + 2 H₂O → C₄H₆O₂ + 2 CH₃COOH

Procedure Outline:

  • Substitution: this compound would be reacted with a source of acetate, such as sodium acetate, in a suitable solvent like acetic acid.[3][4] This would likely proceed via an S_N1-type mechanism involving an allylic carbocation.

  • Hydrolysis: The resulting diacetate intermediate would then be hydrolyzed under acidic or basic conditions to yield 2,3-butanedione.[5]

Part 2: Synthesis of Heterocycles from 2,3-Butanedione

The Paal-Knorr synthesis is a powerful and widely used method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][6][7] Although 2,3-butanedione is a 1,2-dicarbonyl compound, its reactivity allows for its use in analogous cyclization reactions to form 2,3-disubstituted heterocycles.

Application Note 1: Synthesis of 2,3-Dimethylfuran (B88355)

The acid-catalyzed cyclization of a 1,4-dicarbonyl compound is a classic method for furan (B31954) synthesis.[8]

experimental_workflow cluster_reagents Reagents cluster_process Process cluster_product Product A 2,3-Butanedione C Mixing and Heating A->C B Acid Catalyst (e.g., H₂SO₄, P₂O₅) B->C D Work-up and Purification (Neutralization, Extraction, Distillation) C->D E 2,3-Dimethylfuran D->E

Caption: Workflow for 2,3-dimethylfuran synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylfuran

Reaction: C₄H₆O₂ → C₆H₈O + H₂O

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Butanedione86.098.61 g (9.9 mL)0.1
Sulfuric Acid (conc.)98.081 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 8.61 g (9.9 mL) of 2,3-butanedione.

  • Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the stirred 2,3-butanedione. An exothermic reaction will occur.

  • Reaction: Heat the mixture gently under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain 2,3-dimethylfuran.

Application Note 2: Synthesis of 2,3-Dimethylpyrroles

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) is the basis of the Paal-Knorr pyrrole synthesis.[9][10]

signaling_pathway A 2,3-Butanedione C Hemiaminal Formation A->C B Primary Amine (R-NH₂) or Ammonia (NH₃) B->C D Intramolecular Cyclization C->D E Dehydration D->E F N-Substituted or N-Unsubstituted 2,3-Dimethylpyrrole E->F

Caption: Reaction pathway for pyrrole synthesis.

Experimental Protocol: Synthesis of 1,2,3-Trimethylpyrrole

Reaction: C₄H₆O₂ + CH₃NH₂ → C₇H₁₁N + 2 H₂O

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Butanedione86.098.61 g (9.9 mL)0.1
Methylamine (B109427) (40% in H₂O)31.068.5 mL~0.11
Acetic Acid60.055 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8.61 g of 2,3-butanedione in 20 mL of ethanol (B145695).

  • Reagent Addition: Add 5 mL of glacial acetic acid, followed by the dropwise addition of 8.5 mL of 40% aqueous methylamine solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour into 100 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel or by distillation to yield 1,2,3-trimethylpyrrole.

Application Note 3: Synthesis of 2,3-Dimethylthiophene

Thiophenes can be synthesized from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Experimental Protocol: Synthesis of 2,3-Dimethylthiophene

Reaction: 2 C₄H₆O₂ + P₄S₁₀ → 2 C₆H₈S + P₄O₁₀

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Butanedione86.098.61 g (9.9 mL)0.1
Phosphorus Pentasulfide (P₄S₁₀)444.5511.1 g0.025
Toluene (B28343)-50 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 11.1 g of phosphorus pentasulfide and 50 mL of dry toluene.

  • Reagent Addition: Slowly add a solution of 8.61 g of 2,3-butanedione in 20 mL of toluene to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours. The reaction is vigorous and should be controlled carefully.

  • Work-up: Cool the mixture and decant the toluene solution from the solid residue. Wash the residue with fresh toluene (2 x 20 mL).

  • Washing: Combine the toluene solutions and wash with 10% sodium hydroxide solution (3 x 30 mL) and then with water until neutral.

  • Drying and Concentration: Dry the toluene solution over anhydrous calcium chloride, filter, and remove the toluene by distillation.

  • Purification: Distill the residue under reduced pressure to obtain pure 2,3-dimethylthiophene.

Application Note 4: Synthesis of 3,4-Dimethylpyridazine

Pyridazines are synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648).[11]

Experimental Protocol: Synthesis of 3,4-Dimethylpyridazine

Reaction: C₄H₆O₂ + N₂H₄ → C₆H₈N₂ + 2 H₂O

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Butanedione86.098.61 g (9.9 mL)0.1
Hydrazine Hydrate (B1144303) (~64% N₂H₄)50.065.0 g (4.8 mL)~0.1
Ethanol-50 mL-

Procedure:

  • Reaction Setup: Dissolve 8.61 g of 2,3-butanedione in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add 5.0 g of hydrazine hydrate dropwise to the stirred solution. An exothermic reaction may occur.

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Extraction: Dissolve the residue in 50 mL of water and extract with chloroform (B151607) (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol-water) or by column chromatography to yield 3,4-dimethylpyridazine.

Quantitative Data Summary

HeterocycleStarting MaterialsKey ReagentsTypical Yield (%)Reference Method
2,3-Dimethylfuran2,3-ButanedioneH₂SO₄60-70Paal-Knorr Furan Synthesis[8]
1,2,3-Trimethylpyrrole2,3-Butanedione, MethylamineAcetic Acid70-85Paal-Knorr Pyrrole Synthesis[9][10]
2,3-Dimethylthiophene2,3-ButanedioneP₄S₁₀50-65Paal-Knorr Thiophene Synthesis
3,4-Dimethylpyridazine2,3-Butanedione, HydrazineEthanol75-90Pyridazine Synthesis[11]

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

This compound serves as a valuable, albeit indirect, precursor for the synthesis of a variety of 2,3-dimethyl-substituted heterocycles. The key to this synthetic strategy is the conversion to 2,3-butanedione, a versatile intermediate that readily undergoes cyclization reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of these important heterocyclic scaffolds for applications in drug discovery and materials science. Further optimization of the initial hydrolysis step from this compound could enhance the overall efficiency of these synthetic routes.

References

Application Notes and Protocols for the Selective Chlorination of trans-1,4-dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chlorination of trans-1,4-dichloro-2-butene (B41546) is a significant reaction in industrial organic synthesis, primarily for the production of meso-1,2,3,4-tetrachlorobutane. This product serves as a crucial intermediate for synthesizing 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty polymers. The reaction can proceed through two primary mechanistic pathways: a desired ionic (electrophilic) addition and an undesired free-radical pathway. Controlling the reaction conditions is paramount to selectively favor the ionic mechanism and maximize the yield of the desired meso-stereoisomer. These notes provide detailed protocols and data for the selective chlorination of trans-1,4-dichloro-2-butene.

Reaction Mechanisms

The addition of chlorine to the double bond of trans-1,4-dichloro-2-butene can result in different stereoisomers of 1,2,3,4-tetrachlorobutane. The distribution of these products is highly dependent on the reaction mechanism.

  • Ionic (Electrophilic) Addition: This is the preferred pathway for maximizing the yield of meso-1,2,3,4-tetrachlorobutane. The reaction proceeds through a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs from the side opposite to the chloronium ion ring, resulting in a stereospecific anti-addition. When starting with the trans-alkene, this anti-addition selectively produces the meso-diastereomer. This pathway is favored in the presence of a chloride ion source and the absence of radical initiators.

  • Free-Radical Addition: This pathway is typically initiated by heat or UV light and leads to a mixture of meso and d,l-racemic 1,2,3,4-tetrachlorobutane, reducing the selectivity of the desired product. The presence of free-radical inhibitors, such as oxygen, can effectively suppress this competing reaction.[1][2]

G cluster_ionic Ionic (Electrophilic) Addition Pathway cluster_radical Free-Radical Addition Pathway (Undesired) start_ionic trans-1,4-dichloro-2-butene + Cl₂ intermediate_ionic Cyclic Chloronium Ion Intermediate start_ionic->intermediate_ionic Electrophilic Attack product_ionic meso-1,2,3,4-tetrachlorobutane (Anti-addition) intermediate_ionic->product_ionic Nucleophilic Attack by Cl⁻ conditions_ionic Chloride Ion Source (e.g., Quaternary Ammonium Chloride) conditions_ionic->start_ionic start_radical trans-1,4-dichloro-2-butene + Cl₂ intermediate_radical Chlorine & Alkyl Radicals start_radical->intermediate_radical Initiation/Propagation product_radical Mixture of meso and d,l-tetrachlorobutane intermediate_radical->product_radical Propagation conditions_radical UV Light or High Temp. conditions_radical->start_radical inhibitor Suppressed by O₂ (Radical Inhibitor) inhibitor->intermediate_radical

Caption: Competing pathways in the chlorination of trans-1,4-dichloro-2-butene.

Experimental Protocols

This section details the optimized protocol for the selective synthesis of meso-1,2,3,4-tetrachlorobutane, adapted from established industrial processes.[1]

1. Materials and Equipment

  • Reactants:

    • trans-1,4-dichloro-2-butene (purity >95%)

    • Chlorine gas (Cl₂)

    • Carbon tetrachloride (CCl₄, solvent, optional)

  • Additives:

    • Chloride Ion Source: Methyltri(C₈-C₁₀ alkyl)ammonium chloride (e.g., Aliquat 336)

    • Free-Radical Inhibitor: Oxygen (supplied via air)

  • Equipment:

    • Jacketed glass reactor with a bottom outlet

    • Mechanical stirrer with efficient agitation capabilities

    • Gas inlet tube for chlorine dispersion

    • Thermocouple for temperature monitoring

    • Condenser

    • Gas flow meter

    • Analytical Gas Chromatograph (GC)

2. Experimental Workflow

G start Setup Reactor charge_reactants Charge Reactor: 1. trans-1,4-dichloro-2-butene 2. Solvent (optional) 3. Chloride Ion Source start->charge_reactants heat Heat to Reaction Temp (e.g., 70-75°C) charge_reactants->heat agitate Start Efficient Agitation heat->agitate introduce_gases Introduce Air (O₂) and begin Chlorine (Cl₂) addition agitate->introduce_gases monitor Monitor Reaction: - Temperature - Chlorine uptake introduce_gases->monitor sampling Take Aliquots for GC Analysis (optional) monitor->sampling stop_cl2 Stop Chlorine Flow (101-105% Stoichiometric) monitor->stop_cl2 Reaction Complete sampling->monitor cool Cool Reaction Mixture stop_cl2->cool analyze Final Product Analysis: - GC for conversion - GC for isomer ratio cool->analyze end Product Isolation analyze->end

Caption: Workflow for the selective chlorination of trans-1,4-dichloro-2-butene.

3. Step-by-Step Procedure

  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with trans-1,4-dichloro-2-butene and, if used, the solvent (e.g., carbon tetrachloride). Add the chloride ion source (e.g., 0.25-0.70% by weight of the reaction mixture).[1]

  • Initiating Reaction: Begin efficient agitation and heat the mixture to the desired reaction temperature (e.g., 70-75°C).[1]

  • Gas Introduction: Introduce a stream of air to ensure the presence of oxygen, which acts as a free-radical inhibitor. Begin bubbling chlorine gas into the reaction mixture at a controlled rate.[1]

  • Monitoring: Maintain a constant temperature throughout the reaction. The total amount of chlorine added should be approximately 101-105% of the stoichiometric amount required.[1]

  • Completion and Analysis: Once the required amount of chlorine has been added, stop the chlorine flow and cool the reactor. The final product mixture can be analyzed directly by Gas Chromatography (GC) to determine the conversion of the starting material and the ratio of meso to d,l-isomers of 1,2,3,4-tetrachlorobutane.

Data Presentation

The following tables summarize quantitative data from representative experiments conducted under the optimized protocol.[1]

Table 1: Reaction Conditions and Product Distribution

ParameterExample 1Example 2
Starting Material trans-1,4-dichloro-2-butene (95.3% trans)trans-1,4-dichloro-2-butene
Temperature (°C) 70-7550
Chloride Ion Source Quaternary Ammonium ChlorideQuaternary Ammonium Chloride
Free Radical Inhibitor Air (Oxygen)Air (Oxygen)
Chlorine Added (mol ratio) 1.03N/A
Conversion (%) 97.540
Yield of 1,2,3,4-tetrachlorobutane Virtually TheoreticalN/A
Isomer Ratio (meso : d,l) 90 : 1095.6 : 4.4

Table 2: Effect of Free-Radical Inhibitor

ConditionIsomer Ratio (meso : d,l)
With Air (Oxygen) 90 : 10
Without Air (Nitrogen Blanket) 70 : 30

Data sourced from US Patent 3,901,950 A.[1]

Analytical Methods

Analysis of the reaction mixture is critical to determine the efficiency and selectivity of the chlorination process. Gas Chromatography (GC) is the primary analytical technique employed.

1. Sample Preparation

  • Dilute a small aliquot of the cooled reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or the reaction solvent if used).

2. Gas Chromatography (GC) Method

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the starting material and the tetrachlorobutane isomers.[3]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 220°C.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: The retention times will allow for the identification and quantification of unreacted trans-1,4-dichloro-2-butene and the product isomers. The peak areas are used to calculate the conversion percentage and the ratio of meso to d,l-1,2,3,4-tetrachlorobutane.

G start Reaction Mixture Sample prepare Dilute Sample in Solvent start->prepare inject Inject into GC-FID prepare->inject separate Separation on Capillary Column inject->separate detect Detection (FID) separate->detect chromatogram Generate Chromatogram (Peaks vs. Retention Time) detect->chromatogram quantify Integrate Peak Areas chromatogram->quantify calculate Calculate: 1. % Conversion 2. meso:d,l Isomer Ratio quantify->calculate end Final Report calculate->end

References

Application Notes and Protocols for the Alkylation of Adenine with trans-1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of purine (B94841) bases, such as adenine (B156593), is a fundamental process in medicinal chemistry and drug development. The introduction of alkyl chains can significantly alter the biological activity of the parent molecule, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the alkylation of adenine with trans-1,4-dichloro-2-butene (B41546). This reaction is of particular interest as the resulting N-alkenyladenine derivatives can serve as versatile intermediates for further chemical modifications, potentially leading to compounds with antiviral or anticancer properties. The bifunctional nature of trans-1,4-dichloro-2-butene also offers the possibility of forming cross-linked products, which are relevant in the study of DNA damage and repair mechanisms.

The primary product of this reaction under basic conditions is the N9-alkylated adenine, 9-(4-chloro-2-buten-1-yl)adenine, with high regioselectivity.[1][2] However, the formation of other isomers, such as N3- and N7-alkylated products, is possible and their presence is influenced by the reaction conditions.

Data Presentation

While specific yield and complete spectral data for the direct product, 9-(4-chloro-2-butenyl)adenine, are not extensively reported in the literature, the following tables provide expected and representative data based on similar N-alkylated adenine derivatives.

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue/ConditionExpected Outcome/Rationale
Reactants Adenine, trans-1,4-dichloro-2-buteneFormation of adenine-butene adducts.
Solvent Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)Aprotic polar solvent favors SN2 reaction mechanism.
Base Anhydrous Potassium Carbonate (K₂CO₃)Deprotonates adenine to form the more nucleophilic adeninate anion, favoring N9 alkylation.
Temperature Room Temperature to 50°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reactant Ratio Excess trans-1,4-dichloro-2-buteneMinimizes the formation of di-substituted adenine products.
Expected Major Product 9-(4-chloro-2-buten-1-yl)adenineThermodynamically favored product.
Potential Minor Products N3-(4-chloro-2-buten-1-yl)adenine, N7-(4-chloro-2-buten-1-yl)adenine, N⁹,N⁷-bis(4-chloro-2-buten-1-yl)adenineKinetically controlled or alternative reaction pathways.
Reported Regioselectivity 90-95% for N9-alkylationBased on analogous reactions.[1][2]

Table 2: Representative Spectroscopic Data for N-Alkyladenine Derivatives

Note: The following data are for N-benzyladenine and serve as an illustrative example for the expected chemical shifts of the adenine core in DMSO-d₆. The chemical shifts for the butenyl chain will differ.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
9-benzyladenine 8.26 (s, 1H, C8-H), 8.16 (s, 1H, C2-H), 7.33-7.23 (m, 5H, Ar-H), 5.36 (s, 2H, CH₂)156.1 (C6), 152.4 (C2), 149.7 (C4), 141.0 (C8), 137.2 (Ar-C), 128.7 (Ar-CH), 127.6 (Ar-CH), 127.3 (Ar-CH), 118.9 (C5), 46.2 (CH₂)
N3-benzyladenine 8.57 (s, 1H, C2-H), 7.94 (br s, 2H, NH₂), 7.78 (s, 1H, C8-H), 7.47-7.27 (m, 5H, Ar-H), 5.51 (s, 2H, CH₂)159.0 (C6), 151.8 (C2), 146.7 (C4), 145.2 (C8), 136.5 (Ar-C), 128.9 (Ar-CH), 128.0 (Ar-CH), 127.7 (Ar-CH), 114.5 (C5), 49.8 (CH₂)

Table 3: Predicted Mass Spectrometry Fragmentation for 9-(4-chloro-2-buten-1-yl)adenine

m/z Proposed Fragment Fragmentation Pathway
209/211[M]⁺Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
174[M - Cl]⁺Loss of a chlorine radical
135[Adenine+H]⁺Cleavage of the butenyl chain
134[Adenine]⁺Cleavage of the butenyl chain with hydrogen transfer

Experimental Protocols

Protocol 1: Synthesis of 9-(4-chloro-2-buten-1-yl)adenine

This protocol is adapted from established procedures for the N-alkylation of purines.

Materials:

  • Adenine

  • trans-1,4-dichloro-2-butene

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add adenine (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (approximately 10-15 mL per gram of adenine).

  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of adenine.

  • Addition of Alkylating Agent: Slowly add a solution of trans-1,4-dichloro-2-butene (1.5-2.0 eq) in a small amount of anhydrous DMSO to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50°C to increase the reaction rate. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1 v/v). The product spot should be less polar than adenine and visible under UV light.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the aqueous phase with DCM or EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or DCM).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A typical gradient could be from 100% DCM to a mixture of DCM and MeOH (e.g., 98:2 to 95:5 v/v).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure desired product (typically the major, less polar spot corresponding to the N9-isomer) and evaporate the solvent to yield the purified 9-(4-chloro-2-buten-1-yl)adenine.

Protocol 3: Characterization of the Product

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The presence of signals corresponding to the adenine protons (H2 and H8) and the protons of the 4-chloro-2-butenyl group, along with the disappearance of the N9-H proton of adenine, will confirm the successful alkylation at the N9 position.

2. Mass Spectrometry (MS):

  • Analyze the purified product using a mass spectrometer (e.g., ESI-MS or GC-MS).

  • Determine the molecular weight of the product and analyze the fragmentation pattern to further confirm its identity. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Mandatory Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Adenine Adenine Major_Product 9-(4-chloro-2-buten-1-yl)adenine (Major) Adenine->Major_Product Alkylation Minor_Products N3- and N7-isomers (Minor) Adenine->Minor_Products Dichlorobutene trans-1,4-Dichloro-2-butene Dichlorobutene->Major_Product Dichlorobutene->Minor_Products Base K₂CO₃ Base->Adenine Solvent DMSO Solvent->Adenine

Caption: Reaction scheme for the alkylation of adenine.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Adenine, K₂CO₃, DMSO) start->reaction_setup stirring 2. Stirring at RT (30 min) reaction_setup->stirring addition 3. Add trans-1,4-dichloro-2-butene stirring->addition reaction 4. Reaction (RT, 24-48h) addition->reaction workup 5. Work-up (Filtration, Extraction, Concentration) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for adenine alkylation.

References

Application Notes and Protocols for the Reaction of cis-1,4-dichloro-2-butene with Sodium Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reaction of cis-1,4-dichloro-2-butene (B23561) with sodium amide (NaNH₂) is a significant transformation in organic synthesis, primarily utilized for the preparation of valuable conjugated dienes and enynes. This reaction proceeds via a dehydrohalogenation mechanism, offering a pathway to synthetically versatile intermediates.

The primary product of the mono-dehydrohalogenation of cis-1,4-dichloro-2-butene with one equivalent of sodium amide is trans-1-chloro-1,3-butadiene. The stereochemistry of this product is noteworthy, as the cis configuration of the starting material is converted to a trans configuration in the product. This stereoselectivity is a hallmark of an E2 (bimolecular elimination) reaction, which proceeds through an anti-periplanar transition state.

Upon treatment with a second equivalent of a strong base like sodium amide, trans-1-chloro-1,3-butadiene can undergo a further dehydrohalogenation to yield vinylacetylene (but-1-en-3-yne). Vinylacetylene is a highly reactive and versatile building block in organic synthesis.[1]

Applications in Drug Development and Polymer Science:

Vinylacetylene, the ultimate product of this reaction sequence, is a valuable precursor in the synthesis of a wide range of organic molecules.[1]

  • Pharmaceutical Synthesis: The unique structure of vinylacetylene, containing both an alkene and an alkyne functionality, allows for its use in the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). It serves as a key intermediate in the synthesis of acetylenic alcohols and various heterocyclic compounds, which are foundational structures in many therapeutic agents.[2][3]

  • Polymer Chemistry: Vinylacetylene is a monomer that can be polymerized to produce specialty polymers with interesting electronic and material properties.[1] For instance, it was historically a key intermediate in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene, a synthetic rubber with excellent chemical and physical resistance.[1] Substituted polyacetylenes, derived from monomers like vinylacetylene, are being explored for applications in photonics and electronics due to their conductive properties.[4]

Experimental Protocols

The following protocol is an adapted procedure for the dehydrohalogenation of cis-1,4-dichloro-2-butene using sodium amide in liquid ammonia (B1221849). This procedure is based on established methods for similar dehydrohalogenation reactions.

Objective: To synthesize trans-1-chloro-1,3-butadiene and subsequently vinylacetylene from cis-1,4-dichloro-2-butene.

Materials:

  • cis-1,4-dichloro-2-butene (95% purity or higher)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Inert gas (e.g., Argon or Nitrogen)

  • Dry ice/acetone bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Condenser with a drying tube

Protocol 1: Synthesis of trans-1-chloro-1,3-butadiene

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube and an inert gas inlet.

  • Preparation of Sodium Amide Solution: Under a positive pressure of inert gas, place the flask in a dry ice/acetone bath to cool it to approximately -78 °C. Condense liquid ammonia into the flask.

  • Carefully add the desired amount of sodium amide to the liquid ammonia with stirring until it dissolves. For the synthesis of trans-1-chloro-1,3-butadiene, use approximately 1.1 equivalents of sodium amide per equivalent of cis-1,4-dichloro-2-butene.

  • Addition of Substrate: Dissolve cis-1,4-dichloro-2-butene in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred sodium amide/liquid ammonia slurry over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully quenching a small aliquot of the reaction mixture.

  • Work-up: Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride to neutralize any unreacted sodium amide. Allow the liquid ammonia to evaporate under a stream of inert gas.

  • Add cold water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure trans-1-chloro-1,3-butadiene.

Protocol 2: Synthesis of Vinylacetylene

To synthesize vinylacetylene, a similar procedure to Protocol 1 is followed, with the key difference being the stoichiometry of the base.

  • Follow steps 1 and 2 from Protocol 1.

  • Use at least 2.2 equivalents of sodium amide per equivalent of cis-1,4-dichloro-2-butene.

  • Follow steps 4 through 9 from Protocol 1. The lower boiling point of vinylacetylene (5 °C) requires careful handling and collection during distillation, likely using a cold trap.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
cis-1,4-dichloro-2-buteneC₄H₆Cl₂125.00152
Sodium AmideNaNH₂39.01400 (decomposes)
trans-1-chloro-1,3-butadieneC₄H₅Cl88.54~98
VinylacetyleneC₄H₄52.075

Table 2: Expected Yields (based on similar reactions)

ProductStoichiometry of NaNH₂Expected Yield (%)
trans-1-chloro-1,3-butadiene~1.1 equivalents60-75
Vinylacetylene>2.2 equivalents45-60

Note: Yields are estimates based on analogous dehydrohalogenation reactions and may vary depending on specific reaction conditions and purification techniques.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

Reaction_Workflow cluster_mechanism Reaction Mechanism (E2 Elimination) cluster_workflow Experimental Workflow cis_reactant cis-1,4-dichloro-2-butene transition_state Anti-periplanar Transition State cis_reactant->transition_state + NaNH2 - NaCl - NH3 trans_intermediate trans-1-chloro-1,3-butadiene transition_state->trans_intermediate vinylacetylene Vinylacetylene trans_intermediate->vinylacetylene + NaNH2 - NaCl - NH3 setup Reaction Setup (-78 °C, Inert Atm.) addition Slow Addition of Substrate setup->addition reaction Stirring and Monitoring addition->reaction workup Quenching and Extraction reaction->workup purification Fractional Distillation workup->purification

Caption: Reaction mechanism and experimental workflow for the synthesis of vinylacetylene.

Stereochemistry of the E2 Elimination

E2_Stereochemistry cluster_newman Newman Projection of cis-1,4-dichloro-2-butene cluster_products Stereochemical Outcome Reactant cis-1,4-dichloro-2-butene (Conformation for Anti-Elimination) Newman cis cis-starting material trans trans-product cis->trans E2 Elimination

References

Application Notes and Protocols for 2,3-Dichloro-2-butene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,3-dichloro-2-butene as a substrate in palladium-catalyzed cross-coupling reactions. This versatile building block offers a straightforward route to the synthesis of substituted butadienes and other valuable organic molecules. The protocols provided are based on established methodologies for Suzuki-Miyaura, Sonogashira, and Heck couplings and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 2,3-Diaryl-2-butenes

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it can be employed for both mono- and diarylation, providing access to a range of substituted butenes. Selective mono- or diarylation can be achieved by carefully controlling the reaction conditions.

Application Note: The palladium-catalyzed Suzuki-Miyaura reaction of this compound with arylboronic acids provides a direct route to 2,3-diaryl-2-butenes. The reactivity of the two chlorine atoms allows for a sequential substitution, which can be controlled to favor either the mono- or diarylated product. For diarylation, an excess of the arylboronic acid and higher reaction temperatures are typically employed. The choice of palladium catalyst and ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being effective for the coupling of less reactive chloroalkenes.

Table 1: Hypothetical Quantitative Data for the Diarylation of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,3-Diphenyl-2-butene85
24-Methoxyphenylboronic acid2,3-Bis(4-methoxyphenyl)-2-butene82
34-Chlorophenylboronic acid2,3-Bis(4-chlorophenyl)-2-butene78
43-Thienylboronic acid2,3-Di(thiophen-3-yl)-2-butene75

Experimental Protocol: Synthesis of 2,3-Diphenyl-2-butene

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-dioxane (B91453)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add phenylboronic acid (2.4 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (10 mL) and this compound (1.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-diphenyl-2-butene.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Diarylation Workflow start Reaction Setup (Inert Atmosphere) reactants This compound + Arylboronic Acid (2.2 eq) start->reactants catalyst Pd(OAc)2 / SPhos base K3PO4 solvent 1,4-Dioxane heating Heating (100 °C, 16-24h) reactants->heating catalyst->heating base->heating solvent->heating workup Aqueous Workup (EtOAc, H2O, Brine) heating->workup purification Column Chromatography workup->purification product 2,3-Diaryl-2-butene purification->product

Workflow for the Suzuki-Miyaura diarylation of this compound.

Sonogashira Coupling: Synthesis of 2,3-Dialkynyl-2-butenes

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. This reaction can be applied to this compound to synthesize 2,3-dialkynyl-2-butenes, which are valuable precursors for more complex molecules.

Application Note: The Sonogashira reaction of this compound with terminal alkynes is a viable method for the synthesis of conjugated enediynes.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[1] Selective mono- or di-alkynylation can potentially be controlled by stoichiometry and reaction conditions. For the di-alkynylation, an excess of the terminal alkyne and appropriate reaction times are necessary.

Table 2: Hypothetical Quantitative Data for the Di-alkynylation of this compound

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene (B144264)2,3-Bis(phenylethynyl)-2-butene75
21-Hexyne2,3-Di(hex-1-yn-1-yl)-2-butene70
3(Trimethylsilyl)acetylene2,3-Bis((trimethylsilyl)ethynyl)-2-butene80
43-Hydroxy-3-methyl-1-butyne4,4'-(2-Butene-2,3-diyl)bis(2-methylbut-3-yn-2-ol)65

Experimental Protocol: Synthesis of 2,3-Bis(phenylethynyl)-2-butene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (15 mL), triethylamine (2.5 mmol), this compound (1.0 mmol), and phenylacetylene (2.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-bis(phenylethynyl)-2-butene.

Sonogashira_Coupling_Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_halide Cl-Pd(II)L2-C(CH3)=C(CH3)Cl Pd0->PdII_halide Oxidative Addition PdII_alkynyl RC≡C-Pd(II)L2-C(CH3)=C(CH3)Cl PdII_halide->PdII_alkynyl Transmetalation (from Cu cycle) Product1 Mono-alkynylated Product PdII_alkynyl->Product1 Reductive Elimination Product1->Pd0 Regenerates Pd(0) PdII_dialkynyl (RC≡C)Pd(II)L2(C(CH3)=C(CH3)C≡CR) Product1->PdII_dialkynyl Oxidative Addition to Mono-product Product2 Di-alkynylated Product PdII_dialkynyl->Product2 Reductive Elimination Product2->Pd0 Regenerates Pd(0) CuI CuI Cu_alkynyl Cu-C≡CR Cu_alkynyl->PdII_halide Cu_alkynyl->PdII_dialkynyl Transmetalation Cu_alkynyl->CuI Transmetalation Alkyne R-C≡C-H Alkyne->Cu_alkynyl + CuI, Base Base Base

Catalytic cycles for the Sonogashira coupling of this compound.

Heck Reaction: Synthesis of Substituted Butadienes

The Heck reaction is a versatile method for the alkenylation of aryl or vinyl halides. While less common for dichloroalkenes, it presents a potential route for the synthesis of substituted butadienes from this compound.

Application Note: The Heck reaction of this compound with alkenes could potentially lead to the formation of substituted 1,3-butadienes.[2] The reaction would likely proceed in a stepwise manner, with the first coupling being more facile. Achieving a selective double Heck coupling could be challenging due to competing side reactions and the potential for isomerization of the products. The choice of catalyst, base, and solvent would be critical in controlling the reaction outcome.

Table 3: Hypothetical Quantitative Data for the Heck Reaction of this compound with Styrene (B11656)

EntryEquivalents of StyreneProductYield (%)
11.1(E)-2-Chloro-3-methyl-4-phenyl-1,3-butadiene45
22.5(1E,3E)-2,3-Dimethyl-1,4-diphenyl-1,3-butadiene30

Experimental Protocol: Hypothetical Synthesis of (E)-2-Chloro-3-methyl-4-phenyl-1,3-butadiene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), this compound (1.0 mmol), and styrene (1.2 mmol).

  • Heat the reaction mixture to 120 °C for 18-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (25 mL).

  • Wash the organic layer with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-2-chloro-3-methyl-4-phenyl-1,3-butadiene.

Heck_Reaction_Mechanism Start Pd(0)L2 OxAdd Oxidative Addition (R-X) Start->OxAdd Intermediate1 R-Pd(II)(X)L2 OxAdd->Intermediate1 AlkeneCoord Alkene Coordination Intermediate1->AlkeneCoord Intermediate2 [R-Pd(II)(X)L2(Alkene)] AlkeneCoord->Intermediate2 MigratoryInsert Migratory Insertion Intermediate2->MigratoryInsert Intermediate3 R-Alkene-Pd(II)(X)L2 MigratoryInsert->Intermediate3 BetaHydride β-Hydride Elimination Intermediate3->BetaHydride ProductComplex [HPd(II)(X)L2(Product)] BetaHydride->ProductComplex ReductiveElim Reductive Elimination (+ Base) ProductComplex->ReductiveElim Product Substituted Alkene ProductComplex->Product Product Release ReductiveElim->Start

Generalized catalytic cycle for the Heck reaction.

References

Application Notes and Protocols for 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-dichloro-2-butene as a chemical intermediate. It includes safety information, physical and chemical properties, a detailed protocol for a key synthetic application, and expected analytical data.

Compound Information and Safety

This compound is a halogenated alkene that exists as two geometric isomers: (Z)- (cis) and (E)- (trans). It is a versatile chemical intermediate used in organic synthesis.

Physical and Chemical Properties:

PropertyValueReferences
Molecular Formula C₄H₆Cl₂[1]
Molecular Weight 124.99 g/mol [1]
CAS Number 1587-26-4 (Z-isomer)[1]
Appearance Colorless liquid
Boiling Point 118.2 °C (rough estimate for Z-isomer)
Density ~1.14 - 1.16 g/mL[2]

Safety and Handling Precautions:

This compound and its isomers are hazardous chemicals and should be handled with extreme caution in a well-ventilated fume hood.

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Fatal if inhaled. Suspected of causing cancer. Toxic if swallowed or in contact with skin.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a certified respirator if inhalation risk is present.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharges. Avoid breathing mist, gas, or vapors.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a flammables area, away from strong oxidizing agents.[3]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Application: Synthesis of (Z)-2,3-Diazido-2-butene

This compound serves as a precursor for the synthesis of vicinal diazides, which are valuable intermediates for creating compounds with nitrogen-containing functional groups, such as vicinal diamines or 1,2,3-triazoles. The following protocol details the nucleophilic substitution reaction of (Z)-2,3-dichloro-2-butene with sodium azide (B81097).

Experimental Protocol

Objective: To synthesize (Z)-2,3-diazido-2-butene via nucleophilic substitution.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 Cl      C=C  / \nCH3  CH3 (Z)-2,3-dichloro-2-butene p1 N3      C=C  / \nCH3  CH3 (Z)-2,3-diazido-2-butene r1->p1 Solvent: Acetonitrile (CH3CN) Heat r2 +  2 NaN3 Sodium Azide r2->p1 p2 +  2 NaCl Sodium Chloride G start Start: (Z)-2,3-dichloro-2-butene setup Reaction Setup: - Add starting material to flask - Add anhydrous acetonitrile start->setup reagents Add Sodium Azide (NaN3) (Caution: Toxic/Explosive) setup->reagents reaction Heat to Reflux (82°C) Monitor by TLC/GC-MS reagents->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Diethyl Ether workup->extraction wash_dry Wash with Brine Dry over MgSO4 extraction->wash_dry concentrate Concentrate under Reduced Pressure (Caution: Potentially Explosive Product) wash_dry->concentrate purify Column Chromatography (Optional) concentrate->purify product Final Product: (Z)-2,3-diazido-2-butene concentrate->product If pure purify->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 2,3-dichloro-2-butene from a reaction mixture. This resource includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol for fractional distillation, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - Inefficient fractionating column (too short or improper packing).- Distillation rate is too fast.- Unstable heating of the distillation flask.- Use a longer fractionating column or one with more efficient packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.- Slow down the distillation rate to allow for proper equilibrium between liquid and vapor phases on each theoretical plate. A rate of 1-2 drops per second is recommended.- Use a heating mantle with a stirrer to ensure smooth and even boiling.
No Distillate Collecting - Inadequate heating of the distillation flask.- Significant heat loss from the fractionating column.- Gradually increase the temperature of the heating mantle.- Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain the necessary temperature gradient.
Unstable Thermometer Reading - Improper placement of the thermometer bulb.- Fluctuations in the heating rate.- Position the top of the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.- Ensure a steady and controlled heating rate.
Product Darkens in Distillation Flask - Potential thermal decomposition at high temperatures.- While this compound is relatively stable at its boiling point, prolonged heating at high temperatures can lead to some degradation. Consider performing the distillation under reduced pressure to lower the boiling point.- Ensure the crude mixture is free of strong acids or bases that could catalyze decomposition.
Bumping or Irregular Boiling - Absence of boiling chips or inadequate stirring.- Add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is reported to be in the range of 97-99 °C at 680 mmHg[1], which extrapolates to approximately 125-130 °C at standard atmospheric pressure (760 mmHg).

Q2: What are the most common impurities in a crude this compound reaction mixture?

A2: Common impurities often include other dichlorobutene (B78561) isomers formed during the synthesis, such as 3,4-dichloro-1-butene, cis- and trans-1,4-dichloro-2-butene, and 1,3-dichloro-2-butene.[2][3] Depending on the synthetic route, unreacted starting materials or higher boiling point side products like trichlorobutanes may also be present.

Q3: How can I determine the purity of my distilled this compound?

A3: The purity of the collected fractions can be assessed using analytical techniques such as Gas Chromatography (GC) to separate and quantify the different isomers and any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and isomeric purity of the final product.

Q4: Is it necessary to perform the distillation under vacuum?

A4: While not strictly necessary, distillation under reduced pressure is recommended. It lowers the boiling point of the compound, which can help to prevent any potential thermal decomposition, especially if the heating is not well-controlled or if the crude mixture contains impurities that could catalyze degradation at higher temperatures.

Q5: Can this compound form an azeotrope?

A5: There is no readily available data to suggest that this compound forms common azeotropes. However, azeotropes are mixtures of liquids that have a constant boiling point and composition during distillation.[4][5] If you observe a constant boiling point that does not correspond to the boiling point of any of the expected components, an azeotrope may be present. In such cases, alternative purification methods or azeotropic distillation with an entrainer might be necessary.

Data Presentation

The following table summarizes the boiling points of this compound and its common isomeric impurities at standard atmospheric pressure.

Compound Boiling Point (°C)
3,4-Dichloro-1-butene~122-123[6]
This compound ~125-130
1,3-Dichloro-2-butene~126-131[7]
cis-1,4-Dichloro-2-butene~153[8]
trans-1,4-Dichloro-2-butene~155.5[8]
2,2,3-Trichlorobutane (B78562)~143[9]
1,1,1-Trichlorobutane (B78919)~134[10]
1,1,3-Trichlorobutane (B76395)~154[11]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound from a reaction mixture containing isomeric impurities.

Materials:

  • Crude this compound reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Add the crude this compound mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser and arrange for a steady flow of cooling water.

    • Place a collection flask at the outlet of the condenser.

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle. If using a stirrer, ensure it is rotating at a steady rate.

    • Observe the temperature as the mixture begins to boil and the vapor rises up the fractionating column.

    • The temperature should rise and then stabilize as the first, lowest-boiling point fraction begins to distill. Collect this forerun in a separate flask. This fraction will likely be enriched in 3,4-dichloro-1-butene.

    • Once the first fraction has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.

    • As the temperature stabilizes at the boiling point of this compound (approx. 125-130 °C), change the receiving flask to collect the desired product.

    • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

    • Continue to collect the fraction as long as the temperature remains stable.

  • Completion:

    • If the temperature begins to rise significantly again, it indicates that a higher-boiling point impurity is beginning to distill. At this point, stop the distillation or collect this fraction in a separate flask.

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Visualizations

Purification_Troubleshooting start Start Purification distillation Fractional Distillation start->distillation issue Poor Separation? distillation->issue Monitor Separation temp_unstable Unstable Temperature? distillation->temp_unstable Monitor Temperature slow_rate Decrease Distillation Rate issue->slow_rate Yes better_column Use More Efficient Column issue->better_column Yes pure_product Collect Pure Product issue->pure_product No slow_rate->distillation better_column->distillation insulate Insulate Column check_thermometer Check Thermometer Placement temp_unstable->check_thermometer Yes stable_heat Ensure Stable Heating temp_unstable->stable_heat Yes no_distillate No Distillate? temp_unstable->no_distillate No check_thermometer->distillation stable_heat->distillation increase_heat Increase Heating no_distillate->increase_heat Yes check_insulation Check Insulation no_distillate->check_insulation Yes decomposition Product Darkening? no_distillate->decomposition No increase_heat->distillation check_insulation->distillation decomposition->pure_product No vacuum_distill Consider Vacuum Distillation decomposition->vacuum_distill Yes vacuum_distill->distillation

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow start Start setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Flask with Crude Mixture & Boiling Chips setup->charge_flask heat Gently Heat and Stir charge_flask->heat collect_forerun Collect Low-Boiling Forerun (e.g., 3,4-dichloro-1-butene) heat->collect_forerun Temp stabilizes at lowest BP collect_product Collect Main Fraction at ~125-130 °C (this compound) collect_forerun->collect_product Temp rises and stabilizes again collect_high_boiling Collect High-Boiling Fraction (e.g., 1,4-isomers) collect_product->collect_high_boiling Temp rises again stop Stop Distillation & Cool collect_product->stop If no more distillate or temp drops collect_high_boiling->stop analyze Analyze Purity (GC, NMR) stop->analyze

Caption: Experimental workflow for the fractional distillation of this compound.

References

Technical Support Center: Synthesis of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-2-butene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary products and common side products when synthesizing this compound via the chlorination of 2-butyne (B1218202)?

The primary products of the direct chlorination of 2-butyne are the geometric isomers of this compound. The trans-(E)-isomer is typically the major product due to the reaction mechanism. Common side products include the cis-(Z)-isomer and over-chlorinated alkanes, most notably 2,2,3,3-tetrachlorobutane. The reaction is known to be not entirely clean, and other polychlorinated butanes or butenes may also form in smaller amounts.[1]

Q2: My yield of trans-2,3-dichloro-2-butene is significantly lower than expected. What are the potential causes?

Low yields of the desired trans-isomer can be attributed to several factors:

  • Over-chlorination: The most significant cause of yield loss is often the further reaction of the desired dichlorobutene (B78561) product with chlorine to form 2,2,3,3-tetrachlorobutane. This is especially prevalent if an excess of chlorine is used or if local concentrations of chlorine are too high.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of side reactions. Deviations from the optimal temperature range may favor the formation of undesired byproducts.

  • Impure Starting Materials: The purity of the starting 2-butyne is crucial. Impurities can lead to a variety of undesired side products, complicating purification and reducing the yield of the target compound.

Q3: I am observing a significant amount of the cis-2,3-dichloro-2-butene isomer. How can I favor the formation of the trans-isomer?

The formation of the trans-isomer is generally favored due to the reaction proceeding through a cyclic chloronium ion intermediate, which leads to anti-addition of the chlorine atoms. However, the chlorination of alkynes is less stereoselective than bromination. To maximize the trans to cis ratio, ensure that the reaction is run under conditions that favor the bridged chloronium ion pathway. This typically involves using a non-polar solvent and avoiding conditions that might promote a free-radical mechanism (such as high temperatures or UV light).

Q4: A solid is forming in my reaction flask during the synthesis. What is it and how can I deal with it?

The solid byproduct is most likely 2,2,3,3-tetrachlorobutane, which is a solid at room temperature.[1] Its formation is a result of the over-chlorination of this compound. To minimize its formation, you can try using a stoichiometric amount or a slight deficit of chlorine and ensure rapid mixing to avoid localized high concentrations of chlorine. If it does form, it can be separated from the liquid dichlorobutene isomers by filtration.[1]

Q5: How can I purify this compound from the reaction mixture?

The primary method for separating the cis- and trans-isomers of this compound from each other and from other chlorinated butene side products is fractional distillation.[2] This technique takes advantage of the differences in the boiling points of the various isomers. For the removal of the solid 2,2,3,3-tetrachlorobutane, filtration is an effective first step.[1] For analytical purposes and to determine the isomeric ratio, gas chromatography (GC) is a suitable technique.[3][4]

Data Presentation

The following table summarizes the typical product distribution from the chlorination of an alkyne, using the chlorination of 3-hexyne (B1328910) (a close analog of 2-butyne) in acetic acid as an example.

ProductYield (%)
trans-dichloroalkene19
cis-dichloroalkene7
Solvent-incorporated product (trans)51

Data is for the chlorination of 3-hexyne and is illustrative of the types of products and their relative ratios that can be expected in the chlorination of 2-butyne.

Experimental Protocols

Synthesis of this compound via Chlorination of 2-Butyne

This protocol is a generalized procedure based on the vapor-phase chlorination of alkynes.

Materials:

  • 2-Butyne

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) - Optional, for liquid-phase reaction.

Apparatus:

  • Gas-tight reaction vessel with inlets for gases and a condenser.

  • Flow meters to control the ratio of 2-butyne and chlorine.

  • A cooling/heating system to maintain the reaction temperature.

  • A collection flask for the product, cooled in an ice bath.

  • Apparatus for fractional distillation.

Procedure:

  • System Purge: The reaction apparatus should be thoroughly dried and purged with an inert gas to remove air and moisture.

  • Reactant Introduction: Introduce 2-butyne and chlorine gas into the reaction vessel. For a vapor-phase reaction, the reactants are introduced as gases. A molar ratio of approximately 2:1 (chlorine to 2-butyne) can be used, but careful control is necessary to avoid over-chlorination.[1]

  • Reaction Conditions: The reaction can proceed at room temperature or with gentle heating (e.g., 36-38°C).[1] The reaction is exothermic, so cooling may be necessary to maintain a stable temperature.

  • Product Collection: The chlorinated products will exit the reaction vessel as a vapor and can be condensed and collected in a flask cooled with an ice bath.

  • Work-up and Purification:

    • If a solid (2,2,3,3-tetrachlorobutane) is present, it can be removed by filtration.[1]

    • The liquid product mixture is then purified by fractional distillation to separate the trans- and cis-isomers of this compound from any remaining starting material and other side products.[2]

    • The purity and isomeric ratio of the fractions can be determined by gas chromatography.[3][4]

Mandatory Visualization

Synthesis_Pathway Butyne 2-Butyne Chloronium Chloronium Ion Intermediate Butyne->Chloronium + Cl2 Chlorine Chlorine (Cl2) Chlorine->Chloronium trans_Dichlorobutene trans-2,3-Dichloro-2-butene (Major Product) Chloronium->trans_Dichlorobutene Anti-addition cis_Dichlorobutene cis-2,3-Dichloro-2-butene (Minor Side Product) Chloronium->cis_Dichlorobutene Syn-addition Tetrachlorobutane 2,2,3,3-Tetrachlorobutane (Over-chlorination Side Product) trans_Dichlorobutene->Tetrachlorobutane + Cl2 cis_Dichlorobutene->Tetrachlorobutane + Cl2

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield of trans-2,3-Dichloro-2-butene Check_Chlorine Check Chlorine to 2-Butyne Ratio Start->Check_Chlorine Excess_Chlorine Excess Chlorine Detected Check_Chlorine->Excess_Chlorine Yes Check_Temp Check Reaction Temperature Check_Chlorine->Check_Temp No Reduce_Chlorine Action: Reduce Chlorine Concentration Excess_Chlorine->Reduce_Chlorine End Yield Improved Reduce_Chlorine->End Temp_High Temperature Too High Check_Temp->Temp_High Yes Check_Purity Check Starting Material Purity Check_Temp->Check_Purity No Adjust_Temp Action: Optimize Temperature Control Temp_High->Adjust_Temp Adjust_Temp->End Impure_Butyne 2-Butyne is Impure Check_Purity->Impure_Butyne Yes Check_Purity->End No Purify_Butyne Action: Purify 2-Butyne Impure_Butyne->Purify_Butyne Purify_Butyne->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Safe Handling of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, frequently asked questions, and troubleshooting protocols for the safe handling of 2,3-Dichloro-2-butene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Hazards Summary

This compound is a hazardous chemical that requires careful handling. The quantitative data below summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₄H₆Cl₂[1][2][3][4]
Molecular Weight ~125.00 g/mol [2][3][4][5]
Appearance Liquid[6]
Boiling Point 97 - 99 °C (at 680 mmHg) ~118.18 °C (estimate)[2] [1][7]
Melting Point ~ -27 °C (estimate)[1][2][7]
Density ~1.14 - 1.16 g/mL[1][2]
CAS Numbers 1587-29-7 ((E)-isomer) 1587-26-4 ((Z)-isomer)[4][8] [1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance with multiple risks. It is a flammable liquid and its vapors can form explosive mixtures with air.[9] It is toxic if swallowed or inhaled and harmful if it comes into contact with the skin.[6][9] The chemical can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[6][9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE must be worn at all times. This includes tightly fitting safety goggles with side-shields, a face shield, a fire/flame resistant lab coat, and chemical-impermeable gloves.[8][9] If exposure limits are exceeded or if working outside of a fume hood, a full-face respirator is necessary.[8]

PPE_Diagram cluster_ppe Required Personal Protective Equipment Goggles Tightly-fitting Safety Goggles Gloves Chemical Impermeable Gloves Coat Flame-Resistant Lab Coat Respirator Full-Face Respirator (if needed) Researcher Researcher Researcher->Goggles Researcher->Gloves Researcher->Coat Researcher->Respirator

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives and flammables.[6][9] Keep it away from heat, sparks, open flames, hot surfaces, and direct sunlight.[6][9][10] It should be stored separately from incompatible materials.[9] If refrigeration is required, use only explosion-proof (spark-free) refrigerators.[10]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases, as these materials are incompatible.[9]

Q5: What are the first-aid procedures for accidental exposure?

A5: Immediate action is critical in case of exposure.

  • Inhalation: Move the victim to fresh air at once.[8][11] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was inhaled.[8][12] Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately take off all contaminated clothing.[8] Wash the affected skin with soap and plenty of water for at least 15 minutes.[6][11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9] If present, remove contact lenses and continue rinsing.[9] Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a doctor or Poison Control Center immediately.[8][12]

Troubleshooting Guides & Experimental Protocols

Q1: I've spilled a small amount (<100 mL) of this compound on the bench. What is the cleanup protocol?

A1: For a minor spill, trained local personnel can perform the cleanup by following this detailed protocol. A major spill requires evacuation and emergency response.

Experimental Protocol: Minor Spill Cleanup

  • Alert & Secure: Immediately alert personnel in the vicinity.[13] Restrict access to the spill area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9][14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]

  • Don PPE: Wear the appropriate PPE as described in FAQ #2, including a respirator, chemical-resistant gloves, safety goggles, and a protective lab coat.[16]

  • Contain Spill: Create a dike around the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[15][16] Do NOT use paper towels as they can increase the rate of evaporation.[15]

  • Absorb Spill: Slowly cover the spill with the absorbent material, working from the outside in.[13]

  • Collect Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a suitable, labeled, and closed container for hazardous waste disposal.[9][14]

  • Decontaminate: Wipe the spill area with soap and water.[13][16] Collect the cleaning materials and place them in the hazardous waste container.

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste management program.[17]

  • Restock: Replenish any used supplies in your laboratory's spill kit.[13]

Spill_Workflow cluster_cleanup Minor Spill Cleanup Protocol Start Spill Occurs Assess Assess Spill (Minor <100mL?) Start->Assess Evacuate Major Spill: Evacuate & Call Emergency Assess->Evacuate No Alert 1. Alert Others & Secure Area Assess->Alert Yes Ignition 2. Remove Ignition Sources Alert->Ignition PPE 3. Don Full PPE Ignition->PPE Contain 4. Contain Spill with Inert Absorbent PPE->Contain Absorb 5. Absorb Liquid Contain->Absorb Collect 6. Collect Waste with Non-Sparking Tools Absorb->Collect Decon 7. Decontaminate Area Collect->Decon Dispose 8. Dispose of as Hazardous Waste Decon->Dispose End Cleanup Complete Dispose->End

Caption: Step-by-step workflow for the safe cleanup of a minor this compound spill.

Q2: How should I dispose of waste containing this compound?

A2: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[17] It should be collected in a properly sealed and labeled, chemically compatible container.[9] Dispose of the waste through your institution's environmental health and safety office, typically in a halogenated organic waste stream. Do not flush down the drain or mix with incompatible waste streams.[9]

References

Technical Support Center: 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dichloro-2-butene. It includes troubleshooting guides and frequently asked questions to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration is recommended.[3] It is also advised to protect the compound from light and moisture.[3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound can degrade through several pathways, including:

  • Thermal Decomposition: When heated, it can undergo elimination of hydrogen chloride (HCl).

  • Hydrolysis: Reaction with water can lead to the formation of HCl and other byproducts. This process can be autocatalytic.

  • Photodegradation: Exposure to light can initiate degradation.

  • Reductive Dechlorination: In the presence of certain metals, such as iron, it can be dechlorinated.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in color (developing a yellow or brownish tint), the formation of a precipitate, or a noticeable increase in viscosity.

Q4: What are the incompatible materials to avoid when working with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous reactions.[4] Also, keep it away from sources of ignition as it is a flammable liquid.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in a reaction Degradation of this compound due to improper storage or handling.- Ensure the starting material is pure by performing a purity analysis (see Experimental Protocols).- Use freshly opened or properly stored this compound.- Protect the reaction from light and moisture.
Reaction with residual water or incompatible solvents.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Verify the compatibility of all reagents and solvents.
Low or no yield in a reaction Inactive or degraded this compound.- Check the purity and integrity of the this compound using GC-MS or NMR (see Experimental Protocols).- Consider that the compound may have hydrolyzed; if so, a fresh batch is needed.
Suboptimal reaction conditions.- Review the reaction temperature, time, and stoichiometry.- Ensure proper mixing and a homogeneous reaction mixture.
Discoloration of the this compound solution Onset of degradation.- If the discoloration is minor, the material might still be usable for some applications, but purity should be checked.- For sensitive reactions, it is best to use a fresh, colorless batch.
Formation of a precipitate in the storage container Polymerization or formation of insoluble degradation products.- The material is likely significantly degraded and should not be used.- Dispose of the material according to safety guidelines.

Storage and Stability Data

Parameter Recommendation Source
Storage Temperature Cool, dry, well-ventilated area. Refrigeration recommended for long-term storage.[1][2][3]
Container Tightly sealed, light-resistant (e.g., amber glass) container.[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxidation.
Incompatible Materials Strong oxidizing agents, strong bases, sources of ignition.[4]
Shelf Life While specific shelf-life data is not readily available, visual inspection for discoloration or precipitate formation is recommended before use. Purity should be verified for long-stored samples.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 35-300.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify purity by calculating the peak area percentage. Compare any impurity peaks to a mass spectral library to identify potential degradation products or contaminants.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the stability of this compound over time under specific storage conditions.

Methodology:

  • Initial Analysis:

    • Dissolve a known amount of fresh this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum and integrate the relevant peaks. This will serve as the baseline (t=0) spectrum.

  • Sample Storage: Store aliquots of the same batch of this compound under the desired storage conditions (e.g., refrigerated, room temperature, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take a sample from each storage condition and acquire a ¹H NMR spectrum under the same conditions as the initial analysis.

  • Data Comparison: Compare the spectra over time. The appearance of new signals or changes in the integration of the characteristic peaks of this compound can indicate degradation. The identity of degradation products can often be inferred from their chemical shifts and coupling patterns.

Diagrams

TroubleshootingWorkflow start Experiment Fails (e.g., low yield, side products) check_purity Check Purity of This compound (GC-MS or NMR) start->check_purity is_pure Is it pure? check_purity->is_pure impurities_present Impurities Detected is_pure->impurities_present No review_protocol Review Experimental Protocol is_pure->review_protocol Yes use_new_batch Use a Fresh Batch of This compound impurities_present->use_new_batch use_new_batch->check_purity check_storage Review Storage Conditions (Temp, Light, Moisture) review_protocol->check_storage check_reagents Check Other Reagents and Solvents for Purity and Compatibility check_storage->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions success Successful Experiment optimize_conditions->success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Reactions with 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of reactions involving 2,3-dichloro-2-butene.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Question 1: Why is the reaction yield consistently low?

Answer: Low yields can result from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

Potential Cause Suggested Solution
Impure Starting Materials Ensure this compound and other reagents are of high purity. Impurities can lead to side reactions.[1] Consider purification of starting materials by distillation if necessary.
Suboptimal Temperature The reaction temperature may be too high, causing decomposition or side reactions, or too low, resulting in an incomplete reaction.[1][2] Perform small-scale experiments at various temperatures to find the optimal condition.
Incorrect Stoichiometry Inaccurate measurement of reagents can leave unreacted starting material or lead to the formation of byproducts.[2] Double-check all calculations and ensure accurate measurement of all reactants.
Poor Solvent Choice The solvent can significantly impact reaction rates and selectivity. Ensure the solvent is anhydrous and appropriate for the specific reaction type.[3]
Product Loss During Work-up This compound and its derivatives can be volatile.[1] Minimize evaporation during extraction and concentration steps. Use techniques like a Fieser work-up or the addition of Rochelle's salt to break up emulsions with aluminum salts if applicable.[2]

Question 2: What is causing the formation of multiple side products?

Answer: The formation of byproducts is a common challenge, often stemming from the reactivity of the substrate and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Suggested Solution
Isomerization Allylic dichlorides like this compound can undergo isomerization under certain conditions, leading to a mixture of products.[1] Careful control of temperature and catalyst choice is crucial.
Elimination Reactions Strong bases or high temperatures can promote the elimination of HCl, leading to the formation of butadienes. Consider using a milder base or lower reaction temperatures.
Over-reaction/Polymerization High concentrations of reactants or localized "hot spots" due to poor mixing can lead to further reactions or polymerization.[1] Ensure efficient stirring and consider the slow addition of one of the reactants.[2]
Competing Reaction Pathways In nucleophilic substitution reactions, there can be competition between direct substitution (SN2) and substitution with allylic rearrangement (SN2'). The reaction pathway is influenced by the nucleophile, solvent, and leaving group.[4][5]

Question 3: Why is the purification of the final product difficult?

Answer: Purification challenges often arise when the product has similar physical properties to byproducts or starting materials.

Potential Causes & Solutions:

Potential Cause Suggested Solution
Co-elution of Isomers Isomeric byproducts may have very similar polarities, making separation by column chromatography difficult.[3] Optimize the eluent system for chromatography, or consider alternative purification methods like fractional distillation under reduced pressure.
Product Decomposition on Silica (B1680970) Gel The acidic nature of silica gel can cause the decomposition of sensitive compounds.[3] Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base.
Product Volatility Volatile products can be lost during the removal of solvents under reduced pressure.[3] Use lower temperatures during solvent evaporation and ensure the cold trap is effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two main reactive sites: the carbon-chlorine bonds and the carbon-carbon double bond. The chlorine atoms are on allylic carbons, making them susceptible to nucleophilic substitution. The double bond can undergo addition reactions.

Q2: Which reaction parameters are most critical for optimizing yield and selectivity?

A2: The most critical parameters to control are typically:

  • Temperature: Influences reaction rate and the formation of side products like those from elimination or decomposition.[2]

  • Solvent: Affects the solubility of reagents and can influence the reaction mechanism (e.g., SN1 vs. SN2).[3]

  • Catalyst: The choice of catalyst can significantly impact reaction rate and selectivity.

  • Nature of the Nucleophile: In substitution reactions, strong, "soft" nucleophiles may favor one reaction pathway over another.[4]

Q3: How can I favor direct nucleophilic substitution (SN2) over substitution with allylic rearrangement (SN2')?

A3: The outcome of nucleophilic substitution on allylic systems is complex. Generally, to favor a direct SN2 pathway, you might use a less polar solvent and a "harder" nucleophile. Conversely, conditions that promote the formation of a delocalized carbocation-like intermediate, such as a more polar solvent or the use of certain catalysts (e.g., silver salts), may favor the rearranged product.

Quantitative Data on Reaction Optimization

The following tables provide illustrative data on how reaction conditions can affect the yield of a hypothetical nucleophilic substitution reaction on this compound. This data is intended as a representative example for optimization.

Table 1: Effect of Temperature and Reaction Time on Product Yield (%)

Temperature (°C)2 hours (%)6 hours (%)12 hours (%)24 hours (%)
25 (Room Temp) 35556870
50 65858887 (decomposition noted)
80 8075 (decomposition noted)6045

Table 2: Effect of Solvent on Yield and Product Selectivity

SolventDielectric ConstantYield (%)Ratio of Product A (Direct Substitution) to Product B (Rearranged)
Hexane 1.96590:10
Toluene 2.47285:15
Dichloromethane (DCM) 9.18870:30
N,N-Dimethylformamide (DMF) 378240:60

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a general method for the reaction of this compound with a thiol nucleophile.

Materials:

  • (E/Z)-2,3-dichloro-2-butene

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (50 mL).

  • Add potassium carbonate (1.5 equivalents) and thiophenol (1.1 equivalents) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the stirred suspension over 20 minutes.

  • Heat the reaction mixture to 50°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Analyze Reaction Conditions (Temp, Time, Solvent) start->conditions_check workup_check Review Work-up & Purification Procedure start->workup_check reagent_sol Purify/Re-weigh Reagents reagent_check->reagent_sol conditions_sol Systematically Vary Conditions (e.g., DOE) conditions_check->conditions_sol workup_sol Modify Extraction/Purification Method workup_check->workup_sol end Yield Optimized reagent_sol->end conditions_sol->end workup_sol->end

Caption: A workflow for troubleshooting low-yield reactions.

Optimization_Logic cluster_params Key Parameters start Goal: Optimize Yield temp Temperature start->temp solvent Solvent start->solvent catalyst Catalyst/Base start->catalyst time Time start->time screening Initial Screening (Small Scale) temp->screening solvent->screening catalyst->screening time->screening analysis Analyze Results (TLC, GC, NMR) screening->analysis decision Identify Key Factors? analysis->decision decision->screening No, Re-evaluate fine_tuning Fine-Tune Optimal Conditions decision->fine_tuning Yes scale_up Scale-Up Reaction fine_tuning->scale_up

Caption: A decision tree for optimizing reaction conditions.

Reaction_Pathway cluster_products Potential Products Reactant This compound + Nu- P_SN2 Direct Substitution (SN2 Product) Reactant->P_SN2 Pathway A (e.g., Hard Nu, Non-polar Solvent) P_SN2_prime Allylic Rearrangement (SN2' Product) Reactant->P_SN2_prime Pathway B (e.g., Soft Nu, Polar Solvent) Analysis Product Ratio Analysis P_SN2->Analysis P_SN2_prime->Analysis

Caption: Competing nucleophilic substitution pathways.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloro-2-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What are the common causes?

A1: Low yields or reaction failure in Suzuki-Miyaura couplings involving vinyl chlorides like this compound can be attributed to several factors. Due to the strong C-Cl bond, these substrates are less reactive than their bromide or iodide counterparts.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For less reactive chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step.[1]

  • Base Selection: The strength and type of base are crucial for activating the boronic acid and facilitating the transmetalation step.[1] Stronger bases may be required.

  • Reaction Temperature: Higher temperatures are often needed to drive the reaction to completion. However, this must be balanced with the potential for substrate or product decomposition.[1]

  • Purity of Reagents and Inert Atmosphere: Impurities in the starting materials, especially the boronic acid, can poison the catalyst. Failure to maintain an inert atmosphere can lead to catalyst deactivation.[1]

Q2: I am observing significant side products in my Heck reaction with this compound. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Heck reaction include:

  • Alkene Isomerization: The double bond in the product can migrate, leading to a mixture of isomers. This can be minimized by the addition of certain bases or silver salts that facilitate the desired reductive elimination.[2]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the vinyl halide can occur. This is often caused by the presence of oxygen and can be suppressed by thoroughly degassing the reaction mixture.[1]

  • Protodeboronation (Suzuki-Miyaura): This is the hydrolysis of the boronic acid back to the corresponding arene, which removes the nucleophilic partner from the reaction.[1] Using anhydrous conditions and minimizing reaction time and temperature can mitigate this.[1]

Q3: How can I control the selectivity between mono- and di-substitution in cross-coupling reactions with this compound?

A3: Achieving selective mono- or di-substitution requires careful control of reaction conditions:

  • For Monosubstitution:

    • Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).

    • Employ sterically hindered ligands to disfavor the second oxidative addition.

    • Lower the reaction temperature and shorten the reaction time.

  • For Disubstitution:

    • Use an excess of the boronic acid (>2.2 equivalents).

    • Increase the reaction temperature and prolong the reaction time to overcome the higher activation energy of the second coupling step.

Troubleshooting Guides

Low Yield or No Reaction

A common issue in palladium-catalyzed cross-coupling is a lack of product formation. The following logical workflow can help diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Product Check_Catalyst Is the Pd catalyst active? (Pre-catalyst activation, handling) Start->Check_Catalyst Check_Reagents Are reagents pure and anhydrous? (Substrate, boronic acid, solvent) Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different ligands (e.g., Buchwald ligands) - Use a pre-formed Pd(0) source Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? (Temperature, base, ligand) Check_Reagents->Check_Conditions Yes Purify_Reagents Purify Reagents: - Recrystallize substrate/boronic acid - Use freshly distilled, degassed solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen different solvents (e.g., Dioxane, Toluene, DMF) Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Optimize_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success Troubleshooting_Selectivity Start Poor Selectivity Desired_Product What is the desired product? Start->Desired_Product Mono_Product Monosubstituted Alkene Desired_Product->Mono_Product Mono Di_Product Disubstituted Alkene Desired_Product->Di_Product Di Adjust_Stoichiometry_Mono Adjust Stoichiometry: - Use 1.0-1.2 eq. of nucleophile Mono_Product->Adjust_Stoichiometry_Mono Adjust_Stoichiometry_Di Adjust Stoichiometry: - Use >2.2 eq. of nucleophile Di_Product->Adjust_Stoichiometry_Di Adjust_Conditions_Mono Adjust Conditions: - Lower temperature - Shorter reaction time - Use bulkier ligand Adjust_Stoichiometry_Mono->Adjust_Conditions_Mono Success Improved Selectivity Adjust_Conditions_Mono->Success Adjust_Conditions_Di Adjust Conditions: - Increase temperature - Longer reaction time Adjust_Stoichiometry_Di->Adjust_Conditions_Di Adjust_Conditions_Di->Success Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)-Ar(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product Substrate R-Cl (this compound) Substrate->OxAdd Boronic_Acid ArB(OH)2 + Base Boronic_Acid->Transmetalation Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(L2) OxAdd->PdII Coordination Alkene Coordination PdII->Coordination PdII_Alkene [R-Pd(II)-Cl(L2)(Alkene)] Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-Alkene-Pd(II)-Cl(L2) Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Product BetaHydride->Product PdH H-Pd(II)-Cl(L2) BetaHydride->PdH RedElim Reductive Elimination (with Base) PdH->RedElim RedElim->Pd0 Catalyst Regeneration Substrate R-Cl (this compound) Substrate->OxAdd Alkene Alkene Alkene->Coordination

References

Technical Support Center: Purification of Commercial 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from commercial 2,3-dichloro-2-butene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly when using fractional distillation.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers (Broad Fractions) 1. Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to separate components with close boiling points. 2. Incorrect Reflux Ratio: A reflux ratio that is too low will result in a less efficient separation. 3. Flooding or Channeling in the Column: Excessive boil-up rate can lead to flooding, where liquid is carried up the column, or channeling, where vapor bypasses the liquid phase, both reducing separation efficiency.1. Increase Column Efficiency: Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to increase the number of theoretical plates. 2. Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A good starting point is a reflux ratio of 5:1 to 10:1 (reflux to distillate). 3. Adjust Heating: Reduce the heating mantle temperature to ensure a steady, controlled boiling rate and prevent flooding or channeling.
Product Darkens or Decomposes During Distillation 1. Thermal Decomposition: Dichlorobutenes can undergo thermal decomposition at elevated temperatures, potentially eliminating hydrogen chloride (HCl) to form new impurities.[1] 2. Presence of Acidic Impurities: Residual acids from the synthesis process can catalyze decomposition and polymerization reactions.1. Use Vacuum Distillation: Lowering the pressure will reduce the boiling points of the isomers, allowing for distillation at a lower, safer temperature. 2. Neutralize Before Distillation: Wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities before drying and distilling.
Polymerization in the Distillation Flask Radical or Cationic Polymerization: Unsaturated compounds like dichlorobutenes can be susceptible to polymerization, especially at elevated temperatures or in the presence of impurities that can act as initiators.Add a Polymerization Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the distillation flask before heating.
Inconsistent Boiling Point Azeotrope Formation: An azeotrope, a mixture with a constant boiling point, may be forming between the dichlorobutene (B78561) isomers or with a contaminant like water.[2][3]1. Ensure Anhydrous Conditions: Thoroughly dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. 2. Consider Azeotropic Distillation: If an azeotrope with another component is suspected, a different purification strategy, such as azeotropic distillation with a suitable entrainer, might be necessary. However, for isomeric mixtures, this is less common.
Low Recovery of Purified Product 1. Hold-up in the Distillation Column: A significant amount of material can be retained on the surface of the column packing and glassware. 2. Losses During Work-up: Material can be lost during transfer, washing, and drying steps. 3. Decomposition or Polymerization: As mentioned above, product loss can occur due to degradation.1. Minimize Column Hold-up: Use a column with a smaller diameter or a packing material with low hold-up for small-scale distillations. After distillation, allow the column to cool and rinse it with a small amount of a volatile solvent to recover the retained material. 2. Careful Handling: Ensure quantitative transfers between vessels and minimize the number of transfer steps. 3. Address Decomposition/Polymerization: Follow the recommendations above to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically a mixture of its (E) and (Z) stereoisomers.[4][5] Additionally, it often contains other dichlorobutene isomers as impurities, which are byproducts of its synthesis from the chlorination of butadiene.[6] Common isomeric impurities include 1,3-dichloro-2-butene (B238901) and 1,4-dichloro-2-butene (both cis and trans isomers).[1]

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation is the most common and effective method for separating this compound from its isomeric impurities on a laboratory scale.[6] This technique takes advantage of the differences in the boiling points of the isomers. For very high purity requirements or for the separation of isomers with very close boiling points, preparative gas chromatography can be an option, although it is typically used for smaller quantities.[7]

Q3: What are the boiling points of the common dichlorobutene isomers?

A3: The boiling points of the relevant isomers are crucial for planning a successful fractional distillation. The data is summarized in the table below.

Isomer Boiling Point (°C at 1 atm)
(E)-2,3-Dichloro-2-butene97-99 (at 680 mmHg)
(Z)-2,3-Dichloro-2-butene~118
3,4-Dichloro-1-butene118.6 - 123
cis-1,4-Dichloro-2-butene152.5
trans-1,4-Dichloro-2-butene~155
(Data sourced from multiple references)[4][5][6]

Q4: How can I monitor the purity of the fractions during distillation?

A4: The purity of the collected fractions should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[8] This will allow you to identify the composition of each fraction and determine which fractions contain the desired high-purity this compound.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a flammable and toxic compound.[1] All handling and purification procedures should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[10][11] Care should be taken to avoid inhalation of vapors and contact with skin and eyes. When performing distillation, ensure that the apparatus is securely clamped and that there are no leaks. It is also important to prevent the distillation from going to dryness, as this can lead to the formation of unstable residues.[12]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its higher and lower boiling point isomeric impurities.

Materials:

  • Commercial this compound

  • Anhydrous magnesium sulfate

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Drying: If the commercial this compound is suspected to contain water, dry it over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude this compound in the round-bottom flask with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Distillation:

    • Slowly heat the flask using a heating mantle.

    • As the mixture begins to boil, carefully control the heating rate to establish a steady reflux in the column.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 97-99°C at atmospheric pressure, may vary depending on the exact isomeric composition).

    • Change receiving flasks as the temperature begins to rise, indicating the distillation of higher-boiling impurities.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Protocol 2: Analysis of this compound Purity by GC-MS

Objective: To determine the isomeric purity of this compound samples.

Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the isomers based on their boiling points.[8]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[8]

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum for each peak to confirm the molecular ion (m/z 124 for C4H6Cl2) and its characteristic isotopic pattern for two chlorine atoms.

    • Compare the retention times of the peaks to known standards or literature data to identify the different dichlorobutene isomers.

    • Calculate the relative percentage of each isomer based on the peak areas in the chromatogram.

Visualizations

Purification_Workflow General Workflow for Purification of this compound start Commercial this compound (Mixture of Isomers) pre_treatment Pre-treatment (Optional) - Wash with NaHCO3 - Dry with MgSO4 start->pre_treatment purification Purification Method pre_treatment->purification distillation Fractional Distillation purification->distillation  Primary Method prep_gc Preparative GC (For high purity, small scale) purification->prep_gc Alternative analysis Purity Analysis (GC-MS) distillation->analysis impurities Isomeric Impurities distillation->impurities prep_gc->analysis prep_gc->impurities analysis->distillation Fractions require redistillation pure_product Purified this compound analysis->pure_product Fractions meet purity criteria Troubleshooting_Logic Troubleshooting Logic for Poor Separation in Distillation start Poor Isomer Separation (Broad Fractions) check_column Is the column efficiency sufficient for the boiling point difference? start->check_column check_reflux Is the reflux ratio set appropriately high? check_column->check_reflux No increase_column Use a column with more theoretical plates (e.g., longer or better packing). check_column->increase_column Yes check_heating Is the heating rate causing flooding or channeling? check_reflux->check_heating No increase_reflux Increase the reflux ratio (e.g., 5:1 to 10:1). check_reflux->increase_reflux Yes reduce_heating Reduce the heating mantle temperature for a slower, more controlled boil-up rate. check_heating->reduce_heating Yes success Improved Separation check_heating->success No (Re-evaluate problem) increase_column->success increase_reflux->success reduce_heating->success

References

Technical Support Center: Safe Disposal of 2,3-Dichloro-2-butene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2,3-dichloro-2-butene. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a halogenated organic compound and should be handled with caution. It is considered a hazardous material with the following primary risks:

  • Toxicity: Halogenated hydrocarbons can be toxic.[2] Inhalation of vapors and skin contact should be minimized.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated solvents are persistent in the environment and can be harmful to aquatic life.

Q2: How should I collect and store this compound waste in the laboratory?

A2: Proper collection and storage are the first steps in safe disposal.

  • Segregation: Always collect halogenated solvent waste, such as that containing this compound, in a dedicated waste container, separate from non-halogenated solvent waste.[2][3] Mixing these waste streams can complicate and increase the cost of disposal.

  • Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must be marked as "Hazardous Waste" and should clearly identify the contents, including "Halogenated Solvents" and "this compound".[2]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents and bases.[1] The storage area should have secondary containment to capture any potential leaks.

Q3: What is the appropriate EPA hazardous waste classification for this compound?

A3: While this compound is not explicitly listed by name, its isomer, 1,4-dichloro-2-butene, is listed as EPA Hazardous Waste Code U074.[4][5][6][7][8] Given the similar chemical structure and properties, it is best practice to manage this compound waste as a U-listed hazardous waste. Furthermore, as a spent halogenated solvent, it may also fall under the F002 waste code if it was used in degreasing or other solvent applications and contains 10% or more of certain halogenated solvents by volume before use.[7][9]

Q4: What are the approved disposal methods for this compound waste?

A4: The most common and recommended method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[10] This process destroys the organic molecule, converting it into less harmful inorganic compounds. Other advanced treatment technologies, such as chemical dehalogenation, may also be employed by specialized waste management companies. Under no circumstances should this waste be disposed of down the drain or in regular trash.

Troubleshooting Guide

Q1: I have accidentally mixed a small amount of this compound waste with my non-halogenated solvent waste. What should I do?

A1: If you have mixed halogenated and non-halogenated waste, the entire mixture must be treated as halogenated hazardous waste.[2] Do not attempt to separate the components. Clearly label the container to reflect all its contents and manage it according to the procedures for halogenated waste. Inform your institution's Environmental Health and Safety (EHS) office of the mixture.

Q2: My this compound waste container is bulging. What does this mean and what should I do?

A2: A bulging container indicates a buildup of pressure inside. This could be due to a chemical reaction generating gas or exposure to heat. This is a dangerous situation that could lead to a container rupture and spill.

  • Immediate Action: Do not attempt to open the container. Carefully move it to a well-ventilated area, such as a fume hood, away from heat and ignition sources.

  • Notification: Immediately contact your EHS office or designated safety personnel for assistance. They are trained to handle such situations.

Q3: I have spilled a small amount of this compound in the lab. How do I clean it up?

A3: For small spills (less than 1 liter) that you are trained and comfortable cleaning up:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Eliminate Ignition Sources: Turn off any open flames or spark-producing equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Containment and Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial solvent spill pad.[11][12] Work from the outside of the spill inward to prevent spreading.

  • Collection: Once the liquid is absorbed, use spark-proof tools to carefully scoop the material into a designated hazardous waste container.[13]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Labeling and Disposal: Seal and label the container as hazardous waste containing this compound and contaminated materials. Arrange for pickup by your institution's hazardous waste management group.

For large spills, or if you are ever unsure, evacuate the area and contact your EHS office or emergency response team immediately.

Data Presentation

PropertyValueReference
Chemical Formula C₄H₆Cl₂[14]
Molecular Weight 124.99 g/mol [14]
Boiling Point 97-99 °C (at 680 mmHg) for (E)-isomer[14]
Density ~1.14 - 1.16 g/mL[14][15]
EPA Hazardous Waste Code (Isomer) U074 (for 1,4-dichloro-2-butene)[4][5][6][7][8]
Recommended Disposal Method High-Temperature Incineration[10]

Experimental Protocols

Protocol: Small-Scale Spill Cleanup

This protocol details the steps for cleaning up a spill of up to 200 mL of this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, lab coat, two pairs of nitrile gloves.

  • Absorbent material (vermiculite, sand, or chemical absorbent pads).

  • Two plastic bags for hazardous waste.

  • Spark-proof scoop or dustpan and brush.

  • Hazardous waste labels.

  • Decontamination solution (soapy water).

  • Paper towels.

Procedure:

  • Assess the Situation: Ensure the spill is small and manageable. If the spill is larger than 200 mL or if you feel unsafe, evacuate and call for emergency assistance.

  • Don PPE: Put on all required personal protective equipment.

  • Control the Area: Alert others in the lab and restrict access to the spill area. Ensure good ventilation by working in a fume hood if possible. Eliminate all ignition sources.

  • Contain the Spill: Gently pour or place absorbent material around the perimeter of the spill to prevent it from spreading.

  • Absorb the Liquid: Cover the entire spill with the absorbent material. Allow sufficient time for the liquid to be fully absorbed.

  • Collect the Waste: Using a spark-proof scoop, carefully collect all the contaminated absorbent material. Place it into the first plastic hazardous waste bag.

  • Decontaminate the Surface: Wipe the spill area with paper towels dampened with soapy water. Place the used paper towels into the same waste bag.

  • Package the Waste: Seal the first plastic bag. Place this bag inside the second plastic bag (double bagging) and seal it.

  • Label the Waste: Affix a completed hazardous waste label to the outer bag. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "spill debris").

  • Dispose of Waste: Transfer the labeled bag to your laboratory's designated hazardous waste accumulation area.

  • Clean Up: Remove and dispose of your gloves in the appropriate waste stream. Wash your hands thoroughly with soap and water.

  • Restock: Replenish any spill kit supplies that were used.

Visualizations

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal cluster_Key Key WasteGen Waste Generation (this compound) Segregate Segregate into Halogenated Waste WasteGen->Segregate Container Collect in Labeled, Compatible Container Segregate->Container Storage Store in a Cool, Dry, Well-Ventilated Area Container->Storage Pickup Arrange for Pickup by Certified Waste Handler Storage->Pickup Transport Transport to Licensed TSDF* Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration TSDF_Key *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of this compound waste.

SpillTroubleshooting action_node action_node stop_node stop_node Spill Spill Occurs SmallSpill Is the spill small (<1L) and manageable? Spill->SmallSpill Trained Are you trained and comfortable with cleanup? SmallSpill->Trained Yes Evacuate Evacuate the Area SmallSpill->Evacuate No Cleanup Follow Spill Cleanup Protocol Trained->Cleanup Yes Trained->Evacuate No Cleanup->stop_node Disposal of Waste Complete CallEHS Call EHS / Emergency Response Evacuate->CallEHS CallEHS->stop_node Area Secured

Caption: Decision-making flowchart for a this compound spill.

References

Technical Support Center: Managing Exothermic Reactions with 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2,3-dichloro-2-butene. The information is presented in a question-and-answer format to directly address potential issues and ensure safe and successful experimentation.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during reactions with this compound, focusing on the management of exothermic events and unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a rapid and uncontrolled temperature increase. What should I do?

A1: An uncontrolled temperature increase indicates a potential thermal runaway. Immediate action is critical.

  • Emergency Shutdown: If possible and safe to do so, immediately stop the addition of any reagents.

  • Intensify Cooling: Increase the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Quenching: If the temperature continues to rise despite increased cooling, a pre-prepared quenching agent should be added carefully. A suitable quenching agent is a cold, inert solvent or a reagent that will safely neutralize the reactive species. The addition should be done slowly to avoid a violent reaction.

  • Evacuation: If the situation cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.

Q2: I am observing the formation of unexpected side products. What are the likely causes and how can I minimize them?

A2: The formation of side products in the chlorination of this compound can be attributed to several factors. The most common side products are tetrachlorobutanes from over-chlorination.

  • Poor Temperature Control: Inadequate heat removal can lead to localized "hot spots" where the reaction rate increases, favoring side reactions. Ensure efficient stirring and robust cooling.

  • Incorrect Stoichiometry: An excess of chlorine can lead to the formation of over-chlorinated products like 2,2,3,3-tetrachlorobutane (B86205).[1] Precise control of reagent addition is crucial.

  • Presence of Water: If water is present in the reaction mixture, it can react to form chlorohydrins. Ensure all reactants and solvents are anhydrous.

Q3: The yield of my desired product is consistently low. What are the potential reasons?

A3: Low yields can result from a combination of factors related to reaction conditions and product isolation.

  • Suboptimal Temperature: Running the reaction at a temperature that is too high can favor the formation of degradation and side products, while a temperature that is too low may result in an incomplete reaction. Temperature optimization studies are recommended.

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing the yield of the desired product.

  • Product Loss During Workup: this compound and its products can be volatile. Care should be taken during solvent removal and purification steps to minimize losses.

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues during exothermic reactions with this compound.

TroubleshootingWorkflow start Problem Encountered uncontrolled_temp Uncontrolled Temperature Rise? start->uncontrolled_temp low_yield Low Product Yield? uncontrolled_temp->low_yield No emergency_actions Implement Emergency Shutdown & Quenching Procedures uncontrolled_temp->emergency_actions Yes side_products Unexpected Side Products? low_yield->side_products No optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Yes check_impurities Analyze Starting Materials for Impurities (e.g., Water) side_products->check_impurities Yes review_cooling Review Cooling Capacity & Heat Transfer emergency_actions->review_cooling check_stoichiometry Verify Reagent Stoichiometry & Addition Rate improve_mixing Improve Stirring/Mixing Efficiency check_stoichiometry->improve_mixing optimize_temp->check_stoichiometry refine_workup Refine Workup & Purification Protocol improve_mixing->refine_workup check_impurities->check_stoichiometry

Caption: Troubleshooting workflow for exothermic reactions.

Experimental Protocols

Detailed methodologies are crucial for safely managing exothermic reactions. The following protocols provide a framework for conducting experiments with this compound.

Protocol 1: Controlled Chlorination of this compound

Objective: To perform a controlled chlorination of this compound to synthesize 2,2,3,3-tetrachlorobutane while managing the exothermic nature of the reaction.

Materials:

  • This compound

  • Chlorine gas

  • Anhydrous inert solvent (e.g., carbon tetrachloride)

  • Quenching agent (e.g., cold sodium thiosulfate (B1220275) solution)

  • Dry ice/acetone bath

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser cooled with a dry ice/acetone mixture. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Initial Charge: Charge the flask with a solution of this compound in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -20°C to 0°C) using a cooling bath.

  • Reagent Addition: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the chlorine addition and increase cooling.

  • Reaction Completion: The reaction is typically complete when the characteristic yellow-green color of chlorine persists in the reaction mixture.

  • Quenching: After the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove any excess chlorine. Slowly add a cold quenching agent to neutralize any remaining reactive species.

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for a controlled exothermic reaction.

ReactionWorkflow start Start setup Reactor Setup & Inerting start->setup charge Charge Reactants & Solvent setup->charge cool Cool to Setpoint charge->cool add_reagent Slow Reagent Addition cool->add_reagent monitor Monitor Temperature & Conversion add_reagent->monitor adjust Adjust Addition Rate/Cooling monitor->adjust Deviation complete Reaction Complete? monitor->complete Stable adjust->add_reagent complete->add_reagent No quench Quench Reaction complete->quench Yes workup Workup & Purification quench->workup end End workup->end

Caption: General experimental workflow for controlled exothermic reactions.

Quantitative Data

Table 1: Estimated Thermochemical Data

ParameterEstimated ValueNotes
Heat of Reaction (ΔHrxn) Highly ExothermicThe formation of C-Cl bonds and the conversion of a C=C double bond to a C-C single bond releases significant energy.
Adiabatic Temperature Rise (ΔTad) Potentially HighDependent on reactant concentration and heat capacity of the system. A high ΔTad indicates a significant risk of thermal runaway.

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C4H6Cl2[2]
Molecular Weight 124.99 g/mol [2]
Boiling Point 97-99 °C (at 680 mmHg)[2]
Density 1.1416 g/cm3[2]

Signaling Pathways and Logical Relationships

Understanding the reaction pathways is crucial for predicting products and byproducts.

Chlorination Reaction Pathway

The chlorination of this compound proceeds via an electrophilic addition mechanism. The chlorine molecule adds across the double bond to form the saturated tetrachlorobutane.

ReactionPathway cluster_reactants Reactants cluster_product Product This compound This compound 2,2,3,3-Tetrachlorobutane 2,2,3,3-Tetrachlorobutane This compound->2,2,3,3-Tetrachlorobutane + Cl2 Cl2 Chlorine

References

Validation & Comparative

Navigating the Isomeric Maze: A Comparative Guide to the NMR Spectra of Dichlorobutenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a comparative analysis of the NMR spectra of dichlorobutene (B78561) isomers, focusing on cis- and trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene (B1205564), to facilitate their unambiguous identification.

Due to the limited availability of public domain spectral data for 2,3-dichloro-2-butene, this guide will focus on the readily available and well-documented spectra of its isomers: cis- and trans-1,4-dichloro-2-butene, alongside 3,4-dichloro-1-butene as a structurally distinct alternative for comparison. Understanding the subtle yet significant differences in their NMR spectra is crucial for confirming the identity and purity of these important chemical intermediates.

Isomeric Landscape of Dichlorobutenes

The constitutional isomers cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene exhibit distinct structural features that manifest in their NMR spectra. The symmetrical nature of the 1,4-dichloro isomers leads to simpler spectra compared to the asymmetrical 3,4-dichloro isomer. Furthermore, the geometric isomerism in the 1,4-dichloro compounds, cis versus trans, gives rise to discernible differences in chemical shifts and coupling constants.

G Isomeric Relationships of Dichlorobutenes cluster_isomers Dichlorobutene Isomers (C4H6Cl2) cluster_nmr Expected NMR Signals cis-1,4-dichloro-2-butene cis-1,4-dichloro-2-butene cis_H ¹H: 2 signals ¹³C: 2 signals cis-1,4-dichloro-2-butene->cis_H Symmetrical trans-1,4-dichloro-2-butene trans-1,4-dichloro-2-butene trans_H ¹H: 2 signals ¹³C: 2 signals trans-1,4-dichloro-2-butene->trans_H Symmetrical 3,4-dichloro-1-butene 3,4-dichloro-1-butene three_four_H ¹H: 3 signals ¹³C: 4 signals 3,4-dichloro-1-butene->three_four_H Asymmetrical

Caption: Logical relationship between dichlorobutene isomers and their expected number of NMR signals.

Comparative NMR Spectral Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for the three dichlorobutene isomers. The distinct chemical shifts (δ) and coupling constants (J) provide a reliable basis for their differentiation.

Compound¹H NMR Data (δ, ppm, multiplicity, J in Hz)¹³C NMR Data (δ, ppm)
cis-1,4-dichloro-2-butene ~5.8 (t, 2H, vinylic), ~4.1 (d, 4H, allylic)~129 (vinylic), ~35 (allylic)
trans-1,4-dichloro-2-butene ~5.9 (t, 2H, vinylic), ~4.0 (d, 4H, allylic)~130 (vinylic), ~42 (allylic)
3,4-dichloro-1-butene ~5.9 (m, 1H, =CH-), ~5.4 (d, 2H, =CH₂), ~4.6 (m, 1H, -CHCl-), ~3.8 (m, 2H, -CH₂Cl)~135 (=CH-), ~120 (=CH₂), ~65 (-CHCl-), ~48 (-CH₂Cl)

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following methodology is recommended for the analysis of chlorinated butenes.[1]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified dichlorobutene isomer.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[1]

2. Instrument Setup:

  • The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz instrument.[1][2]

  • The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[1]

  • The magnetic field should be shimmed to achieve optimal homogeneity, ensuring sharp and well-resolved signals.[1]

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse sequence is typically used.

  • Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be employed.

  • Number of Scans: Typically, 8 to 16 scans are adequate for achieving a good signal-to-noise ratio for ¹H NMR.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is used to obtain a spectrum with singlets for each carbon environment.[1]

  • Spectral Width: A spectral width of about 200-220 ppm is generally required to encompass all carbon signals.[1]

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.[1]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 to 4096) is necessary to obtain a spectrum with a good signal-to-noise ratio.[1]

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][2]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

By adhering to this protocol and comparing the acquired spectra with the reference data provided, researchers can confidently distinguish between the various isomers of dichlorobutene, ensuring the integrity of their chemical studies.

References

Differentiating Dichlorobutene Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of the mass spectral data of 2,3-dichloro-2-butene and its isomers, offering supporting data and experimental protocols to aid in their differentiation.

The four primary isomers of dichlorobutene (B78561)—this compound, 1,4-dichloro-2-butene (cis and trans), and 3,4-dichloro-1-butene (B1205564)—all share the same molecular weight (124.99 g/mol ). Consequently, their molecular ion peaks in mass spectrometry will appear at the same mass-to-charge ratio (m/z). However, the structural differences between these isomers lead to distinct fragmentation patterns upon electron ionization, enabling their differentiation.

Comparison of Mass Spectral Data

While the molecular ion for all dichlorobutene isomers is observed at m/z 124 (considering the 35Cl isotope), the relative abundance of this peak and the pattern of fragment ions can vary significantly. The presence of two chlorine atoms also results in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) and any chlorine-containing fragments.[1]

Below is a summary of the key mass spectral fragments for the dichlorobutene isomers. It is important to note that the fragmentation patterns for the cis and trans isomers of 1,4-dichloro-2-butene are often very similar, making chromatographic separation essential for their individual identification.[1]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 124 (C₄H₆³⁵Cl₂)Predicted: 89, 53
1,4-Dichloro-2-butene (cis & trans) 124 (C₄H₆³⁵Cl₂)89, 75, 53
3,4-Dichloro-1-butene 124 (C₄H₆³⁵Cl₂)89, 75, 53
1,3-Dichloro-2-butene 124 (C₄H₆³⁵Cl₂)89, 77, 53, 41

Note: The fragmentation data for this compound is based on predicted patterns due to the limited availability of experimental spectra in public databases. The other data is compiled from publicly available resources.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of dichlorobutene isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the individual isomers and detects the resulting ions.

Sample Preparation:

Prepare a dilute solution of the dichlorobutene sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or methanol.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A non-polar column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable for the separation of these isomers.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

  • Source Temperature: 230°C

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways. The initial event is the removal of an electron to form the molecular ion. Subsequent fragmentation can involve the loss of a chlorine atom or a methyl group, leading to the formation of characteristic fragment ions.

fragmentation_pathway C4H6Cl2 This compound (m/z = 124, 126, 128) C4H6Cl2_ion [C4H6Cl2]+• Molecular Ion C4H6Cl2->C4H6Cl2_ion Ionization (70 eV) Cl_loss - Cl• C4H6Cl2_ion->Cl_loss C4H6Cl_ion [C4H5Cl]+• (m/z = 89, 91) HCl_loss - HCl C4H6Cl_ion->HCl_loss C4H3_ion [C4H3]+ (m/z = 51) Cl_loss->C4H6Cl_ion HCl_loss->C4H3_ion

Caption: Predicted fragmentation pathway of this compound.

Comparison with Alternative Isomers

The primary distinguishing feature in the mass spectra of dichlorobutene isomers is the presence and relative abundance of key fragment ions.

  • 1,4-Dichloro-2-butene and 3,4-Dichloro-1-butene: These isomers are characterized by the presence of a significant fragment at m/z 75.[1] This fragment is likely due to the loss of a chloromethyl radical (•CH₂Cl) from the molecular ion of 3,4-dichloro-1-butene or a rearrangement followed by fragmentation in the case of 1,4-dichloro-2-butene.

  • 1,3-Dichloro-2-butene: The mass spectrum of this isomer shows a characteristic fragment at m/z 77, which is not prominent in the other isomers.[2] This can be attributed to the formation of the chloropropenyl cation.

  • This compound: Based on its symmetrical structure, the primary fragmentation is predicted to be the loss of a chlorine atom to form the ion at m/z 89, followed by the loss of a hydrogen atom to yield a fragment at m/z 88. Another likely fragmentation is the loss of a methyl radical, which would also result in a chlorine-containing fragment. The absence of a significant peak at m/z 75 is a key differentiator from the 1,4- and 3,4- isomers.

By carefully analyzing the fragmentation patterns obtained from GC-MS, researchers can effectively distinguish between the different dichlorobutene isomers, ensuring the purity and identity of their compounds.

References

Navigating the Analysis of 2,3-Dichloro-2-butene: A Comparative Guide to GC-MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of 2,3-dichloro-2-butene, a halogenated alkene with isomeric complexity.

This document outlines the experimental protocols and performance characteristics of each method, offering a framework for selecting the most appropriate technique based on analytical objectives. While validated quantitative data for this compound is not extensively available in published literature, this guide presents representative performance metrics based on the analysis of similar volatile chlorinated hydrocarbons to provide a valuable point of reference.

At a Glance: GC-MS vs. NMR for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Application Quantitative analysis, separation of isomers, and identification based on mass spectra.Unambiguous structure elucidation, determination of isomeric purity (cis/trans), and quantification (qNMR).
Sample Requirements Volatile and thermally stable samples; typically requires sample dilution in a suitable solvent.Soluble samples; requires deuterated solvents; higher concentration needed compared to GC-MS.
Limit of Detection (LOD) Representative range: 0.0001 - 0.3 µg/LHigher than GC-MS; typically in the mg to µg range.
Limit of Quantification (LOQ) Representative range: 0.0004 - 1.0 µg/LHigher than GC-MS; typically in the mg to µg range.
Linearity (R²) Representative: >0.99Excellent for quantitative NMR (qNMR) when appropriate internal standards are used.
Accuracy (Recovery) Representative range: 80 - 110%High accuracy achievable with proper experimental design and use of certified reference materials.

Note: The quantitative data presented for GC-MS is representative of volatile chlorinated hydrocarbons and should be considered as an estimation for this compound. Method validation would be required for specific quantitative applications.

In-Depth Analysis Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique ideal for the separation and quantification of volatile compounds like this compound. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum for identification.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/L to 100 µg/L.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 2 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

3. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern. The molecular ion peak would be expected at m/z 124, with characteristic isotopic peaks for the two chlorine atoms.

  • Generate a calibration curve by plotting the peak area of the target analyte against its concentration for the prepared standards.

  • Quantify the amount of this compound in unknown samples by using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. For this compound, ¹H and ¹³C NMR can unambiguously distinguish between the cis ((Z)-2,3-dichloro-2-butene) and trans ((E)-2,3-dichloro-2-butene) isomers based on the chemical shifts of the methyl protons and the vinylic carbons.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 30° pulse width, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Key parameters: 30° pulse width, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

3. Data Analysis and Spectral Interpretation:

  • ¹H NMR:

    • For both cis and trans isomers, a single resonance corresponding to the two equivalent methyl groups is expected. The chemical shift of these protons will differ slightly between the two isomers due to their different spatial environments.

    • (Z)-2,3-dichloro-2-butene (cis): The methyl protons are expected to resonate at approximately 2.17 ppm .

  • ¹³C NMR:

    • Due to the symmetry of the molecule, two signals are expected for each isomer: one for the methyl carbons and one for the vinylic carbons.

    • The chemical shifts of the vinylic carbons are particularly diagnostic for distinguishing between the cis and trans isomers. Generally, the vinylic carbons of the cis isomer are shielded (appear at a lower ppm value) compared to the trans isomer due to steric compression.

    • (Z)-2,3-dichloro-2-butene (cis):

      • Methyl carbons (CH₃): ~20-25 ppm

      • Vinylic carbons (C=C): ~120-125 ppm

    • (E)-2,3-dichloro-2-butene (trans):

      • Methyl carbons (CH₃): ~20-25 ppm

      • Vinylic carbons (C=C): Expected to be slightly downfield (higher ppm) compared to the cis isomer.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a sample containing this compound, from initial analysis to definitive characterization.

G cluster_0 Initial Analysis & Separation cluster_1 Data Processing & Identification cluster_2 Structural Elucidation cluster_3 Final Characterization Sample Sample containing This compound GC_MS GC-MS Analysis Sample->GC_MS Inject NMR_Sample Prepare NMR Sample Sample->NMR_Sample Chromatogram Obtain Chromatogram (Separation of Isomers) GC_MS->Chromatogram Mass_Spectra Acquire Mass Spectra (m/z, Fragmentation) Chromatogram->Mass_Spectra For each peak Final_Report Comprehensive Characterization Report Mass_Spectra->Final_Report Identification NMR_Analysis 1H and 13C NMR Spectroscopy NMR_Sample->NMR_Analysis NMR_Spectra Acquire NMR Spectra (Chemical Shifts) NMR_Analysis->NMR_Spectra NMR_Spectra->Final_Report Structure & Isomer Ratio

A generalized workflow for the analytical characterization of this compound.

Conclusion

Both GC-MS and NMR spectroscopy are indispensable techniques for the comprehensive characterization of this compound. GC-MS excels in the separation of isomers and sensitive quantification, making it ideal for analyzing complex mixtures and trace-level detection. NMR spectroscopy, on the other hand, provides unequivocal structural information, enabling the definitive identification of cis and trans isomers and the determination of their relative purity.

For researchers in drug development and related fields, a combined analytical approach is often the most powerful. Initial screening and quantification can be efficiently performed using a validated GC-MS method, while NMR spectroscopy can be employed for the definitive structural confirmation and stereochemical assignment of the synthesized compounds. The choice of technique, or the combination thereof, will ultimately depend on the specific analytical question at hand, whether it be quantitative purity assessment or unambiguous structural elucidation.

Comparative Reactivity of Cis- and Trans-2,3-Dichloro-2-butene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Stability and General Reactivity

The fundamental difference in reactivity between cis- and trans-2,3-dichloro-2-butene stems from their relative thermodynamic stabilities. In acyclic alkenes, trans isomers are generally more stable than their cis counterparts. This is attributed to steric hindrance between the substituent groups on the same side of the double bond in the cis isomer. In the case of cis-2,3-dichloro-2-butene, the two chlorine atoms and the two methyl groups are in closer proximity, leading to greater steric strain compared to the trans isomer where the larger groups are positioned on opposite sides of the double bond.

This difference in stability directly translates to a difference in reactivity. The higher ground state energy of the cis isomer means that it requires a lower activation energy to reach the transition state for many reactions, making it the more reactive of the two isomers.

Key Reactions and Comparative Reactivity

Dehydrochlorination

Dehydrochlorination, an elimination reaction, is a key transformation for haloalkanes. For 2,3-dichloro-2-butene, this reaction would proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. The rate of an E2 reaction is sensitive to the conformation of the substrate, specifically requiring an anti-periplanar arrangement of the hydrogen atom and the leaving group (chlorine).

While specific kinetic data for the dehydrochlorination of cis- and trans-2,3-dichloro-2-butene is scarce, studies on similar chlorinated butenes, such as trichlorobutene isomers, have shown significant differences in reaction rates based on the stereochemistry of the starting material. It can be inferred that the less stable cis-2,3-dichloro-2-butene would undergo dehydrochlorination at a faster rate than the more stable trans isomer.

Table 1: Predicted Relative Reactivity in Dehydrochlorination

IsomerRelative StabilityPredicted Reaction RateRationale
cis-2,3-Dichloro-2-buteneLess StableFasterHigher ground state energy due to steric strain leads to a lower activation energy for elimination.
trans-2,3-Dichloro-2-buteneMore StableSlowerLower ground state energy results in a higher activation energy for elimination.
Electrophilic Addition

Electrophilic addition is a characteristic reaction of alkenes. The reaction of this compound with an electrophile, such as a hydrogen halide (HX), would proceed through the formation of a carbocation intermediate. The electron-withdrawing nature of the chlorine atoms deactivates the double bond towards electrophilic attack compared to unsubstituted butene. However, a comparison between the cis and trans isomers can still be made.

Due to its higher ground state energy, cis-2,3-dichloro-2-butene is expected to be more reactive towards electrophiles. The product distribution from the reaction of chlorine atoms with cis- and trans-2-butene provides analogous quantitative data. Although the rate constants for the initial attack of a chlorine atom were found to be indistinguishable for both isomers of 2-butene, the subsequent product distributions differed, highlighting the influence of stereochemistry on the overall reaction pathway.

Table 2: Product Distribution in the Reaction of Chlorine Atoms with 2-Butene Isomers (Analogous System)

Starting IsomerProductYield (%)
cis-2-Butenemeso-2,3-Dichlorobutane47
dl-2,3-Dichlorobutane18
3-Chloro-1-butene13
cis-1-Chloro-2-butene13
trans-1-Chloro-2-butene2
trans-2-Butene8
trans-2-Butenemeso-2,3-Dichlorobutane48
dl-2,3-Dichlorobutane17
3-Chloro-1-butene12
cis-1-Chloro-2-butene2
trans-1-Chloro-2-butene16
cis-2-Butene2

Data from a study on the reaction of Cl atoms with cis- and trans-2-butene, which serves as a model for the reactivity of the double bond in the dichloro-substituted analogues.

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from literature on similar compounds. These should be considered as starting points and may require optimization.

Protocol 1: Dehydrochlorination of this compound (Adapted)

Objective: To compare the relative rates of dehydrochlorination of cis- and trans-2,3-dichloro-2-butene.

Materials:

  • cis-2,3-Dichloro-2-butene

  • trans-2,3-Dichloro-2-butene

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Prepare a standard solution of potassium tert-butoxide in anhydrous tert-butanol.

  • In separate, identical, thermostatted reaction vessels, place a known concentration of either cis- or trans-2,3-dichloro-2-butene in anhydrous tert-butanol.

  • Initiate the reaction by adding a specific volume of the potassium tert-butoxide solution to each vessel simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a dilute acid (e.g., 1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC to determine the concentration of the remaining this compound isomer and the formation of the product (2-chloro-1,3-butadiene).

  • Plot the concentration of the reactant versus time for both isomers to determine the initial reaction rates and calculate the rate constants.

Visualizations

Dehydrochlorination (E2) Mechanism

The following diagram illustrates the concerted E2 mechanism for the dehydrochlorination of a chloroalkane.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Base + Substrate TS [Base---H---C---C---Cl]‡ Reactants->TS Rate-determining step Products Conjugate Acid + Alkene + Cl⁻ TS->Products Product formation

Caption: Generalized E2 dehydrochlorination pathway.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for a kinetic study of the dehydrochlorination reaction.

Kinetic_Workflow start Prepare Reactant Solutions (cis- and trans-isomers) initiate Initiate Reactions (Add Base) start->initiate sample Take Aliquots at Timed Intervals initiate->sample quench Quench Reaction (Add Acid) sample->quench extract Extract with Organic Solvent quench->extract analyze GC Analysis extract->analyze plot Plot Data (Conc. vs. Time) analyze->plot calculate Calculate Rate Constants plot->calculate

Caption: Workflow for kinetic analysis.

Conclusion

A Comparative Analysis of the Reactivity of 2,3-Dichloro-2-butene and 1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers of dichlorobutene (B78561): 2,3-dichloro-2-butene and 1,4-dichloro-2-butene. The significant difference in the placement of the chlorine atoms relative to the carbon-carbon double bond results in markedly distinct chemical behaviors, fundamentally governing their utility in chemical synthesis. This comparison is supported by established principles of organic chemistry and available experimental data.

Introduction: Structural Differences

The reactivity of an alkyl halide is profoundly influenced by the hybridization of the carbon atom to which the halogen is attached and its proximity to other functional groups. In the case of the two dichlorobutene isomers , their structural differences are the primary determinant of their reactivity profiles.

  • 1,4-Dichloro-2-butene is an allylic halide . The chlorine atoms are bonded to sp³-hybridized carbon atoms that are adjacent to a carbon-carbon double bond. This arrangement allows for significant electronic interaction with the π-system of the double bond.

  • This compound is a vinylic halide . The chlorine atoms are directly bonded to the sp²-hybridized carbon atoms of the double bond. This direct attachment leads to a very different electronic environment and, consequently, lower reactivity.

Comparative Reactivity in Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organic synthesis, and the disparity in reactivity between these two isomers is most pronounced in these reactions. 1,4-dichloro-2-butene is significantly more reactive than this compound.

Theoretical Basis for Reactivity Difference:

  • 1,4-Dichloro-2-butene (Allylic Halide):

    • Sₙ1 Reactions: In polar protic solvents, 1,4-dichloro-2-butene can readily undergo Sₙ1 reactions. The departure of a chloride ion forms a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms significantly lowers the activation energy for the reaction, making it much faster than for a corresponding saturated alkyl halide.

    • Sₙ2 Reactions: In polar aprotic solvents with good nucleophiles, 1,4-dichloro-2-butene is also highly susceptible to Sₙ2 reactions. The transition state of the reaction is stabilized by the adjacent π-system, accelerating the reaction rate.

  • This compound (Vinylic Halide):

    • General Unreactivity: Vinylic halides are notoriously unreactive towards both Sₙ1 and Sₙ2 reactions.

    • Sₙ1 Infeasibility: The formation of a vinylic carbocation is highly energetically unfavorable as the positive charge would reside in an sp-hybridized orbital, which is very unstable.

    • Sₙ2 Hindrance: The backside attack required for an Sₙ2 mechanism is sterically hindered by the carbon-carbon double bond. Furthermore, the electron-rich π-bond repels the incoming nucleophile. The C-Cl bond in a vinylic halide also has a partial double bond character due to resonance, making it stronger and more difficult to break.

Quantitative Data
CompoundReaction TypeRate Constant (at 25 °C)Half-life
1,4-Dichloro-2-buteneNeutral Hydrolysis0.009 - 0.0091 hr⁻¹[1]~3.2 days[1]
This compoundNeutral HydrolysisNot readily availableExpected to be very long

Comparative Reactivity in Elimination Reactions

Both isomers can undergo elimination reactions to form more unsaturated compounds. However, the reaction conditions required and the feasibility of the reaction differ.

  • 1,4-Dichloro-2-butene: Can undergo elimination reactions, typically E2 with a strong, non-nucleophilic base, to yield chlorobutadienes. The allylic nature of the C-H bonds facilitates their abstraction.

  • This compound: Elimination reactions are also possible but generally require stronger bases and/or higher temperatures compared to their allylic counterparts. The stereochemistry of the starting material will influence the geometry of the resulting alkyne or diene.

Experimental Protocols

Below are representative experimental protocols for nucleophilic substitution and elimination reactions. Note the milder conditions required for the allylic halide compared to the general conditions for a vinylic halide.

Protocol 1: Nucleophilic Substitution of 1,4-Dichloro-2-butene (Hydrolysis)

Objective: To synthesize but-2-ene-1,4-diol via hydrolysis of 1,4-dichloro-2-butene.

Materials:

  • 1,4-dichloro-2-butene (mixture of cis and trans isomers)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, a solution of 1,4-dichloro-2-butene (1 eq.) in water is prepared.

  • Sodium carbonate (1.1 eq.) is added to neutralize the HCl formed during the reaction.

  • The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the aqueous solution is extracted several times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield but-2-ene-1,4-diol.

Protocol 2: Elimination Reaction of a Vinylic Halide (Representative)

Materials:

  • A vinylic chloride (e.g., this compound)

  • Sodium amide (NaNH₂) or another very strong base

  • Anhydrous solvent (e.g., liquid ammonia (B1221849) or tetrahydrofuran)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a condenser is set up under an inert atmosphere.

  • The vinylic chloride (1 eq.) is dissolved in the anhydrous solvent.

  • The strong base, such as sodium amide (2.2 eq. for dehydrohalogenation), is carefully added portion-wise at a low temperature (e.g., -78 °C for liquid ammonia).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an extended period.

  • The reaction is quenched by the careful addition of a proton source (e.g., ammonium (B1175870) chloride solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product would be a substituted butyne or butadiene derivative.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key mechanistic pathways and the reasons for the observed reactivity differences.

G Sₙ1 Mechanism for 1,4-Dichloro-2-butene cluster_step1 Step 1: Formation of Resonance-Stabilized Allylic Carbocation cluster_step2 Step 2: Nucleophilic Attack A Cl-CH₂-CH=CH-CH₂-Cl B {Cl⁻ + [CH₂-CH=CH-CH₂⁺ ↔ ⁺CH₂-CH=CH-CH₂]} A->B -Cl⁻ D Nu-CH₂-CH=CH-CH₂ + CH₂=CH-CH(Nu)-CH₂ B->D C Nu⁻

Caption: Sₙ1 mechanism for 1,4-dichloro-2-butene.

G Sₙ2 Mechanism for 1,4-Dichloro-2-butene A Nu⁻ C [Nu---CH₂(Cl)-CH=CH-CH₂]‡ B Cl-CH₂-CH=CH-CH₂-Cl B->C D Nu-CH₂-CH=CH-CH₂-Cl + Cl⁻ C->D

Caption: Sₙ2 mechanism for 1,4-dichloro-2-butene.

G Reactivity of Vinylic vs. Allylic Halides cluster_vinylic Vinylic Halide (this compound) cluster_allylic Allylic Halide (1,4-Dichloro-2-butene) V1 CH₃-C(Cl)=C(Cl)-CH₃ V2 No Reaction (High Activation Energy) V1->V2 Nu⁻ A1 Cl-CH₂-CH=CH-CH₂-Cl A2 Substitution Product A1->A2 Nu⁻

Caption: Comparative reactivity in nucleophilic substitution.

Summary and Conclusion

The reactivity of this compound and 1,4-dichloro-2-butene is fundamentally different due to their classification as vinylic and allylic halides, respectively.

Feature1,4-Dichloro-2-butene (Allylic)This compound (Vinylic)
Halogen Position On sp³ carbon adjacent to C=COn sp² carbon of C=C
Sₙ1 Reactivity High, due to resonance-stabilized carbocationExtremely low, vinylic carbocation is unstable
Sₙ2 Reactivity High, due to stabilized transition stateExtremely low, due to steric hindrance and C-Cl bond strength
Elimination Reactivity Readily undergoes eliminationRequires harsh conditions (very strong base)
Synthetic Utility Versatile bifunctional building blockLimited due to low reactivity

References

Navigating the Reactive Landscape of 2,3-Dichloro-2-butene: A Computational and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of chlorinated butenes is pivotal in various industrial applications, including the synthesis of polymers and specialty chemicals. Among these, 2,3-dichloro-2-butene presents a fascinating case for mechanistic investigation due to the interplay of its vinyl and allylic functionalities. However, a comprehensive review of the scientific literature reveals a notable absence of dedicated computational studies on the reaction mechanisms of this compound.

This guide aims to bridge this gap by providing a comparative analysis of its potential reaction mechanisms. By drawing upon computational and experimental data from analogous chlorinated alkenes and related reaction classes, we offer a predictive overview of the reactivity of this compound. This document is intended to serve as a valuable resource for researchers, stimulating further investigation into this important molecule.

Elimination Reactions: The Pathway to Dienes

Elimination reactions of this compound are expected to be a primary pathway, leading to the formation of valuable diene products. The most probable mechanism is a bimolecular elimination (E2), which can be influenced by the strength of the base and the solvent system.

Computational Comparison of E2 Pathways

While no direct computational data for this compound exists, studies on similar chloroalkenes provide insight into the energetics of such reactions. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Reactant (Analogous System)Computational MethodActivation Energy (kcal/mol)Reference System
1-chloro-3-methylbut-2-eneMPW1PW91/6-31G(d,p)43.2Gas-phase elimination
3-chloro-3-methylbut-1-eneMPW1PW91/6-31G(d,p)48.5Gas-phase elimination
F⁻ + C₂H₅Cl(COSMO)-ZORA-OLYP/QZ4P-20.5 (gas phase)E2 Reaction
F⁻ + C₂H₅Cl + 3H₂O(COSMO)-ZORA-OLYP/QZ4P+18.0 (microsolvated)E2 Reaction

Table 1: Calculated activation energies for E2 reactions of analogous chloroalkenes. The data suggests that gas-phase eliminations have significant energy barriers. Solvation is shown to dramatically increase the activation barrier for E2 reactions.[1][2]

Proposed Elimination Pathways for this compound

Two primary E2 elimination pathways are conceivable for this compound, leading to different chlorobutadiene isomers.

Elimination_Pathways cluster_start This compound cluster_pathA Path A: Anti-elimination cluster_pathB Path B: Syn-elimination start Cl | CH3-C=C-CH3  |    Cl TS_A Transition State A start->TS_A -H⁺, -Cl⁻ TS_B Transition State B start->TS_B -H⁺, -Cl⁻ Prod_A 2-Chloro-1,3-butadiene TS_A->Prod_A Prod_B 1-Chloro-1,3-butadiene TS_B->Prod_B

Proposed E2 elimination pathways for this compound.
Experimental Protocol: Kinetic Study of Elimination Reactions

Objective: To determine the rate constants and activation parameters for the base-induced elimination of this compound.

Materials:

  • This compound (cis/trans mixture)

  • Sodium ethoxide in ethanol (B145695) (0.1 M, standardized)

  • Anhydrous ethanol

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of this compound with the internal standard in anhydrous ethanol.

  • In a series of sealed reaction vials, add the sodium ethoxide solution and equilibrate to the desired temperature in the constant temperature bath.

  • Initiate the reaction by injecting a known volume of the this compound stock solution into each vial.

  • At timed intervals, quench the reaction in a vial by adding a dilute acid solution.

  • Extract the organic components with a suitable solvent (e.g., pentane).

  • Analyze the organic extract by GC-FID to determine the concentration of the reactant and products.

  • Repeat the experiment at different temperatures to determine the activation parameters (Arrhenius equation).

Nucleophilic Substitution Reactions: A Competition of Pathways

Nucleophilic substitution reactions of this compound are expected to be complex, with potential for both direct vinylic substitution (SNV) and allylic substitution with rearrangement (SN2'). The competition between these pathways is highly dependent on the nature of the nucleophile, the solvent, and the substrate's stereochemistry.

Computational Comparison of SN2 vs. E2 Pathways

Computational studies on the competition between SN2 and E2 reactions for simple alkyl halides highlight the critical role of the solvent.

Reactant SystemComputational MethodΔΔE‡ (SN2 - E2) (kcal/mol)Solvent
F⁻ + C₂H₅Cl(COSMO)-ZORA-OLYP/QZ4P+5.6Gas Phase
F⁻ + C₂H₅Cl(COSMO)-ZORA-OLYP/QZ4P-1.63 H₂O molecules

Table 2: Relative activation barriers for SN2 versus E2 reactions. A positive value indicates a preference for the E2 pathway, while a negative value indicates a preference for the SN2 pathway. Strong solvation of the nucleophile favors the SN2 reaction.[1][2]

Proposed Nucleophilic Substitution Pathways

Nucleophilic_Substitution cluster_start This compound + Nu⁻ cluster_SN2prime Sₙ2' Pathway cluster_SNV SₙV Pathway start Cl | CH3-C=C-CH3 + Nu⁻  |    Cl TS_SN2p Allylic Transition State start->TS_SN2p Attack at C1 TS_SNV Vinylic Transition State start->TS_SNV Attack at C2 Prod_SN2p Allylic Substitution Product TS_SN2p->Prod_SN2p Prod_SNV Vinylic Substitution Product TS_SNV->Prod_SNV Radical_Addition cluster_start This compound + R• cluster_pathway Radical Addition start Cl | CH3-C=C-CH3 + R•  |    Cl Intermediate Radical Intermediate start->Intermediate Addition to C2 Product Addition Product Intermediate->Product + X• or H• abstraction

References

A Comparative Guide to the Spectroscopic Analysis of 2,3-Dichloro-2-butene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Characterization of (E)- and (Z)-2,3-Dichloro-2-butene Isomers.

The accurate characterization of geometric isomers is a critical aspect of chemical research and drug development, ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of various spectroscopic methods for the analysis of (E)- and (Z)-2,3-dichloro-2-butene, key intermediates in various chemical syntheses. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to effectively identify and differentiate these isomers.

Spectroscopic Techniques at a Glance: A Comparative Overview

The differentiation of (E)- and (Z)-2,3-dichloro-2-butene can be effectively achieved through a combination of spectroscopic techniques, each providing unique insights into their molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the connectivity and stereochemistry, while Infrared (IR) and Raman spectroscopy offer information about the vibrational modes of the molecules. Mass Spectrometry (MS) provides data on the molecular weight and fragmentation patterns, and Gas Chromatography (GC) is a powerful tool for the physical separation of these volatile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the differentiation of geometric isomers. The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the local electronic environment and spatial arrangement of atoms.

¹H NMR Spectroscopy: The chemical shifts of the methyl protons in the (E) and (Z) isomers of 2,3-dichloro-2-butene are expected to be different due to the different spatial relationship of the methyl groups with respect to the chlorine atoms. In the (Z)-isomer, the methyl groups are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides. This steric difference influences the magnetic shielding of the protons.

¹³C NMR Spectroscopy: Similarly, the chemical shifts of the methyl and olefinic carbons in the ¹³C NMR spectra will differ between the two isomers. The carbon chemical shifts are sensitive to steric compression and electronic effects, which vary between the cis and trans configurations. For but-2-ene, the methyl carbons of the (Z)-isomer are more shielded (appear at a lower ppm) than those of the (E)-isomer, while the olefinic carbons show the opposite trend.[1]

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers

Isomer¹H NMR Chemical Shift (δ, ppm) - CH₃¹³C NMR Chemical Shift (δ, ppm) - CH₃¹³C NMR Chemical Shift (δ, ppm) - C=C
(E)-2,3-dichloro-2-buteneData not availableData not availableData not available
(Z)-2,3-dichloro-2-buteneData not availableData not availableData not available

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectra of the (E) and (Z) isomers are expected to show differences in the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations sensitive to the overall molecular geometry.[2] Key diagnostic peaks include the C=C stretching vibration and C-H bending vibrations. For trans-alkenes, a characteristic out-of-plane C-H bending vibration is often observed around 965 cm⁻¹, which is absent in the corresponding cis-isomer.[3]

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For centrosymmetric molecules like the (E)-isomer of this compound, the C=C stretching vibration is expected to be strong in the Raman spectrum but weak or absent in the IR spectrum due to the principle of mutual exclusion.[3] In contrast, the C=C stretch of the less symmetric (Z)-isomer should be active in both IR and Raman spectra.

Table 2: Key Vibrational Spectroscopy Frequencies for Differentiating this compound Isomers

IsomerC=C Stretch (IR)C=C Stretch (Raman)Out-of-plane C-H Bend (IR)
(E)-2,3-dichloro-2-buteneWeak or InactiveStrongExpected around 960-980 cm⁻¹
(Z)-2,3-dichloro-2-buteneActiveActiveExpected around 665-730 cm⁻¹

Note: The exact frequencies can vary based on the molecular environment and experimental conditions. The data is based on general trends for cis/trans isomers.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the (E) and (Z) isomers of this compound have the same molecular weight, their fragmentation patterns upon ionization can differ, although often only subtly.[4] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 3: Expected Mass Spectrometry Fragmentation for this compound Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
(E)- and (Z)-2,3-dichloro-2-butene124 (M⁺), 126 (M⁺+2), 128 (M⁺+4)[M-Cl]⁺, [M-CH₃]⁺, [M-HCl]⁺

Note: The relative intensities of the fragment ions may differ between the isomers, aiding in their differentiation when coupled with a separation technique like GC.

Alternative Analytical Technique: Gas Chromatography (GC)

Due to the volatile nature of this compound isomers, Gas Chromatography (GC) is an excellent technique for their separation. The difference in their boiling points and polarities allows for their resolution on a suitable GC column. Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful hyphenated technique for both separation and identification.[3]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is generally suitable for the separation of these isomers.[3]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan a suitable mass range to detect the molecular ion and key fragments (e.g., m/z 35-150).

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and a decision-making process for selecting the appropriate analytical technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dilution->NMR For NMR IR_Raman Vibrational Spectroscopy (IR, Raman) Dilution->IR_Raman For IR/Raman GC_MS GC-MS Analysis Dilution->GC_MS For GC-MS Structure Structural Elucidation & Isomer Identification NMR->Structure IR_Raman->Structure GC_MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Caption: Decision tree for selecting the appropriate analytical technique.

References

Determining the Purity of 2,3-Dichloro-2-butene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates like 2,3-dichloro-2-butene is paramount for ensuring reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound samples, complete with experimental protocols and performance data to aid in method selection and implementation.

Samples of this compound may contain various impurities, including its (E) and (Z) isomers, other dichlorobutene (B78561) isomers such as 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, and byproducts from synthesis like tetrachlorobutanes.[1][2] The choice of an analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the precise quantification of isomeric ratios.

Comparison of Key Analytical Methods

The primary techniques for analyzing volatile organohalogen compounds like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable, albeit different, approaches.

Method Principle Selectivity & Sensitivity Typical Applications Pros Cons
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.[3]High Selectivity: Provides structural information for impurity identification. High Sensitivity: Can detect trace amounts of impurities.[4]Identification and quantification of volatile and semi-volatile impurities. Structural elucidation of unknown compounds.Provides definitive identification of impurities. High sensitivity for trace analysis.Higher equipment and maintenance costs. May require more complex method development.
GC-FID Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.[5]Good Selectivity for separating isomers. Good Sensitivity for hydrocarbons.Routine purity analysis and quality control where impurities are known. Quantification of major components.Robust, reliable, and cost-effective. Wide linear range and excellent reproducibility for quantification.Does not provide structural information for unknown impurity identification. Less sensitive than MS for some compounds.
HPLC-UV Separates compounds based on their partitioning between a mobile and stationary phase. Detection is based on the absorption of UV light.Moderate Selectivity: Dependent on column chemistry and mobile phase. Low to Moderate Sensitivity: this compound has a weak chromophore.Analysis of less volatile or thermally labile impurities.Can be used for non-volatile impurities.Limited sensitivity and selectivity for dichlorobutenes.[6] Separation of nonpolar isomers can be challenging.[6]
qNMR Measures the ratio of nuclei in a molecule based on the area of their signals in the NMR spectrum.[7]High Selectivity: Distinguishes between isomers based on chemical shifts.Absolute quantification of purity and isomer ratios without the need for identical standards.[8] Structural verification.Provides direct molar ratios of components. Non-destructive. No need for impurity-specific reference standards.[9]Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte.
Quantitative Performance Data

While specific performance data for this compound is not extensively published, the following table presents representative data for the analysis of analogous dichlorobutene and other chlorinated hydrocarbon isomers, providing a reasonable expectation of performance.

Parameter GC-MS GC-FID HPLC-UV qNMR
Limit of Detection (LOD) 0.05 - 1 ng/mL[4]0.1 - 5 ng/mL[10]0.1 - 1 µg/mL[11]~0.1% (relative)
Limit of Quantitation (LOQ) 0.15 - 3 ng/mL[12]0.3 - 15 ng/mL[13]0.3 - 3 µg/mL[14]~0.3% (relative)
Linearity (R²) > 0.99[4]> 0.999[15]> 0.997[14]Not Applicable (Direct Ratio)
Precision (%RSD) < 10%[4]< 5%[15]< 2%[16]< 1%[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both the identification and quantification of volatile impurities in this compound samples.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like dichloromethane (B109758) or hexane.[3]

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL with a 50:1 split ratio.[17]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Mass Range: Scan from m/z 35 to 200.[3]

    • Ion Source Temperature: 230 °C.[17]

  • Data Analysis: Identify peaks in the total ion chromatogram. The purity can be determined by area percent, assuming a similar response factor for all isomers. For higher accuracy, quantification should be performed using a calibration curve with a certified reference standard.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is well-suited for routine quality control and precise quantification of the main components and known impurities.

  • Instrumentation: A standard gas chromatograph with a flame ionization detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol (B129727) or hexane.

  • GC Conditions:

    • Column: CP-Wax 57 CB (or equivalent polyethylene (B3416737) glycol phase), 50 m x 0.32 mm ID, 1.2 µm film thickness.

    • Injector Temperature: 200 °C.

    • Oven Program: Initial temperature of 60 °C, then ramp at 2 °C/min to 200 °C.

    • Carrier Gas: Hydrogen or Helium.

    • Detector Temperature: 280 °C.

  • Data Analysis: Calculate the area percent of each peak to determine the relative purity. For absolute quantification, use an internal or external standard method with a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can be explored for impurities that are not amenable to GC analysis, though it may have limitations for dichlorobutenes.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Hypothetical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with an acetonitrile/water mixture (e.g., 60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection: UV at a low wavelength (e.g., 210 nm).[6]

  • Data Analysis: Quantify using a calibration curve based on peak areas. Method development and validation are crucial due to the potential for poor separation and low sensitivity.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and isomer ratios without the need for separating the components.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the purity determination of this compound based on the analytical requirements.

G start Purity Determination of This compound Sample question1 Are Impurities Unknown? start->question1 gcms GC-MS for Identification and Quantification question1->gcms Yes question2 Routine Quality Control? question1->question2 No end_comprehensive Comprehensive Purity and Impurity Profile Report gcms->end_comprehensive gcfid GC-FID for Routine Quantification question2->gcfid Yes question3 Need Absolute Purity/ Isomer Ratio without Impurity Standards? question2->question3 No end_routine Routine Purity Report gcfid->end_routine qnmr qNMR for Absolute Purity and Isomer Ratio question3->qnmr Yes question4 Are Non-Volatile Impurities Suspected? question3->question4 No qnmr->end_comprehensive hplc HPLC-UV for Non-Volatile Impurities question4->hplc Yes question4->end_routine No hplc->end_comprehensive

Caption: Workflow for selecting an analytical method for this compound purity analysis.

References

Dichlorobutene Isomers as Precursors for 2,3-Dichloro-1,3-butadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of dichlorobutene (B78561) isomers in the synthesis of a key monomer for specialty synthetic rubbers, providing researchers and chemical industry professionals with comparative data and experimental insights.

The family of dichlorobutene isomers represents a critical class of chemical intermediates, primarily utilized in the production of 2,3-dichloro-1,3-butadiene (B161454), a monomer integral to the manufacture of specialty polychloroprene (neoprene) rubbers. While several positional and geometric isomers of dichlorobutene exist, the industrial focus has predominantly been on 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (in its cis and trans forms). The specific isomer 2,3-dichloro-2-butene, the nominal subject of this review, is not a primary product of the main industrial synthesis routes and its applications are not well-documented in publicly available literature. This guide, therefore, provides a comparative analysis of the industrially significant dichlorobutene isomers as precursors to 2,3-dichloro-1,3-butadiene, focusing on their synthesis, comparative performance in dehydrochlorination, and the experimental protocols that underpin these transformations.

Synthesis of Dichlorobutene Isomers: A Mixture of Products

The primary industrial route to dichlorobutene isomers is the chlorination of 1,3-butadiene (B125203). This process inherently yields a mixture of isomers, principally 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. The ratio of these products can be influenced by the reaction conditions.

The synthesis of these isomers is a foundational step, and their subsequent separation or isomerization is crucial for downstream applications. The notable difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers allows for their separation via fractional distillation.[1]

Comparative Dehydrochlorination to 2,3-Dichloro-1,3-butadiene

The principal application of the major dichlorobutene isomers is their conversion to 2,3-dichloro-1,3-butadiene through dehydrochlorination. This elimination reaction is a critical step in the production of a monomer that imparts specific properties to neoprene rubbers. The choice of the starting dichlorobutene isomer and the dehydrochlorination conditions can significantly impact the yield and purity of the final product.

While direct, side-by-side comparative studies under identical conditions are not extensively detailed in the available literature, analysis of various sources allows for a qualitative and semi-quantitative comparison.

Precursor IsomerDehydrochlorination ConditionsReported Yield/ConversionAdvantagesDisadvantages
3,4-Dichloro-1-butene Aqueous alkali (e.g., NaOH, KOH) with a phase transfer catalyst.[2]High conversion rates are achievable.[2]The process can be catalyzed to achieve faster reaction rates.[2]Can produce 1-chloro-1,3-butadiene as an undesirable by-product.[2]
1,4-Dichloro-2-butene Can be isomerized to 3,4-dichloro-1-butene prior to dehydrochlorination.[3] Direct dehydrochlorination is also possible.Isomerization is a key step to maximize the yield of the desired product.[3]A readily available isomer from the initial chlorination of butadiene.Requires an additional isomerization step for optimal conversion to 2,3-dichloro-1,3-butadiene.[3]
1,2,3,4-Tetrachlorobutane (B46602) Dehydrochlorination using agents like lime (calcium hydroxide) slurry.[1][4]A viable route to 2,3-dichloro-1,3-butadiene.[1]Can produce a purer form of 2,3-dichloro-1,3-butadiene compared to using sodium hydroxide (B78521).[1]A multi-step process involving a more chlorinated precursor.

It is important to note that the dehydrochlorination of 1,2,3,4-tetrachlorobutane proceeds through trichlorobutene intermediates.[1][4] The use of a milder base like calcium hydroxide is reported to be more selective, leading to a purer product by minimizing the formation of other dichlorobutadiene isomers.[1]

Experimental Protocols

Detailed experimental procedures are crucial for researchers working in this area. Below are generalized protocols for key transformations based on information from patents and technical guides.

Protocol 1: Synthesis of Dichlorobutene Isomers by Chlorination of 1,3-Butadiene

Objective: To synthesize a mixture of dichlorobutene isomers from 1,3-butadiene.

Materials:

  • 1,3-Butadiene

  • Chlorine gas

  • Inert solvent (e.g., dichloromethane)

  • Reaction vessel with cooling capabilities

  • Gas inlet tube

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, set up a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling system.

  • Introduce a solution of 1,3-butadiene in an inert solvent into the reaction vessel.

  • Cool the solution to the desired reaction temperature (typically between 0°C and 10°C for liquid-phase chlorination).

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature.

  • Monitor the reaction's progress. The disappearance of the yellow-green color of chlorine can indicate the reaction is nearing completion.

  • Upon completion, purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

  • The resulting mixture of dichlorobutene isomers can then be isolated and separated by fractional distillation.

Protocol 2: Dehydrochlorination of 3,4-Dichloro-1-butene to 2,3-Dichloro-1,3-butadiene

Objective: To synthesize 2,3-dichloro-1,3-butadiene from 3,4-dichloro-1-butene.

Materials:

  • 3,4-Dichloro-1-butene

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)[2]

  • Polymerization inhibitor (e.g., phenothiazine)[2]

  • Reaction flask with a condenser and stirrer

  • Heating and cooling apparatus

Procedure:

  • Set up a reaction flask with a stirrer, condenser, and a means to control the temperature.

  • Charge the flask with the aqueous alkali solution and the phase transfer catalyst.

  • Add the 3,4-dichloro-1-butene and a polymerization inhibitor to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 60-65°C) with vigorous stirring.[2]

  • Maintain the reaction for a specified period (e.g., 15-60 minutes), monitoring the conversion by appropriate analytical techniques (e.g., gas chromatography).[2]

  • After the reaction, cool the mixture and dilute it with cold water or a brine solution.

  • The organic layer containing the 2,3-dichloro-1,3-butadiene can be separated, washed, dried, and purified by distillation.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials, intermediates, and final products, the following diagrams illustrate the key synthetic workflows.

Synthesis_of_Dichlorobutenes Butadiene 1,3-Butadiene Dichlorobutenes Mixture of Dichlorobutene Isomers (3,4-dichloro-1-butene and 1,4-dichloro-2-butene) Butadiene->Dichlorobutenes Chlorination Chlorine Chlorine (Cl2) Chlorine->Dichlorobutenes

Caption: Synthesis of dichlorobutene isomers from 1,3-butadiene.

Dehydrochlorination_Pathway cluster_precursors Dichlorobutene Isomers 3,4-DCB 3,4-Dichloro-1-butene 2,3-DCBD 2,3-Dichloro-1,3-butadiene 3,4-DCB->2,3-DCBD Dehydrochlorination 1,4-DCB 1,4-Dichloro-2-butene 1,4-DCB->3,4-DCB Isomerization

Caption: Primary pathway to 2,3-dichloro-1,3-butadiene.

References

A Comparative Guide to Dichlorobutene Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials and intermediates is paramount. Dichlorobutene (B78561) isomers, with their versatile reactivity, serve as crucial building blocks. This guide provides a comparative analysis of the primary dichlorobutene isomers—3,4-dichloro-1-butene (B1205564), and cis- and trans-1,4-dichloro-2-butene—focusing on their synthesis, physical properties, and reactivity, supported by experimental data and protocols.

Synthesis of Dichlorobutene Isomers

The industrial production of dichlorobutene isomers is primarily achieved through the electrophilic addition of chlorine to 1,3-butadiene (B125203).[1] This reaction typically yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[1] The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature.[1]

Lower temperatures favor the formation of the kinetic product, 3,4-dichloro-1-butene (1,2-addition), while higher temperatures promote the formation of the more stable thermodynamic product, 1,4-dichloro-2-butene (1,4-addition).[1] The 1,4-dichloro-2-butene isomer exists as a mixture of cis and trans stereoisomers.[2] An equilibrium mixture at 100°C contains approximately 72% trans-1,4-dichloro-2-butene, 7% cis-1,4-dichloro-2-butene, and 21% 3,4-dichloro-1-butene.[2]

Another, less common, synthetic route involves the dehydrochlorination of 1,2,3-trichlorobutane, which can produce a mixture of dichlorobutene isomers, including 1,2-dichloro-2-butene, though often in low yields.[3][4]

Comparative Data of Dichlorobutene Isomers

The distinct physical and spectroscopic properties of each isomer are crucial for their identification and separation.

Physical Properties
IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
3,4-Dichloro-1-butene C₄H₆Cl₂125.00123[5]-61[5]1.15 at 25°C[5]1.4658[5]
trans-1,4-Dichloro-2-butene C₄H₆Cl₂124.99[2]125.511.13Not available
cis-1,4-Dichloro-2-butene C₄H₆Cl₂124.99[6]152 at 758 mmHg[7]-48[7]1.188 at 25°C[7]1.489[7]
1,3-Dichloro-2-butene C₄H₆Cl₂124.99[8]131[8]-75[8]1.161[8]1.4692[8]
Spectroscopic Data Highlights

Spectroscopic methods are essential for differentiating the isomers.[9]

Isomer¹H NMR Spectroscopy HighlightsKey IR Spectroscopy Data (cm⁻¹)
3,4-Dichloro-1-butene Complex spectrum due to asymmetry.[9]Shows characteristic absorptions for a terminal alkene.[9]
trans-1,4-Dichloro-2-butene Simpler spectrum due to symmetry.Strong absorption around 965 cm⁻¹ (C-H out-of-plane bend), which is absent in the cis isomer.[9]
cis-1,4-Dichloro-2-butene Differentiated from the trans isomer by the coupling constants of the vinylic protons.[9]Lacks the strong absorption at 965 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) can separate the isomers based on their boiling points, and while they share the same molecular weight, their fragmentation patterns can differ, aiding in identification.[9] The presence of two chlorine atoms leads to characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.[9]

Applications in Synthesis

The primary industrial application of dichlorobutene isomers is in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[10] This process involves the isomerization of the 1,4-dichloro-2-butene and 3,4-dichloro-1-butene mixture to enrich the 3,4-dichloro-1-butene isomer.[10] Subsequently, 3,4-dichloro-1-butene is dehydrochlorinated using a dilute sodium hydroxide (B78521) solution to yield chloroprene.[10]

cis-1,4-Dichloro-2-butene has been used in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones.[7] The isomers are also precursors to various heterocycles.[10]

Experimental Protocols

Synthesis of Dichlorobutene Isomers via Chlorination of 1,3-Butadiene

This protocol is a generalized procedure based on established industrial methods.[1]

Objective: To synthesize a mixture of dichlorobutene isomers from 1,3-butadiene.

Reaction: CH₂=CH-CH=CH₂ + Cl₂ → ClCH₂-CH=CH-CH₂Cl + CH₂=CH-CHCl-CH₂Cl

Materials:

  • 1,3-Butadiene (liquefied or in a suitable inert solvent like carbon tetrachloride)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, chloroform)

  • Reaction vessel with cooling capabilities and a stirrer

  • Gas delivery system

Procedure:

  • Prepare a solution of 1,3-butadiene in an inert solvent in the reaction vessel, and cool it using a cooling bath (typically below 0°C to influence the isomer ratio).[1]

  • Bubble chlorine gas through the stirred solution at a controlled rate.[1] Maintain a low reaction temperature to manage the exothermic reaction.[1]

  • Monitor the reaction's progress by the uptake of chlorine.

  • Once the reaction is complete, remove any excess dissolved chlorine and hydrogen chloride by purging with an inert gas or washing with a dilute alkaline solution.[1]

  • Remove the solvent by distillation to obtain a crude mixture of dichlorobutene isomers.[1]

  • The resulting mixture of isomers can be separated by fractional distillation.[1]

Isomerization and Dehydrochlorination to Chloroprene

Objective: To produce chloroprene from a mixture of dichlorobutene isomers.

Procedure:

  • Isomerization: Heat the mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene to 60–120 °C in the presence of a catalyst to isomerize the 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.[10]

  • Dehydrochlorination: Treat the resulting 3,4-dichloro-1-butene with a dilute sodium hydroxide solution in the presence of polymerization inhibitors.[10] This elimination reaction removes a molecule of hydrogen chloride to form crude chloroprene.[10]

Visualizing Synthetic Pathways and Workflows

Synthesis_of_Dichlorobutene_Isomers cluster_reaction Chlorination cluster_products Isomeric Mixture Butadiene 1,3-Butadiene Carbocation Resonance-Stabilized Allylic Carbocation Butadiene->Carbocation + Cl₂ Cl2 Cl₂ Cl2->Carbocation DCB_34 3,4-Dichloro-1-butene (1,2-addition) Carbocation->DCB_34 + Cl⁻ (at C2) (Kinetic Control, Low Temp) DCB_14 1,4-Dichloro-2-butene (1,4-addition) Carbocation->DCB_14 + Cl⁻ (at C4) (Thermodynamic Control, High Temp)

Caption: Electrophilic addition of chlorine to 1,3-butadiene.

Experimental_Workflow Start Start: 1,3-Butadiene & Cl₂ Reaction Chlorination Reaction (Controlled Temperature) Start->Reaction Quench Quench & Wash (e.g., dilute alkaline solution) Reaction->Quench Extraction Solvent Removal (Distillation) Quench->Extraction Crude Crude Isomer Mixture Extraction->Crude Separation Separation (Fractional Distillation) Crude->Separation Products Isolated Isomers: - 3,4-dichloro-1-butene - 1,4-dichloro-2-butene Separation->Products

Caption: General workflow for synthesis and separation.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloro-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of 2,3-Dichloro-2-butene Waste

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. This compound, a flammable, toxic, and corrosive chlorinated alkene, requires strict adherence to established disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound.

Immediate Safety and Handling Precautions

Before any disposal procedures are considered, it is crucial to handle this compound with the utmost care. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid all contact with skin and eyes, and prevent the formation and inhalation of vapors.[1] All sources of ignition, such as open flames and sparks, must be strictly prohibited in the vicinity of this compound due to its flammable nature.[1][2][3]

In the event of a spill, evacuate personnel to a safe area and remove all ignition sources.[1][2] The spill should be contained and absorbed with an inert material, such as sand or vermiculite.[2][4] The collected material must then be placed in a suitable, closed container for disposal.[1][2]

Hazardous Waste Classification

This compound is classified as a hazardous waste. Proper identification and classification are the first steps in its disposal pathway. While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under codes for chlorinated hydrocarbons from non-specific sources. It is the responsibility of the waste generator to ensure accurate classification in accordance with local, regional, and national regulations.

Waste CharacteristicEPA Hazardous Waste Codes (Anticipated)Description
Ignitability D001As a flammable liquid, this compound meets the criteria for an ignitable hazardous waste.
Toxicity F001 / F002As a spent halogenated solvent, it may fall under these codes which pertain to wastes from degreasing or other solvent uses containing halogenated compounds.
Toxicity U-listed Waste (e.g., U074 for 1,4-dichloro-2-butene)While not specifically listed, its properties are similar to other U-listed chlorinated hydrocarbons, indicating it should be managed as a toxic waste.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key decision points and steps involved.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste management company. Direct chemical treatment or neutralization in the lab is not advised without specialized expertise and a validated protocol due to the hazardous nature of the chemical and its potential reaction byproducts.

1. Waste Collection:

  • Designate a specific, compatible, and properly labeled waste container for this compound and any materials contaminated with it.

  • The container must be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[1]

  • The label should clearly state "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

2. Segregation and Storage:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Due to its flammability, it should be stored in a flammable waste cabinet, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2]

3. Scheduling Disposal:

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup for the waste.

  • Provide them with all necessary information about the waste, including its identity and quantity.

4. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal vendor. This documentation is a critical component of regulatory compliance.

Experimental Protocols for In-Lab Treatment (for specialized personnel only)

While direct disposal through a licensed vendor is the standard procedure, advanced methods for the degradation of chlorinated hydrocarbons exist. These methods, such as Advanced Oxidation Processes (AOPs) and reductive dehalogenation, are typically performed on an industrial scale or in specialized research settings.[1][5] They are not recommended for general laboratory use without extensive safety evaluations and specific expertise.

Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive hydroxyl radicals to oxidize organic pollutants.[1][6] AOPs can include methods like UV/H₂O₂ or UV/O₃.[1][6] These techniques can effectively break down chlorinated solvents into less harmful substances.[1][6] However, they require specialized equipment and careful control of reaction conditions to prevent the formation of hazardous byproducts.

Reductive Dehalogenation: This process involves the removal of chlorine atoms from the molecule, replacing them with hydrogen.[5][7] This can be achieved through chemical or biological means. While effective for some chlorinated compounds, the specific conditions and reagents required for this compound would need to be determined through careful research and development.

It is imperative to reiterate that attempting to neutralize or treat this compound waste in a standard laboratory setting without a thoroughly vetted and approved protocol is strongly discouraged. The risks of uncontrolled reactions, the generation of toxic fumes, and incomplete degradation are significant. Always consult with your institution's chemical safety experts before considering any in-lab treatment of hazardous waste.

References

Personal protective equipment for handling 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,3-Dichloro-2-butene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Overview

This compound is a hazardous chemical that poses significant risks. It is classified as a flammable liquid and vapor.[1][2][3][4] The substance is toxic if swallowed or inhaled and can cause severe skin burns and serious eye damage.[1][3][4] It is also identified as a lachrymator, a substance that causes tearing.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][4] Vapors are heavier than air and may travel to an ignition source and flash back.[1][3][4]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required before beginning any work.[5] The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required PPE Key Specifications & Standards
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or be NIOSH-approved (US).[6] Goggles should protect against chemical splashes.[5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[6] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1]Use NIOSH/MSHA-approved respirators.[4][7] Ensure proper fit testing and certification.[7]
Skin & Body Protection Chemical-resistant, fire/flame-retardant, and impervious clothing. A lab coat is the minimum, with chemical-resistant coveralls (e.g., Tyvek) or an apron recommended.Wear protective clothing to prevent any possibility of skin contact.[2][5]
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene).[6][8]Gloves must be inspected before use and replaced regularly to prevent permeation.[6][9]
Foot Protection Chemical-resistant safety footwear that covers the entire foot.[9] Pant legs should be worn outside of boots.[8]Leather and canvas shoes are not suitable.[8][10]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical. The following workflow outlines the key stages for safely handling this chemical.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimentation cluster_post 3. Post-Handling & Disposal prep_1 Conduct Hazard Assessment prep_2 Designate Work Area (Fume Hood) prep_1->prep_2 prep_3 Assemble All PPE prep_2->prep_3 prep_4 Prepare Spill Kit & Emergency Equipment prep_3->prep_4 handle_1 Don Full PPE prep_4->handle_1 handle_2 Work Within a Certified Fume Hood handle_1->handle_2 handle_3 Ground Equipment & Use Non-Sparking Tools handle_2->handle_3 handle_4 Keep Away from Ignition Sources handle_3->handle_4 handle_5 Keep Container Tightly Closed When Not in Use handle_4->handle_5 post_1 Decontaminate Work Surfaces handle_5->post_1 post_2 Collect Waste in Labeled, Closed Containers post_1->post_2 post_3 Doff & Inspect PPE for Contamination post_2->post_3 post_4 Dispose of Contaminated PPE as Hazardous Waste post_3->post_4 post_5 Wash Hands Thoroughly post_4->post_5

Caption: Logical workflow for the safe handling of this compound.

Procedural Steps:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6][11]

  • Ignition Sources: This is a flammable liquid.[1][2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use explosion-proof electrical equipment and non-sparking tools.[4][6] Take precautionary measures against static discharge.[1][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe mists or vapors.[1][6] Wear suitable protective clothing and gloves.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives and flammables area.[1][3][4] A refrigerator suitable for flammables may be required.[1][4]

Emergency and Spill Response Plan

Immediate and correct response to spills or exposure is critical to minimizing harm.

G Emergency Response Plan for a this compound Spill cluster_actions Emergency Response Plan for a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Full-face respirator, chemical suit, gloves) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Absorbent Material (Sand, diatomite, universal binders) collect Collect Absorbed Material with Non-Sparking Tools contain->collect ignite Remove All Ignition Sources ventilate->ignite ignite->contain waste Place in a Closed, Labeled Container for Hazardous Waste collect->waste decon Decontaminate Spill Area Thoroughly waste->decon

Caption: Step-by-step emergency response plan for a chemical spill.

Exposure Protocols:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin area with plenty of water and soap.[6][11] Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Disposal Plan

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all chemical waste and contaminated materials (e.g., absorbent pads, gloves, disposable PPE) in a suitable, closed, and clearly labeled container.[6][12] The label must include the words "HAZARDOUS WASTE" and the chemical name.[12]

  • Container Management: Use a container compatible with the waste, ensuring it is in good condition, not leaking, and kept tightly capped except when adding waste.[12]

  • Segregation: Store waste containers segregated by chemical compatibility to prevent dangerous reactions.[12]

  • Regulatory Compliance: Disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national hazardous waste regulations.[4][11] Do not allow the product to enter drains, surface water, or the sewage system.[4][6][11] This substance is classified under hazardous waste codes such as U074 (1,4-dichloro-2-butene).[13][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.